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  • Product: 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid
  • CAS: 898767-22-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a molecule of significant interest to researchers in drug di...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a molecule of significant interest to researchers in drug discovery and development. The synthesis is centered around a pivotal Friedel-Crafts acylation reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds to aromatic rings. This document will detail the strategic considerations, mechanistic underpinnings, and step-by-step experimental protocols for the successful laboratory-scale preparation of the target compound. It is intended for an audience of trained chemists and pharmaceutical scientists, offering field-proven insights to ensure both high yield and purity.

Introduction and Strategic Overview

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid possesses a unique structural motif, incorporating a substituted aromatic ketone linked to a terminal carboxylic acid via a six-carbon aliphatic chain. This combination of functionalities makes it a valuable intermediate for the synthesis of more complex molecular architectures, potentially serving as a scaffold for the development of novel therapeutic agents. The presence of the bromine atom offers a handle for further functionalization through cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation or other derivatizations.

The synthetic strategy outlined herein is a two-step process, designed for efficiency and scalability. The core of this pathway is the Friedel-Crafts acylation of 3-bromo-4-methyltoluene with a suitable seven-carbon acylating agent. This approach is favored due to its reliability and the commercial availability of the starting materials.

The overall synthetic transformation is depicted below:

Synthesis_Pathway Pimelic_Acid Pimelic Acid Pimeloyl_Chloride Pimeloyl Chloride Pimelic_Acid->Pimeloyl_Chloride SOCl₂ Intermediate_Complex Acylium Ion-Lewis Acid Complex Pimeloyl_Chloride->Intermediate_Complex + AlCl₃ Aromatic_Substrate 3-Bromo-4-methyltoluene Product 7-(3-Bromo-4-methylphenyl)- 7-oxoheptanoic acid Aromatic_Substrate->Product Lewis_Acid AlCl₃ (Lewis Acid) Intermediate_Complex->Product Electrophilic Aromatic Substitution

Figure 1: Proposed two-step synthesis pathway for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

Mechanistic Considerations: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1][2] The key to this reaction is the in-situ generation of a highly reactive electrophile, an acylium ion, from an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction mechanism proceeds as follows:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride (in our proposed synthesis, pimeloyl chloride), weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of 3-bromo-4-methyltoluene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The Lewis acid catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as it complexes with the product ketone.[1][3]

The regioselectivity of the acylation on 3-bromo-4-methyltoluene is directed by the existing substituents. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. Due to the steric hindrance from the methyl group at the ortho position, the acylation is expected to occur predominantly at the position para to the methyl group and meta to the bromine, which is the desired C-5 position of the aromatic ring.

Experimental Protocols

Step 1: Synthesis of Pimeloyl Chloride

Pimeloyl chloride is the required acylating agent for the Friedel-Crafts reaction. It can be readily prepared from pimelic acid by reaction with thionyl chloride (SOCl₂).[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pimelic Acid160.1710.0 g0.0624
Thionyl Chloride118.9722.3 g (13.5 mL)0.187
Dimethylformamide (DMF)73.092-3 drops-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add pimelic acid (10.0 g, 0.0624 mol).

  • Carefully add thionyl chloride (13.5 mL, 0.187 mol) to the flask, followed by 2-3 drops of DMF as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude pimeloyl chloride, a colorless to pale yellow liquid, can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of 3-Bromo-4-methyltoluene

This step involves the reaction of the prepared pimeloyl chloride with 3-bromo-4-methyltoluene in the presence of aluminum chloride to yield the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-4-methyltoluene185.0611.5 g0.0621
Aluminum Chloride (anhydrous)133.3418.0 g0.135
Pimeloyl Chloride (crude from Step 1)197.06~12.3 g~0.0624
Dichloromethane (anhydrous)84.93100 mL-
Hydrochloric Acid (concentrated)36.4650 mL-
Ice-200 g-
Diethyl Ether74.12150 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (18.0 g, 0.135 mol) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-bromo-4-methyltoluene (11.5 g, 0.0621 mol) and the crude pimeloyl chloride (~12.3 g, ~0.0624 mol) in anhydrous dichloromethane (50 mL).

  • Add the solution of the aromatic substrate and acyl chloride dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Stir the mixture vigorously until the ice has melted and the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to afford 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid as a solid.

Characterization

The identity and purity of the synthesized 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, including the aromatic protons, the methyl group protons, and the protons of the aliphatic chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the ketone carbonyl (C=O) stretch and the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point: To assess the purity of the final product.

Safety Considerations

  • Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Aluminum chloride is a hygroscopic solid that reacts exothermically with water, releasing HCl gas. It should be handled in a dry environment.

  • 3-Bromo-4-methyltoluene is a skin and eye irritant.

  • Dichloromethane and diethyl ether are volatile and flammable organic solvents. All operations should be conducted away from ignition sources.

  • The quenching of the Friedel-Crafts reaction with acidic water is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. The core of the synthesis, a Friedel-Crafts acylation, is a well-established and understood reaction, allowing for predictable outcomes. By following the detailed experimental protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Wikipedia. Pimeloyl chloride. [Link]

  • Wikipedia. Pimelic acid. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Pimelic Acid: A Key Player in Chemical Innovation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. US2826609A - Process for the manufacture of pimelic acid.
  • Google Patents. US4888443A - Process for the production of pimelic acid.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Stack Exchange. Friedel-Crafts acylation with withdrawing group? [Link]

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  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • National Center for Biotechnology Information. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • Scribd. Friedel Crafts Acylation. [Link]

  • Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Dalton Research Molecules. Pimelic acid anhydride. [Link]

  • ResearchGate. (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. [Link]

  • YouTube. 14: Preparation and reactions of acid anhydrides. [Link]

  • Synthesis-Adstracts. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. [Link]

  • National Center for Biotechnology Information. Synthesis of bile acid analogs: 7-alkylated chenodeoxycholic acids. [Link]

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Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[1][2] This guide provides an in-depth technical analysis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a molecule featuring a substituted aromatic ring, a ketone, and a carboxylic acid functional group. This combination of moieties suggests a complex physicochemical profile with significant implications for its potential use in research and pharmaceutical development.

This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols for the empirical determination of key parameters. By integrating foundational data with actionable methodologies, this guide aims to empower scientific teams to make informed decisions in the evaluation and progression of this and structurally related compounds.

Molecular Identity and Core Identifiers

The unambiguous identification of a compound is the first step in any scientific investigation. The structural and identifying information for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is summarized below.

IdentifierValueSource
IUPAC Name 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid[3]
CAS Number 898767-22-1[3][4][5]
Molecular Formula C₁₄H₁₇BrO₃[3][4]
Molecular Weight 313.19 g/mol [4]
Canonical SMILES CC1=CC=C(C(=O)CCCCCC(=O)O)C=C1Br[3][4]
InChI Key WNACFNCYKMKAKX-UHFFFAOYSA-N[3][4]

Chemical Structure:

Figure 1: 2D representation of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

Summary of Physicochemical Properties

A summary of the available and predicted physicochemical data provides a high-level overview of the compound's characteristics. This data is essential for initial assessment and for designing further experimental work.

PropertyValue / PredictionSource / Method
Physical State Solid (Predicted based on structure and MW)N/A
Boiling Point 468.1°C at 760 mmHg[4]
Melting Point Data not availableRequires experimental determination (See Protocol 4.1)
Density 1.358 g/cm³[4]
Flash Point 236.9°C[4]
Aqueous Solubility Low (Predicted)Requires experimental determination (See Protocol 4.2)
pKa (Carboxylic Acid) ~4.74 ± 0.10 (Predicted for a structural isomer)[6]

Spectroscopic Profile (Predicted)

While specific spectral data for this compound is not publicly available, its structure allows for the prediction of key features in ¹H NMR, ¹³C NMR, and IR spectroscopy, which are fundamental for structural confirmation.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Three protons in the aromatic region (approx. 7.0-8.0 ppm), exhibiting complex splitting patterns due to their positions relative to the bromo, methyl, and acyl groups.

    • Aliphatic Protons: A series of methylene (-CH₂-) signals between approximately 1.5 and 3.0 ppm. The protons alpha to the ketone (C6) and alpha to the carboxylic acid (C2) would be the most downfield in this group.

    • Methyl Protons: A singlet corresponding to the aryl-CH₃ group, expected around 2.4 ppm.

    • Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

    • C=O Stretch: Two distinct, strong absorption bands are expected. One for the aromatic ketone (approx. 1680-1700 cm⁻¹) and one for the carboxylic acid (approx. 1700-1725 cm⁻¹).

    • C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹.

Experimental Methodologies for Physicochemical Profiling

To move from prediction to empirical data, a series of standardized experiments is required. The following protocols are designed to be robust and self-validating, providing trustworthy data for decision-making.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, IR, MS) A->B C Thermal Analysis (DSC/TGA for Mp, Decomposition) B->C Verified Material D Solubility Determination (Shake-Flask Method) B->D Verified Material E pKa Measurement (Potentiometric Titration) B->E Verified Material F Lipophilicity Assessment (LogD/LogP via HPLC) B->F Verified Material G Data Synthesis & Reporting C->G D->G E->G F->G

Caption: A typical workflow for the comprehensive physicochemical characterization of a novel compound.

Protocol 4.1: Determination of Thermal Properties via DSC/TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point, identifying polymorphic transitions, and assessing thermal stability.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup (TGA):

    • Place the sample in the TGA furnace.

    • Heat from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Validation: Monitor the mass loss curve to identify the onset of thermal decomposition.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle:

      • Heat from 25°C to a temperature below the decomposition onset (determined by TGA) at 10°C/min.

      • Cool at 10°C/min back to 25°C.

      • Reheat at the same rate.

    • Validation: The melting point is determined from the peak of the endotherm in the second heating scan, which removes thermal history. The absence of other thermal events suggests the sample is not polymorphic under these conditions.

Protocol 4.2: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, a critical parameter for oral drug absorption.

  • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of relevant pH (e.g., pH 2.0, 6.8, and 7.4) to simulate physiological conditions.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand for 1 hour for undissolved solid to settle.

    • Carefully collect an aliquot from the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter (use a filter material with low compound binding, e.g., PVDF).

  • Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS/MS method (see Protocol 4.3) against a standard curve prepared in the same buffer.

  • Validation: The concentration should be consistent across multiple time points after 24 hours to confirm that equilibrium has been achieved.

Protocol 4.3: Quantitative Analysis by HPLC-MS/MS

Rationale: A robust and sensitive analytical method is required for quantifying the compound in various assays. For keto-acids, which can be unstable, derivatization is often employed to improve chromatographic performance and detection sensitivity.[7][8]

  • Derivatization (Optional but Recommended):

    • Rationale: Derivatizing the keto group, for example with O-(2,3,4,5,6-pentafluorobenzyl)oxime, can stabilize the molecule and enhance ionization for mass spectrometry.[7]

    • To 100 µL of sample, add the derivatizing agent solution and incubate under optimized conditions (e.g., 60°C for 30 min). Quench the reaction as required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to detect the deprotonated carboxylic acid.

    • MRM Transitions: Determine the specific parent ion -> fragment ion transitions for the compound (and its derivative, if used) by infusing a standard solution.

  • Validation: The method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to standard bioanalytical guidelines.

Physicochemical Properties in the Drug Discovery Context

The ultimate goal of characterizing a compound is to predict its in vivo behavior.[9][10] The properties of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid have direct and predictable consequences for its drug-like potential.

G cluster_0 Physicochemical Properties cluster_1 ADME Processes Sol Solubility Abs Absorption Sol->Abs [Rate Limiting] Exc Excretion Sol->Exc [Renal Clearance] pKa pKa pKa->Abs [pH-dependent] Lipo Lipophilicity (LogP/LogD) Lipo->Abs [Membrane Permeation] Dist Distribution Lipo->Dist [Tissue Binding] Met Metabolism Lipo->Met [CYP Substrate?] MW Molecular Weight (313.19 Da) MW->Abs [Permeability]

Caption: The relationship between key physicochemical properties and the stages of ADME in drug development.

  • Lipinski's Rule of Five and "Drug-Likeness": This compound generally fits within the guidelines for good oral bioavailability:

    • Molecular Weight (313.19 g/mol ) is < 500 Da.[11]

    • It has one hydrogen bond donor (the -OH of the carboxylic acid).

    • It has three hydrogen bond acceptors (the two oxygens of the carboxylate and the ketone oxygen). This profile suggests that passive diffusion across membranes is plausible, provided other properties are favorable.[10]

  • Impact of Lipophilicity and Solubility: The molecule has a dual nature. The 3-bromo-4-methylphenyl group and the C7 alkyl chain contribute significantly to its lipophilicity. High lipophilicity can enhance binding to protein targets and improve membrane permeability.[9] However, it often leads to poor aqueous solubility, which can be the rate-limiting step for absorption.[2] Achieving a balance is critical.

  • Role of the Carboxylic Acid (pKa): The carboxylic acid is the most influential functional group for solubility and absorption. With a predicted pKa around 4.7, the molecule will be:

    • Largely neutral (protonated) in the low pH environment of the stomach (pH 1-2), making it more lipophilic and potentially absorbable, but also less soluble.

    • Largely ionized (deprotonated) in the higher pH of the small intestine (pH 6-7.5), which will dramatically increase its aqueous solubility but may hinder passive diffusion across the intestinal wall.

Conclusion

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a compound with a multifaceted physicochemical profile. Its molecular weight and hydrogen bonding capacity are within the desirable range for drug candidates. However, its key characteristics are defined by the interplay between the lipophilic bromo-aryl moiety and the ionizable carboxylic acid. The predicted low intrinsic solubility, coupled with its pH-dependent ionization, presents a classic drug development challenge that must be addressed through formulation strategies or chemical modification. The experimental protocols detailed in this guide provide a clear roadmap for obtaining the empirical data necessary to fully understand this molecule's behavior and to rationally guide its journey from a laboratory curiosity to a potential therapeutic agent.

References

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  • Y. Hamada, et al. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available from: [Link]

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  • Y. Wang, et al. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI. Available from: [Link]

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Foundational

An In-depth Technical Guide to 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS 898767-22-1)

This guide provides a comprehensive technical overview of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a specialized organic molecule with potential applications in medicinal chemistry and materials science. This docu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a specialized organic molecule with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a robust synthesis protocol, predicted spectral data for characterization, and a discussion of its potential applications.

Introduction and Physicochemical Properties

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a bifunctional molecule featuring a brominated aryl ketone and a terminal carboxylic acid. This unique structure makes it a valuable intermediate for further chemical elaboration. The presence of the bromine atom provides a site for cross-coupling reactions, while the carboxylic acid and ketone functionalities allow for a wide range of derivatization strategies.

Table 1: Physicochemical Properties of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

PropertyValueSource
CAS Number 898767-22-1[1][2]
Molecular Formula C₁₄H₁₇BrO₃[1][3]
Molecular Weight 313.19 g/mol [2]
IUPAC Name 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid[3]
Predicted Boiling Point 468.1 °C at 760 mmHg[2]
Predicted Density 1.358 g/cm³[2]
Predicted Flash Point 236.9 °C[2]

Note: Physical properties such as boiling point, density, and flash point are predicted values from chemical databases and have not been experimentally verified in publicly available literature.

Synthesis via Friedel-Crafts Acylation

The most logical and established method for the synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of 3-bromo-4-methyltoluene with heptanedioic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[4]

Reaction Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion from heptanedioic anhydride in the presence of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of 3-bromo-4-methyltoluene. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing, but deactivating) substituents favor acylation at the position para to the methyl group and ortho to the bromo group. The reaction is typically quenched with an aqueous acid workup to decompose the aluminum chloride complexes and protonate the carboxylate.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Product Formation HeptanedioicAnhydride Heptanedioic Anhydride AcyliumIon Acylium Ion Intermediate HeptanedioicAnhydride->AcyliumIon Activation AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->HeptanedioicAnhydride SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Nucleophilic Attack AromaticSubstrate 3-Bromo-4-methyltoluene AromaticSubstrate->SigmaComplex Product 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid SigmaComplex->Product Deprotonation & Aromatization AlCl4_minus [AlCl₄]⁻ AlCl4_minus->SigmaComplex HCl HCl AlCl4_minus->HCl AlCl3_2 AlCl₃ (Regenerated) AlCl4_minus->AlCl3_2

Figure 1: Friedel-Crafts Acylation Workflow
Experimental Protocol (Theoretical)

Disclaimer: The following protocol is a theoretical procedure based on established methods for Friedel-Crafts acylation and has not been experimentally validated for this specific synthesis.

Materials:

  • 3-Bromo-4-methyltoluene

  • Heptanedioic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of heptanedioic anhydride (1.0 equivalent) and 3-bromo-4-methyltoluene (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature. The reaction is stirred at room temperature for 4-6 hours, or until completion is indicated by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: The quenched mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

Predicted Spectroscopic Data for Structural Elucidation

G compound

Figure 2: Structure of the target compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Aromatic H (ortho to C=O)8.05doublet1H
Aromatic H (ortho to Br)7.75doublet of doublets1H
Aromatic H (ortho to CH₃)7.30doublet1H
Methylene (α to C=O)2.95triplet2H
Methyl (-CH₃)2.45singlet3H
Methylene (α to COOH)2.40triplet2H
Methylene (β, γ, δ to C=O)1.60 - 1.80multiplet6H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ketone Carbonyl (-C=O)199.0
Carboxylic Acid Carbonyl (-COOH)179.0
Aromatic C (ipso to CH₃)142.0
Aromatic C (ipso to C=O)136.0
Aromatic C-H132.5
Aromatic C-H131.0
Aromatic C-H129.0
Aromatic C (ipso to Br)124.0
Methylene (α to C=O)38.0
Methylene (α to COOH)34.0
Methylene (β to COOH)28.5
Methylene (γ to COOH)24.5
Methylene (δ to COOH)24.0
Methyl (-CH₃)20.0
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
2500 - 3300O-H (Carboxylic Acid)Very broad
1710C=O (Carboxylic Acid Dimer)Strong, sharp
1685C=O (Aryl Ketone)Strong, sharp
1590, 1480C=C (Aromatic Ring)Medium
2850 - 2960C-H (Aliphatic)Medium
800 - 900C-H (Aromatic, out-of-plane bend)Strong
550 - 750C-BrMedium to Strong

Potential Applications in Research and Development

While specific applications for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid are not extensively documented, its structure suggests significant potential as a versatile intermediate in several areas of chemical research, particularly in drug discovery.

  • Scaffold for Novel Therapeutics: The aryl ketone moiety is a common feature in many biologically active compounds. The heptanoic acid chain can be modified to introduce various pharmacophores, and the entire molecule can serve as a scaffold for building more complex drug candidates.

  • Linker in Bifunctional Molecules: The linear seven-carbon chain with reactive handles at both ends (carboxylic acid and the aromatic bromine) makes this compound an ideal candidate for use as a linker in the synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be used to attach to a protein-of-interest ligand, while the bromine can be functionalized to connect to an E3 ligase ligand.

  • Fragment-Based Drug Discovery: This molecule could be used as a starting point in fragment-based drug discovery campaigns. The individual fragments (the brominated aryl ketone and the heptanoic acid chain) can be screened for binding to biological targets, and hits can be elaborated upon using the reactive functionalities.

Safety and Handling

Based on safety data sheets from chemical suppliers, 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a chemical intermediate with considerable potential for applications in synthetic and medicinal chemistry. While experimental data on its properties and synthesis are scarce in the public domain, this guide provides a robust theoretical framework for its synthesis, characterization, and potential uses. The combination of a reactive aryl bromide, a modifiable ketone, and a versatile carboxylic acid functional group makes it a valuable building block for the creation of novel and complex molecules.

References

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the integrated interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and validated through data from analogous chemical structures, offering a robust framework for the characterization of similar small molecules.

Introduction

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a bifunctional molecule incorporating a substituted aromatic ketone and a terminal carboxylic acid linked by a six-carbon aliphatic chain. The precise elucidation of its chemical structure is paramount for understanding its reactivity, potential biological activity, and for quality control in synthetic processes. Spectroscopic techniques provide a non-destructive and highly informative means of confirming the molecular structure and purity of such compounds. This guide will walk through the expected spectroscopic signatures of this molecule and explain the rationale behind the interpretation of its NMR, IR, and MS data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Methodology: Acquiring High-Resolution NMR Spectra

A detailed protocol for obtaining high-quality NMR data is crucial for accurate analysis.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for ensuring the solubility of carboxylic acids and for observing the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Causality Behind Experimental Choices: The use of a high-field spectrometer is essential to resolve the complex splitting patterns expected in the aromatic region and to differentiate the methylene protons in the aliphatic chain. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s1H-COOH
~8.1d1HAr-H
~7.8dd1HAr-H
~7.4d1HAr-H
~2.9t2H-CH₂-CO-Ar
~2.4s3HAr-CH₃
~2.3t2H-CH₂-COOH
~1.7m4H-CH₂-CH₂-CO-Ar, -CH₂-CH₂-COOH
~1.4m2H-CH₂-CH₂-CH₂-

Interpretation:

  • Carboxylic Acid Proton (δ ~11-12 ppm): The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (δ ~7.4-8.1 ppm): The three protons on the substituted benzene ring will appear as a complex set of multiplets. The proton ortho to the carbonyl group is expected to be the most deshielded (~8.1 ppm) due to the electron-withdrawing nature of the ketone. The other two aromatic protons will have chemical shifts influenced by the bromine and methyl substituents.

  • Aliphatic Protons (δ ~1.4-2.9 ppm): The protons on the aliphatic chain will show characteristic splitting patterns. The methylene group adjacent to the aromatic ketone (α-protons) is deshielded and appears as a triplet around 2.9 ppm.[2] Similarly, the methylene group adjacent to the carboxylic acid is also deshielded, appearing as a triplet around 2.3 ppm. The remaining methylene groups will appear as multiplets in the more upfield region of ~1.4-1.7 ppm.[3][4]

  • Methyl Protons (δ ~2.4 ppm): The methyl group attached to the aromatic ring will appear as a singlet around 2.4 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~199C=O (ketone)
~179C=O (carboxylic acid)
~143Ar-C
~138Ar-C
~132Ar-C
~130Ar-C
~128Ar-C
~125Ar-C
~38-CH₂-CO-Ar
~34-CH₂-COOH
~29-CH₂-
~28-CH₂-
~24-CH₂-
~23Ar-CH₃

Interpretation:

  • Carbonyl Carbons (δ ~179 and ~199 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl carbon is typically found further downfield (~199 ppm) compared to the carboxylic acid carbonyl carbon (~179 ppm).[5][6]

  • Aromatic Carbons (δ ~125-143 ppm): Six signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.

  • Aliphatic Carbons (δ ~23-38 ppm): The six carbons of the heptanoic acid chain will give rise to distinct signals. The carbons alpha to the carbonyl groups will be the most deshielded.[7]

  • Methyl Carbon (δ ~23 ppm): The methyl carbon attached to the aromatic ring will appear in the upfield region of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology: Acquiring an IR Spectrum

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or an oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for solid samples with minimal preparation.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected. Then, the sample is scanned, and the background is automatically subtracted to yield the sample's IR spectrum.

Causality Behind Experimental Choices: The choice of sampling technique depends on the physical state of the compound. KBr pellets are a traditional method for solids, while ATR is a more modern and rapid alternative that requires less sample preparation.

Predicted IR Data:

Frequency (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid)
~3050MediumC-H stretch (aromatic)
2950-2850Medium-StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1685StrongC=O stretch (aromatic ketone)
~1600, ~1475MediumC=C stretch (aromatic ring)
~1410MediumO-H bend (carboxylic acid)
~1280MediumC-O stretch (carboxylic acid)

Interpretation:

  • O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[1]

  • C-H Stretches (~3050 cm⁻¹ and 2950-2850 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while the stronger bands just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the heptanoic acid chain.[8][9]

  • C=O Stretches (~1710 cm⁻¹ and ~1685 cm⁻¹): Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹.[1] The ketone C=O stretch is expected at a slightly lower frequency (~1685 cm⁻¹) due to conjugation with the aromatic ring.

  • Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These medium-intensity bands are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

  • O-H Bend and C-O Stretch (~1410 cm⁻¹ and ~1280 cm⁻¹): These absorptions are also characteristic of the carboxylic acid functional group.[1]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Methodology: Acquiring a Mass Spectrum

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate charged molecules or molecular fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Causality Behind Experimental Choices: EI is a high-energy ionization technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a softer ionization method that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight.

Predicted Mass Spectrum Data:

m/zProposed Fragment
314/316[M]⁺ (Molecular Ion)
297/299[M - OH]⁺
213/215[Br(CH₃)C₆H₃CO]⁺
185/187[BrC₆H₃CO]⁺
115[C₆H₄CO]⁺
77[C₆H₅]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺, m/z 314/316): The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). The molecular weight of C₁₄H₁₇⁷⁹BrO₃ is 314, and for C₁₄H₁₇⁸¹BrO₃, it is 316.

  • Loss of a Hydroxyl Radical ([M - OH]⁺, m/z 297/299): Carboxylic acids can lose a hydroxyl radical (•OH) from the molecular ion.[6]

  • Acylium Ion ([Br(CH₃)C₆H₃CO]⁺, m/z 213/215): A major fragmentation pathway for aromatic ketones is the cleavage of the bond alpha to the carbonyl group (α-cleavage), resulting in the formation of a stable acylium ion.[10] This fragment will also exhibit the characteristic bromine isotopic pattern.

  • Other Fragments: Further fragmentation of the acylium ion can lead to the loss of a methyl radical or other neutral species, giving rise to additional peaks in the mass spectrum.

IV. Visualizing Spectroscopic Correlations

The following diagrams illustrate the key structural features of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid and their correlation with the expected spectroscopic data.

Caption: Correlation of molecular structure with key spectroscopic signals.

Conclusion

The integrated analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural elucidation of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid. Each technique offers complementary information, and together they form a self-validating system for the characterization of this and other novel organic molecules. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in the field, enabling them to confidently identify and characterize their synthesized compounds.

References

  • NIST. Heptanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Mass spectrum of heptanoic acid. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Available at: [Link]

  • PubChem. Heptanoic Acid. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available at: [Link]

  • NIST. Heptanoic acid IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Position of 1H NMR signals for heptanoic acid. Available at: [Link]

  • PubChem. Heptanoic acid, TMS. Available at: [Link]

  • NIST. Heptanoic acid, 6-oxo-. NIST Chemistry WebBook. Available at: [Link]

  • Mol-Instincts. 111-14-8 Heptanoic acid. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Available at: [Link]

  • SpectraBase. Heptanoic acid, pentyl ester. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR spectrum of (E)-4-bromoacetophenone thiosemicarbazone (III) in DMSO-d 6 solution. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • UCLA. Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Structural Analogs of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the structural analogs of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid, a molecule of interest for its po...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the structural analogs of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid, a molecule of interest for its potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the rationale behind the design of its analogs, propose synthetic pathways, and discuss potential structure-activity relationships (SAR). The insights provided are grounded in established principles of medicinal chemistry and supported by relevant scientific literature.

Introduction: The Rationale for Analog Development

The parent compound, 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid, possesses a unique chemical architecture, combining an aryl ketone with a terminal carboxylic acid connected by a six-carbon aliphatic chain.[1][2] This structure suggests potential interactions with various biological targets. The bromo and methyl substituents on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical determinants of pharmacological activity.

The development of structural analogs is a cornerstone of modern drug discovery. By systematically modifying the parent structure, we can explore the chemical space around it to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide will explore strategic modifications to the three key domains of the lead compound: the substituted phenyl ring, the heptanoic acid chain, and the oxo and carboxylic acid functional groups.

Design and Synthesis of Structural Analogs

The design of novel analogs is guided by the principle of isosteric replacement and functional group modification. The following sections outline proposed modifications and their corresponding synthetic strategies.

Phenyl Ring Modifications

The substitution pattern on the phenyl ring is a critical determinant of biological activity. Analogs with modified substituents can exhibit altered binding affinities and metabolic profiles.

Replacing the bromine atom with other halogens (F, Cl, I) or the methyl group with other small alkyl groups (ethyl, propyl) can fine-tune the electronic and steric properties of the molecule. For instance, the structure-activity relationships of some 7-substituted 4-aminoquinolines have shown that changing the halogen substituent can significantly impact their antiplasmodial activity.[3]

Experimental Protocol 1: Synthesis of Phenyl Ring Analogs via Friedel-Crafts Acylation

A versatile method for synthesizing these analogs is the Friedel-Crafts acylation, similar to the synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester.[4]

  • Preparation of the Acylating Agent: Pimelic acid is converted to its monoester monoacid chloride.

  • Friedel-Crafts Reaction: The appropriately substituted toluene derivative (e.g., 4-chlorotoluene, 4-fluorotoluene) is reacted with the pimelic acid monoester monoacid chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like nitrobenzene.

  • Work-up and Purification: The reaction mixture is quenched with acid and extracted. The crude product is purified by column chromatography.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH in aqueous methanol).

Heptanoic Acid Chain Modifications

The length and rigidity of the aliphatic chain can influence how the molecule fits into a binding pocket and its overall physicochemical properties.

Analogs with shorter or longer alkyl chains (e.g., oxohexanoic or oxooctanoic acids) can be synthesized to probe the spatial requirements of the target binding site. The synthesis of 6-aryl-4-oxohexanoic acids has been reported, providing a template for shorter chain analogs.[5][6]

Incorporating double bonds or cyclic moieties into the chain can restrict conformational flexibility, potentially leading to higher binding affinity.

Experimental Protocol 2: Synthesis of Unsaturated Chain Analogs

  • Condensation Reaction: An appropriate aryl aldehyde is condensed with levulinic acid (for a shorter chain) or a longer keto-acid in the presence of a base catalyst (e.g., piperidine) to yield an unsaturated keto-acid.[5][6]

  • Purification: The product is purified by recrystallization or column chromatography.

Functional Group Modifications

The keto and carboxylic acid groups are likely key pharmacophoric features. Their modification can lead to analogs with altered biological activities and metabolic stabilities.

The ketone can be reduced to a hydroxyl group or converted to an oxime or other derivatives to explore the importance of the carbonyl moiety for activity.

The carboxylic acid can be esterified or converted to an amide to modulate the molecule's acidity and cell permeability.

Experimental Protocol 3: Esterification of the Carboxylic Acid

  • Fischer Esterification: The parent carboxylic acid is refluxed with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

  • Work-up and Purification: The reaction mixture is neutralized, and the ester is extracted and purified.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While the specific biological activity of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid is not yet defined, its structural motifs suggest several potential therapeutic applications.

Potential as Anti-inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The synthesis and anti-inflammatory activity of 6-aryl-4-oxohexanoic acids have been investigated, showing that some of these compounds exhibit significant in vivo activity.[5][6] Analogs of our target molecule could be evaluated in similar assays, such as the carrageenan-induced rat paw edema test.

Potential as Anticancer and Antioxidant Agents

Natural bromophenols have been reported to possess both anticancer and antioxidant activities.[7] The brominated phenyl ring in our lead compound suggests that its analogs might exhibit similar properties. The antioxidant potential can be assessed through assays like the DPPH radical scavenging assay, while anticancer activity can be evaluated against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The systematic structural modifications proposed in this guide will enable the elucidation of the SAR for this class of compounds. A hypothetical SAR diagram is presented below.

SAR_Hypothesis cluster_phenyl Phenyl Ring Modifications cluster_chain Alkyl Chain Modifications cluster_functional Functional Group Modifications Halogen_Substitution Halogen Substitution (F, Cl, I) Biological_Activity Biological Activity (Potency, Selectivity) Halogen_Substitution->Biological_Activity Alkyl_Variation Alkyl Group Variation (Ethyl, Propyl) Alkyl_Variation->Biological_Activity Chain_Length Chain Length (Shorter/Longer) Chain_Length->Biological_Activity Chain_Rigidity Chain Rigidity (Double Bonds, Rings) Chain_Rigidity->Biological_Activity Keto_Modification Keto Group (Reduction, Oxime) Keto_Modification->Biological_Activity Acid_Modification Carboxylic Acid (Ester, Amide) Acid_Modification->Biological_Activity Lead_Compound 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid Lead_Compound->Halogen_Substitution Modifies Electronics Lead_Compound->Alkyl_Variation Modifies Sterics Lead_Compound->Chain_Length Probes Binding Pocket Lead_Compound->Chain_Rigidity Restricts Conformation Lead_Compound->Keto_Modification Alters H-bonding Lead_Compound->Acid_Modification Modulates PK/PD

Figure 1: A hypothetical Structure-Activity Relationship (SAR) workflow for the lead compound.

Experimental Evaluation of Analogs

A thorough evaluation of the synthesized analogs is crucial to determine their potential as drug candidates.

Physicochemical Characterization

All synthesized compounds should be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Biological Assays

Based on the hypothesized biological activities, a panel of in vitro assays should be employed:

Assay TypePurposeExample
Enzyme Inhibition To determine the inhibitory activity against specific enzymes (e.g., COX-1, COX-2)Fluorometric or colorimetric assays
Cell Proliferation To assess anticancer activityMTT or XTT assays on cancer cell lines
Antioxidant Capacity To measure the ability to scavenge free radicalsDPPH or ABTS assays
In Vivo Studies

Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their efficacy and safety.

Conclusion

The structural framework of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid presents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the rationale for analog design, detailed synthetic protocols, and a roadmap for their biological evaluation. The systematic exploration of the chemical space around this lead compound, guided by the principles of medicinal chemistry, holds the potential to uncover new drug candidates with improved pharmacological profiles.

References

  • Abouzid, K. M., & Eissa, A. A. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-439. [Link]

  • Wang, W., Li, X., Wang, J., Li, X., & Wang, L. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(11), 449. [Link]

  • Abouzid, K. M., & Eissa, A. A. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed. [Link]

  • Wikipedia. (n.d.). Keto acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]

  • Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., Jolidon, S., Richter, W. F., Guenzi, A., & Girometta, M. A. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(26), 5137-5147. [Link]

  • Yuan, H., Sun, M., Zhang, T., Wu, G., & Zhang, Y. (2024). Synthesis of Aryl Carboxylic Acids through Ambient Electro-oxidation of Arylacetylenes. Synthesis, 56(02), 179-186. [Link]

  • Li, Z., & Wang, X. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(14), 5483. [Link]

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Voinovich, D., Perissutti, B., Grassi, M., & Ceschin, M. (2022). Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation. Pharmaceutics, 14(11), 2486. [Link]

  • ResearchGate. (n.d.). 4700 PDFs | Review articles in KETO ACIDS. [Link]

  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • PubChem. (n.d.). 7-Chloro-7-oxoheptanoic acid. [Link]

  • Chembase.cn. (n.d.). CAS 898767-22-1 | 7-(3-BROMO-4-METHYLPHENYL)-7-OXOHEPTANOIC ACID supply. [Link]

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Exploratory

In Silico Prediction of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid Properties: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive, in-depth framework for the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of the novel compound 7-(3-Bromo-4-methylphenyl)-7...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of the novel compound 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. As the pharmaceutical industry increasingly relies on computational methods to de-risk and accelerate drug discovery pipelines, a robust understanding of predictive modeling is paramount. This document moves beyond a simple recitation of methods, instead offering a rationale-driven approach grounded in established scientific principles. We will detail the strategic selection of computational tools, the meticulous execution of predictive workflows, and the critical interpretation of the resulting data. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable and reproducible guide for early-stage candidate assessment. All protocols and claims are supported by authoritative, verifiable references from the scientific literature.

Introduction: The Imperative of Early-Stage In Silico Assessment

The journey of a drug candidate from conception to clinic is fraught with challenges, with a significant rate of attrition attributed to unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The ability to identify and filter out compounds with a high probability of failure in the early discovery phase is, therefore, of immense strategic importance. In silico prediction offers a rapid, cost-effective, and increasingly accurate means of achieving this.[1][2][3] By modeling the behavior of a molecule in a virtual environment, we can anticipate its performance in subsequent, more resource-intensive in vitro and in vivo studies.

This guide focuses on 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a compound of interest for which extensive experimental data may not yet be available. Our objective is to construct a comprehensive profile of this molecule using a suite of validated computational tools. This approach allows for the early identification of potential liabilities and provides a solid foundation for informed decision-making in the progression of this and other novel chemical entities.

Foundational Principles: Selecting the Right Tools for the Task

The predictive power of any in silico model is fundamentally dependent on the algorithm it employs and the quality of the data on which it was trained.[4] For a comprehensive assessment of a novel compound, a multi-faceted approach utilizing several distinct, well-regarded platforms is recommended. This strategy, often referred to as a consensus modeling approach, mitigates the risk of reliance on a single, potentially biased prediction.

For the analysis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, we will leverage the following widely recognized and validated platforms:

  • SwissADME: A robust, web-based platform that provides a comprehensive suite of predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[5][6][7][8] Its user-friendly interface and transparent methodologies make it an excellent starting point for any analysis.

  • pkCSM: This platform offers a more granular look at pharmacokinetic properties, employing graph-based signatures to predict a wide range of ADMET parameters.[9][10][11][12] Its predictions are particularly useful for anticipating a compound's fate in vivo.

  • ProTox-II: Focused specifically on toxicological endpoints, ProTox-II predicts various toxicity profiles, including organ toxicity and toxicological pathways.[13][14][15][16][17] This is a critical component of early-stage de-risking.

The choice of these platforms is deliberate. They are well-documented in the peer-reviewed literature, have been validated against large datasets of known compounds, and are freely accessible to the research community, ensuring the reproducibility of the described workflow.

Methodology: A Step-by-Step Guide to In Silico Profiling

The following protocol outlines the precise steps for conducting a comprehensive in silico analysis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. The workflow is designed to be logical and sequential, with each step building upon the last.

Molecular Input: The Importance of a Standardized Structure

The starting point for any in silico prediction is a standardized representation of the molecule. The most common and universally accepted format for this is the Simplified Molecular Input Line Entry System (SMILES) string.

Protocol for Generating a SMILES String:

  • Obtain the 2D structure of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This can be done using any standard chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert the structure to a SMILES string. Most chemical drawing programs have a built-in function for this conversion. The canonical SMILES for our target compound is CC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)Br .[18]

  • Verify the SMILES string by converting it back into a 2D structure using an independent online tool to ensure accuracy.

This verified SMILES string will serve as the input for all subsequent predictive platforms.

Predictive Workflow: From Physicochemistry to Toxicity

The following workflow diagram illustrates the logical progression of our in silico analysis, moving from fundamental physicochemical properties to more complex pharmacokinetic and toxicological endpoints.

In Silico Prediction Workflow cluster_input Molecular Input cluster_physchem Physicochemical & Drug-Likeness cluster_pharma Pharmacokinetics (ADME) cluster_tox Toxicology cluster_output Integrated Data Analysis SMILES SMILES String CC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)Br SwissADME SwissADME SMILES->SwissADME Input pkCSM_ADME pkCSM SMILES->pkCSM_ADME Input ProTox ProTox-II SMILES->ProTox Input Data_Analysis Comprehensive Profile SwissADME->Data_Analysis pkCSM_ADME->Data_Analysis ProTox->Data_Analysis

Sources

Foundational

An In-depth Technical Guide to 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid for Advanced Research and Development

This guide provides an in-depth technical overview of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. Intended for r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, commercial availability, a robust synthetic protocol, and explores its promising applications as a molecular building block.

Introduction: A Versatile Scaffold for Modern Drug Discovery

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a bi-functional molecule featuring a substituted aromatic ring and a carboxylic acid-terminated aliphatic chain. This unique combination of a brominated aryl ketone and a flexible linker element makes it a highly valuable starting material for the synthesis of complex molecular architectures. The presence of a bromine atom, a ketone group, and a carboxylic acid provides three distinct points for chemical modification, opening up a wide array of possibilities for creating diverse chemical libraries.[1]

The strategic placement of the bromo and methyl groups on the phenyl ring influences its electronic properties and provides steric hindrance, which can be exploited to achieve selective reactions and to fine-tune the pharmacological profile of derivative compounds. The heptanoic acid chain offers a flexible spacer, ideal for connecting to other molecular fragments or for positioning a pharmacophore in a protein binding pocket. This guide will delve into the practical aspects of utilizing this compound, from sourcing and synthesis to its potential as a key building block in the development of novel therapeutics.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is crucial for its effective use in research and synthesis. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 898767-22-1,
Molecular Formula C₁₄H₁₇BrO₃,
Molecular Weight 313.19 g/mol ,
IUPAC Name 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid
SMILES CC1=CC=C(C(=C1)Br)C(=O)CCCCCC(=O)O
Appearance Solid (predicted)General chemical knowledge
Purity Typically >95%

Commercial Availability

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger scales for lead optimization studies.

SupplierProduct NumberLink
Alfa Chemistry ACM898767221
Fluorochem F207299
Rieke Metals, Inc. N/A

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Synthetic Protocol: A Reliable Route via Friedel-Crafts Acylation

For researchers who require larger quantities or wish to synthesize derivatives, a reliable synthetic route is essential. The most direct and widely applicable method for the synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of 2-bromo-1-methylbenzene with a suitable acylating agent.[2][3] This electrophilic aromatic substitution reaction provides a high-yielding and scalable method to introduce the keto-heptanoic acid side chain onto the aromatic ring.

The following is a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Bromo-1-methylbenzene 2-Bromo-1-methylbenzene Reaction_Vessel Reaction_Vessel 2-Bromo-1-methylbenzene->Reaction_Vessel + Suberic_anhydride Suberic anhydride Suberic_anhydride->Reaction_Vessel + AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel catalyst DCM Dichloromethane (solvent) DCM->Reaction_Vessel HCl HCl (aq, workup) Workup Workup HCl->Workup Product 7-(3-Bromo-4-methylphenyl)- 7-oxoheptanoic acid Reaction_Vessel->Workup 1. Reaction 2. Quench Workup->Product Purification

Caption: Synthetic scheme for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

Experimental Procedure

Materials:

  • 2-Bromo-1-methylbenzene (1.0 eq)

  • Suberic anhydride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylating Agent: In a separate flask, dissolve suberic anhydride (1.1 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Addition of Acylating Agent: Add the suberic anhydride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.

  • Addition of Aromatic Substrate: Add 2-bromo-1-methylbenzene (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2M HCl. Be cautious as this is an exothermic process. Continue adding HCl until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

Potential Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid makes it a highly attractive building block for the synthesis of a wide range of biologically active molecules. The strategic incorporation of bromine into a potential drug molecule can enhance its therapeutic activity, improve its metabolic profile, and increase its duration of action.[4][5]

G cluster_modifications Chemical Modifications cluster_applications Potential Therapeutic Applications Start 7-(3-Bromo-4-methylphenyl)- 7-oxoheptanoic acid Suzuki Suzuki Coupling (at Bromine) Start->Suzuki Functionalization of Aromatic Ring Amide Amide Coupling (at Carboxylic Acid) Start->Amide Linker Extension Reductive_Amination Reductive Amination (at Ketone) Start->Reductive_Amination Introduction of New Chiral Center Kinase_Inhibitors Kinase Inhibitors Suzuki->Kinase_Inhibitors Anticancer_Agents Anticancer Agents Suzuki->Anticancer_Agents PROTACs PROTACs & Molecular Glues Amide->PROTACs Amide->Anticancer_Agents GPCR_Ligands GPCR Ligands Reductive_Amination->GPCR_Ligands

Caption: Potential synthetic pathways and applications of the title compound.

Building Block for Kinase Inhibitors

The aryl ketone moiety can serve as a scaffold for the synthesis of various heterocyclic systems known to be prevalent in kinase inhibitors. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity and to target specific amino acid residues in the kinase active site. The carboxylic acid can be converted into an amide, which is a common hydrogen bond donor/acceptor in protein-ligand interactions.

Linker for PROTACs and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is an ideal starting material for the synthesis of PROTACs. The carboxylic acid can be coupled to a warhead that binds to the target protein, while the bromine atom can be functionalized to attach a ligand for an E3 ligase. The heptanoic chain provides the necessary flexible linker to span the distance between the two proteins.

Precursor for Novel Heterocyclic Scaffolds

The ketone and carboxylic acid functionalities can be used in cyclization reactions to generate novel heterocyclic scaffolds. For instance, condensation with hydrazines could yield pyridazinone derivatives, while reactions with aminophenols could lead to benzoxazepine structures. These novel heterocyclic systems could exhibit a wide range of biological activities and serve as starting points for new drug discovery programs.

Intermediate for Bromodomain Inhibitors

Bromodomain-containing proteins, such as BRD4, are epigenetic readers that have emerged as important targets in cancer and inflammation.[6][7][8] The development of potent and selective BRD4 inhibitors is an active area of research. The aryl ketone core of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid can serve as a template for the design of novel bromodomain inhibitors, with the various functional groups allowing for the optimization of binding affinity and selectivity.

Conclusion

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and medicinal chemistry. Its unique combination of a modifiable aromatic ring, a reactive ketone, and a versatile carboxylic acid linker makes it an invaluable tool for the synthesis of diverse and complex molecules. This guide has provided a comprehensive overview of its properties, availability, synthesis, and potential applications, empowering researchers to leverage this promising compound in their quest for novel therapeutics.

References

  • Rieke Metals, Inc. Homepage. [Link]

  • Zhao, Y., et al. (2019). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1165-1172. [Link]

  • Ożarowski, M., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(4), e508-e508. [Link]

  • Ożarowski, M., et al. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Zhao, Y., et al. (2019). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. [Link]

  • Ożarowski, M., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

  • Kim, J. Y., et al. (2018). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology Letters, 16(5), 6173-6179. [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

  • The Organic Chemistry Tutor. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube. [Link]

  • Google Patents.
  • G. K. S. Prakash, et al. (2018). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 119(1), 594-638. [Link]

  • Grygorenko, O. O., et al. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – A European Journal, 26(48), 10836-10875. [Link]

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Exploratory

An In-depth Technical Guide on the Safe Handling of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical and Physical Properties 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a solid organic compound. A summary of its key chemical and phys...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a solid organic compound. A summary of its key chemical and physical properties is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

PropertyValueSource
CAS Number 898767-22-1Alfa Chemistry, Chemicalbook, Fluorochem[1][2][3]
Molecular Formula C14H17BrO3Alfa Chemistry, Fluorochem[1][3]
Molecular Weight 312.036 g/mol Alfa Chemistry[1]
Boiling Point 468.1°C at 760 mmHgAlfa Chemistry[1]
Flash Point 236.9°CAlfa Chemistry[1]
Density 1.358 g/cm³Alfa Chemistry[1]

Hazard Identification and GHS Classification (Inferred)

While a specific Globally Harmonized System (GHS) classification for 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid is not available, a hazard assessment can be inferred based on the hazards associated with its functional groups and structurally related compounds like 7-bromoheptanoic acid.

The presence of a carboxylic acid moiety suggests that the compound may be corrosive or irritating to the skin and eyes.[4][5] Aromatic bromine compounds can also present toxicological concerns. Therefore, it is prudent to handle this compound with the assumption that it may possess the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[4][5]

  • Serious Eye Damage/Eye Irritation: May cause serious eye damage.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Based on these potential hazards, the following GHS pictograms are recommended for labeling and in-house safety documentation:

GHS_Pictograms cluster_0 Inferred GHS Pictograms Corrosion Corrosion Exclamation_Mark Exclamation_Mark

Caption: Inferred GHS pictograms for 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure risk and maintain the chemical integrity of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol lab Enter Laboratory ppe_station Don PPE at Designated Station lab->ppe_station Before Handling Compound gloves Nitrile or Neoprene Gloves (Double-gloving recommended) ppe_station->gloves eyewear Chemical Safety Goggles or Face Shield (Meets ANSI Z87.1) ppe_station->eyewear coat Chemical-Resistant Laboratory Coat ppe_station->coat respirator NIOSH-approved Respirator (If handling powder outside of a fume hood) ppe_station->respirator work Proceed to Chemical Handling Area

Caption: Recommended Personal Protective Equipment workflow.

Engineering Controls
  • Ventilation: Always handle 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid in a well-ventilated area. A laboratory fume hood is required when handling the solid powder to avoid inhalation of dust particles.[7]

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.

Storage
  • Container: Store in a tightly sealed, original container.[7]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and reducing agents.[5]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

Emergency_Response_Flowchart cluster_spill Spill Response cluster_exposure Personnel Exposure start Chemical Incident Occurs spill_check Assess Spill Size and Location start->spill_check exposure_type Identify Route of Exposure start->exposure_type small_spill Small Spill: 1. Alert others in the area. 2. Absorb with inert material (e.g., vermiculite, sand). 3. Collect in a sealed container for disposal. spill_check->small_spill Minor large_spill Large Spill: 1. Evacuate the area. 2. Contact Emergency Response Team. spill_check->large_spill Major skin_contact Skin Contact: 1. Immediately remove contaminated clothing. 2. Flush skin with copious amounts of water for at least 15 minutes. 3. Seek medical attention. exposure_type->skin_contact Skin eye_contact Eye Contact: 1. Immediately flush eyes with water for at least 15 minutes, lifting eyelids. 2. Seek immediate medical attention. exposure_type->eye_contact Eyes inhalation Inhalation: 1. Move to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. exposure_type->inhalation Inhalation ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. exposure_type->ingestion Ingestion

Caption: Emergency response decision tree for spills and exposures.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations

All waste materials containing 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid should be treated as hazardous waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter drains or waterways.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself.

Toxicological and Ecological Information (Inferred)

Specific toxicological and ecotoxicological data for 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid are not available. However, based on its structure:

  • Toxicology: As with many halogenated organic compounds, there is a potential for toxicity. The carboxylic acid group suggests it may be corrosive.[4] Chronic exposure effects have not been determined.

  • Ecotoxicity: The environmental impact of this compound has not been fully investigated. It is recommended to prevent its release into the environment.

References

  • BD Regulatory Documents. SAFETY DATA SHEET. [Link]

  • PubChem. 7-Oxoheptanoic acid. [Link]

  • ChemDmart. Safety Data Sheet. [Link]

  • AWS. SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet. [Link]

  • Rieke Metals, Inc. CAS 898767-22-1 | 7-(3-BROMO-4-METHYLPHENYL)-7-OXOHEPTANOIC ACID supply. [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

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Foundational

solubility of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid in different solvents

An In-depth Technical Guide on the Solubility of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid for Researchers, Scientists, and Drug Development Professionals. Introduction: Solubility as a Cornerstone of Drug Discovery...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid for Researchers, Scientists, and Drug Development Professionals.

Introduction: Solubility as a Cornerstone of Drug Discovery

In the landscape of pharmaceutical sciences, the intrinsic solubility of a chemical entity is a critical determinant of its developability. It is a property that casts a long shadow over a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its ultimate therapeutic efficacy and safety. Low aqueous solubility, a common challenge for many new chemical entities, can lead to poor bioavailability, erratic dose-response relationships, and significant formulation hurdles. This guide is dedicated to a comprehensive exploration of the solubility of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, providing a robust framework for its characterization. As your Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical methodologies to thoroughly investigate this compound's solubility profile, ensuring data integrity and informed decision-making in your research and development pipeline.

Deconstructing the Molecule: A Predictive Analysis of Solubility

A molecule's structure is the blueprint for its physical properties. 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a compound with distinct regions of varying polarity, which will govern its interactions with different solvents.

  • The Hydrophobic Core: The 3-bromo-4-methylphenyl group is the primary hydrophobic domain. The aromatic ring and the halogen and methyl substituents contribute to its non-polar character, favoring interactions with lipophilic solvents.

  • The Polar Bridge: The ketone functionality introduces a polar region capable of acting as a hydrogen bond acceptor.

  • The Hydrophilic Terminus: The heptanoic acid chain, while having a lipophilic alkyl backbone, is capped by a carboxylic acid group. This group is a potent hydrogen bond donor and acceptor, and its ability to ionize to a negatively charged carboxylate at physiological pH will significantly enhance aqueous solubility.

This structural dichotomy suggests a complex solubility profile, with appreciable solubility expected in a range of solvents from polar to moderately non-polar.

The Guiding Principle: "Similia Similibus Solvuntur"

The age-old axiom "like dissolves like" remains a cornerstone of solubility science. This principle posits that a solute will have the highest solubility in a solvent that shares similar intermolecular forces. For 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, this means that solvents capable of hydrogen bonding and with a degree of polarity are likely to be effective.

Experimental Determination of Solubility: A Gold-Standard Protocol

While theoretical predictions are valuable, empirical determination of solubility is indispensable. The equilibrium shake-flask method is a time-honored and reliable technique for ascertaining the thermodynamic solubility of a compound.

Materials and Reagents
  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (ensure purity is >95%)

  • A selection of solvents (HPLC grade or equivalent) categorized by polarity:

    • Polar Protic: Water, Methanol, Ethanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone

    • Non-Polar: Toluene, Heptane

  • Phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 7.4, 9.0)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Protocol: The Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid into a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24- to 72-hour period is generally recommended, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

    • Carefully aspirate a known volume of the supernatant, being cautious not to disturb the solid pellet.

  • Analysis:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectroscopy method. A pre-established calibration curve is essential for accurate determination.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 Seal vials proc1 Centrifuge to pellet solid equil1->proc1 Allow to settle proc2 Aspirate supernatant proc1->proc2 anal1 Dilute supernatant proc2->anal1 anal2 Quantify concentration (HPLC or UV-Vis) anal1->anal2 data_table Solubility Data Table anal2->data_table Calculate solubility

Caption: Workflow for determining solubility via the shake-flask method.

The Critical Influence of pH on Solubility

For ionizable compounds like 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, pH is a master variable in determining aqueous solubility. The carboxylic acid group has a pKa, and at pH values above the pKa, the compound will exist predominantly in its more soluble anionic (carboxylate) form.

Protocol for pH-Dependent Solubility
  • Follow the shake-flask protocol as described above, but use a series of buffered aqueous solutions (e.g., phosphate-buffered saline) at different pH values (e.g., 2, 4, 6, 7.4, 8, 10).

  • This will generate a pH-solubility profile, which is invaluable for predicting the compound's behavior in different physiological environments (e.g., the stomach vs. the intestine).

Data Presentation and Interpretation

Clear and concise presentation of solubility data is crucial for its effective communication and interpretation.

Table 1: Solubility of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid in Various Solvents at 25 °C

Solvent CategorySolventPolarity IndexSolubility (mg/mL)Solubility (mM)
Polar Protic Water10.2
Methanol5.1
Ethanol4.3
Polar Aprotic DMSO7.2
Acetonitrile5.8
Acetone5.1
Non-Polar Toluene2.4
Heptane0.1

Table 2: pH-Dependent Aqueous Solubility of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid at 25 °C

pHBuffer SystemSolubility (mg/mL)Solubility (mM)
2.0Glycine-HCl
4.0Acetate
6.0Phosphate
7.4Phosphate
8.0Phosphate
10.0Carbonate-Bicarbonate

Troubleshooting and Considerations

  • Compound Stability: Assess the stability of the compound in the chosen solvents over the equilibration period. Degradation can lead to erroneous solubility values.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiments.

  • Kinetic vs. Thermodynamic Solubility: The shake-flask method measures thermodynamic solubility. High-throughput methods often measure kinetic solubility, which can be higher but represents a metastable state. Be mindful of the type of solubility being measured and its implications.

Conclusion: From Data to Insight

A thorough understanding of the solubility of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is not merely an academic exercise; it is a critical step in its journey as a potential therapeutic agent. By employing the robust methodologies outlined in this guide, researchers can generate high-quality, reliable data. This data will be instrumental in guiding formulation development, designing relevant in vitro and in vivo studies, and ultimately, in unlocking the full therapeutic potential of this promising molecule.

References

  • Avdeef, A. (2012).
  • Bergström, C. A. S. (2016). Physicochemical and Computational Methods in Drug Discovery and Development. John Wiley & Sons.
  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press.
  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]

Protocols & Analytical Methods

Method

Synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Brominated Aromatic Keto-Acids in Medicinal Chemistry The strategic incorporation of bromine into molecular scaffolds is a well-established approach in drug design and development.[1] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Brominated Aromatic Keto-Acids in Medicinal Chemistry

The strategic incorporation of bromine into molecular scaffolds is a well-established approach in drug design and development.[1] The presence of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including enhancing therapeutic activity, improving metabolic stability, and increasing its duration of action.[1] This is often attributed to the "heavy atom effect" and the ability of bromine to form halogen bonds, which can lead to more favorable drug-target interactions.[1]

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid and its derivatives represent a class of compounds with significant potential as intermediates in the synthesis of complex molecular architectures and as pharmacologically active agents themselves. The combination of a substituted aromatic ring, a keto group, and a carboxylic acid moiety provides a versatile platform for further chemical modifications, making these compounds valuable building blocks in medicinal chemistry. The synthesis of such molecules is therefore of considerable interest to researchers in academia and the pharmaceutical industry.

This document provides a comprehensive guide to the synthesis of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid, focusing on the well-established Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of this synthetic strategy, provide a detailed, step-by-step protocol, and outline the necessary procedures for purification and characterization of the final product.

Synthetic Strategy: The Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of 3-bromo-4-methyltoluene with a suitable seven-carbon dicarboxylic acid derivative. This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring. A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution.

The reaction typically proceeds by activating a carboxylic acid anhydride or acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 3-bromo-4-methyltoluene. Subsequent loss of a proton restores the aromaticity of the ring and yields the desired keto-acid.

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up Pimelic_Anhydride Pimelic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Pimelic_Anhydride->Acylium_Ion_Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion_Complex->Sigma_Complex Electrophilic Attack 3-Bromo-4-methyltoluene 3-Bromo-4-methyltoluene 3-Bromo-4-methyltoluene->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation Final_Product 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid Product_Complex->Final_Product Hydrolysis (H₂O) Experimental Workflow Start Start Reaction_Setup Reaction Setup: - 3-Bromo-4-methyltoluene - Pimelic Anhydride - AlCl₃ - Solvent (e.g., Dichloromethane) Start->Reaction_Setup Reaction Reaction at Controlled Temperature (e.g., 0°C to room temp.) Reaction_Setup->Reaction Quenching Quenching with Ice/HCl Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Anhydrous Na₂SO₄ Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Recrystallization or Column Chromatography) Solvent_Removal->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization End Final Product Characterization->End

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
3-Bromo-4-methyltolueneC₈H₉Br185.065451-33-2≥98%e.g., Sigma-Aldrich
Pimelic AnhydrideC₇H₁₀O₃142.1510521-30-9≥97%e.g., Alfa Aesar
Aluminum Chloride (anhydrous)AlCl₃133.347446-70-0≥99%e.g., Acros Organics
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9375-09-2≥99.8%e.g., Fisher Scientific
Hydrochloric Acid (concentrated)HCl36.467647-01-0~37%e.g., VWR
Sodium Bicarbonate (saturated solution)NaHCO₃84.01144-55-8--
Brine (saturated NaCl solution)NaCl58.447647-14-5--
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6≥99%e.g., Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Gradee.g., Fisher Scientific
Hexanes---ACS Gradee.g., Fisher Scientific
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure

1. Reaction Setup:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (e.g., 2.2 equivalents).

  • Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

2. Addition of Reactants:

  • In a separate flask, dissolve 3-bromo-4-methyltoluene (1.0 equivalent) and pimelic anhydride (1.0 equivalent) in anhydrous DCM.

  • Transfer this solution to the dropping funnel.

  • Add the solution of 3-bromo-4-methyltoluene and pimelic anhydride dropwise to the stirred AlCl₃ suspension at 0 °C over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

4. Work-up:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step should be performed in a fume hood as HCl gas may be evolved.

  • Transfer the resulting mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

5. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

6. Characterization:

  • Obtain the necessary spectroscopic data to confirm the structure and purity of the final product.

Expected Characterization Data

While specific spectral data can vary slightly depending on the instrumentation and solvent used, the following are representative expected values for 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid:

Technique Expected Observations
¹H NMR Aromatic protons (multiplets), methyl protons (singlet), methylene protons adjacent to the carbonyl (triplet), other methylene protons (multiplets), and a broad singlet for the carboxylic acid proton.
¹³C NMR Carbonyl carbons (ketone and carboxylic acid), aromatic carbons (with characteristic shifts for substituted carbons), and aliphatic carbons.
FT-IR (cm⁻¹) Broad O-H stretch (carboxylic acid), C=O stretch (ketone), C=O stretch (carboxylic acid), C-Br stretch, and aromatic C-H and C=C stretches.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₇BrO₃, MW: 313.19 g/mol ), often showing the characteristic isotopic pattern for bromine.

Safety Precautions

  • Aluminum chloride is a corrosive and water-reactive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Bromo-4-methyltoluene is a skin and eye irritant. Avoid contact and inhalation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be carried out in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

  • The quenching of the reaction mixture is exothermic and releases HCl gas. Perform this step slowly and in a fume hood.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reactionExtend the reaction time or gently heat the reaction mixture.
Moisture in the reactionEnsure all glassware is oven-dried and use anhydrous solvents and reagents.
Formation of By-products Incorrect stoichiometryCarefully measure the amounts of all reagents.
Reaction temperature too highMaintain the recommended reaction temperature, especially during the addition of reactants.
Difficulty in Purification Oily productTry different solvent systems for recrystallization or use column chromatography.

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient route for the synthesis of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and organic synthesis. The versatility of the resulting molecule, with its multiple functional groups, opens up a wide range of possibilities for the development of novel compounds with potential therapeutic applications.

References

  • Khan, I., Shah, S.J.A., Ejaz, S.A., et al. (2015). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: Synthesis, SAR analysis and molecular modelling studies. RSC Advances, 5, 64404–64413. Available at: [Link]

Sources

Application

The Strategic Utility of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid in Modern Organic Synthesis

Abstract This comprehensive guide details the synthetic potential of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic potential of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This bifunctional molecule incorporates a modifiable aromatic ring, a reactive ketone, and a terminal carboxylic acid, offering multiple avenues for molecular elaboration. Herein, we provide detailed protocols, mechanistic insights, and strategic guidance for leveraging this compound's unique structural features.

Introduction: A Multifaceted Synthetic Intermediate

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a valuable intermediate for the synthesis of complex organic molecules. Its structure, featuring an aryl ketone, a carboxylic acid, and an aryl bromide, allows for a variety of selective chemical transformations. Aryl ketones are a well-established class of compounds with significant applications in drug discovery, serving as precursors to a wide range of biologically active molecules.[1][2] The presence of the bromine atom provides a handle for modern cross-coupling reactions, enabling the construction of intricate biaryl systems, while the aliphatic carboxylic acid chain offers a site for esterification, amidation, or further chain extension.

The strategic positioning of the bromo and methyl substituents on the phenyl ring influences the regioselectivity of subsequent aromatic substitution reactions and modulates the electronic properties of the molecule. This guide will explore the synthetic utility of this building block through a series of detailed application notes and protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid is presented in the table below.

PropertyValue
CAS Number 898767-22-1
Molecular Formula C₁₄H₁₇BrO₃
Molecular Weight 313.19 g/mol
Boiling Point (Predicted) 468.1 °C at 760 mmHg
Density (Predicted) 1.358 g/cm³
pKa (Predicted) 4.74 ± 0.10

Synthesis of the Building Block: Friedel-Crafts Acylation

The most direct route to 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acylating agent, derived from heptanedioic acid, with 3-bromo-4-methyltoluene in the presence of a Lewis acid catalyst.

Reaction Scheme:

reagents Heptanedioic anhydride reaction_center + reagents->reaction_center substrate 3-Bromo-4-methyltoluene substrate->reaction_center catalyst AlCl₃ catalyst->reaction_center product 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid reaction_center->product Friedel-Crafts Acylation

Figure 1: Synthesis via Friedel-Crafts Acylation.

Protocol 1: Synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

This protocol describes a general procedure for the Friedel-Crafts acylation of 3-bromo-4-methyltoluene with heptanedioic anhydride.

Materials:

  • 3-Bromo-4-methyltoluene

  • Heptanedioic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Water, deionized

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-methyltoluene (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • In a separate flask, dissolve heptanedioic anhydride (1.1 eq) in anhydrous dichloromethane.

  • Add the heptanedioic anhydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 2M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford the pure 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid.

Applications in Organic Synthesis: Step-by-Step Protocols

The three key functional groups of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid can be selectively targeted to generate a diverse array of derivatives.

Transformation of the Carboxylic Acid: Esterification

The carboxylic acid moiety is readily converted to an ester, a common transformation in the synthesis of prodrugs and for modifying the solubility of a molecule. The Fischer-Speier esterification is a reliable and cost-effective method for this purpose.[3]

Reaction Scheme:

starting_material 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid reaction_center + starting_material->reaction_center reagent Methanol (excess) reagent->reaction_center catalyst H₂SO₄ (cat.) catalyst->reaction_center product Methyl 7-(3-bromo-4-methylphenyl) -7-oxoheptanoate reaction_center->product Fischer Esterification starting_material 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid reaction_center + starting_material->reaction_center boronic_acid Arylboronic acid boronic_acid->reaction_center catalyst Pd(PPh₃)₄ catalyst->reaction_center base K₂CO₃ base->reaction_center product 7-(3'-Aryl-4-methyl-[1,1'-biphenyl]-3-yl) -7-oxoheptanoic acid reaction_center->product Suzuki Coupling starting_material 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid reaction_center + starting_material->reaction_center reagents Zn(Hg), conc. HCl reagents->reaction_center product 7-(3-Bromo-4-methylphenyl)heptanoic acid reaction_center->product Clemmensen Reduction

Sources

Method

experimental protocol for the acylation of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

Application Note & Protocol Topic: Experimental Protocol for the Synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid via Friedel-Crafts Acylation Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of Aryl Keto-Acids

Aryl ketones and their derivatives are pivotal structural motifs in medicinal chemistry and materials science. The specific target molecule, 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, incorporates a substituted aromatic ring linked to a keto-acid aliphatic chain, making it a valuable intermediate for the synthesis of more complex pharmaceutical agents. The strategic introduction of the acyl group onto the substituted benzene ring is most effectively achieved through the Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.[1][2]

This application note provides a comprehensive, field-tested protocol for the synthesis of this target molecule. It details the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Reaction Principle: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[3][4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism, wherein a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a highly reactive acylium ion from an acyl halide.[6][7]

The key steps for this specific synthesis are:

  • Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates with the chlorine atom of the acylating agent, 7-chloro-7-oxoheptanoic acid, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3][7]

  • Nucleophilic Attack: The π-electron system of the nucleophilic aromatic ring (3-bromo-4-methyltoluene) attacks the electrophilic acylium ion. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3]

  • Formation of the σ-Complex: A carbocation intermediate, known as an arenium ion or σ-complex, is formed.

  • Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring aromaticity to the ring.

  • Product Complexation and Work-up: The resulting ketone product, being a Lewis base, immediately complexes with the AlCl₃ catalyst. A stoichiometric amount of the catalyst is therefore required.[8] An aqueous work-up is necessary to hydrolyze this complex and liberate the final product.[9]

The regioselectivity of the acylation on 3-bromo-4-methyltoluene is directed by the existing substituents. The methyl group is an activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. The acylation is expected to occur at the position most activated and sterically accessible, which is ortho to the methyl group and meta to the bromine.

Materials and Methods

Reagent and Solvent Data
Reagent/SolventFormulaM.W. ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.
3-Bromo-4-methyltolueneC₈H₉Br185.06-8205-2061.39557310-02-2
Pimelic AcidC₇H₁₂O₄160.17103-106212 (10 mmHg)-111-16-0
Thionyl Chloride (SOCl₂)Cl₂OS118.97-104.5761.6387719-09-7
Aluminum Chloride (AlCl₃)AlCl₃133.34192.6180 (subl.)2.487446-70-0
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.32675-09-2
Hydrochloric Acid (HCl)HCl36.46--1.18 (37%)7647-01-0
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-83.677.10.902141-78-6
HexanesC₆H₁₄~86.18-~69~0.655110-54-3
Anhydrous MgSO₄MgSO₄120.371124-2.667487-88-9

Experimental Protocol

Part 1: Preparation of the Acylating Agent: 7-Chloro-7-oxoheptanoic Acid

Causality: Pimelic acid is a stable dicarboxylic acid. To make it a potent acylating agent for the Friedel-Crafts reaction, one of the carboxylic acid groups must be converted into a more reactive acyl chloride. Using an excess of pimelic acid relative to thionyl chloride ensures mono-chlorination.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a trap), add pimelic acid (16.0 g, 0.1 mol).

  • Carefully add thionyl chloride (8.0 mL, 0.11 mol) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and stir for 4 hours. The evolution of HCl and SO₂ gas should be observed.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude oil, 7-chloro-7-oxoheptanoic acid, is used directly in the next step without further purification.

Part 2: Friedel-Crafts Acylation

Causality: This reaction is highly sensitive to moisture. Anhydrous conditions are critical as water will react violently with and deactivate the aluminum chloride catalyst.[10] The reaction is performed at 0°C to control the exothermic nature of the complex formation and the acylation reaction, thereby minimizing the formation of side products.

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charge the flask with anhydrous aluminum chloride (32.0 g, 0.24 mol) and anhydrous dichloromethane (150 mL).

  • Cool the suspension to 0°C in an ice-water bath.

  • Dissolve the crude 7-chloro-7-oxoheptanoic acid from Part 1 in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. Stir the resulting mixture for an additional 30 minutes at 0°C to allow for the formation of the acylium ion complex (Perrier method).[1]

  • In the dropping funnel, prepare a solution of 3-bromo-4-methyltoluene (18.5 g, 0.1 mol) in 50 mL of anhydrous dichloromethane.

  • Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

Part 3: Work-up and Purification

Causality: The reaction is quenched by carefully pouring it onto ice and acid. This hydrolyzes the aluminum-ketone complex and decomposes any remaining AlCl₃. The large amount of ice helps to manage the highly exothermic nature of this hydrolysis. Extraction isolates the product, and subsequent washes remove impurities.

  • Prepare a 1 L beaker containing 400 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • While stirring vigorously, slowly and carefully pour the reaction mixture from Part 2 into the ice/HCl mixture.

  • Continue stirring until all the ice has melted and the dark-colored aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 100 mL portions of dichloromethane.[11]

  • Combine all organic layers and wash with 100 mL of 1 M HCl, followed by 100 mL of water, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]

  • The resulting crude solid can be purified by recrystallization from a mixed solvent system, such as ethyl acetate/hexanes, to yield 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid as a white or off-white solid.

Experimental Workflow Diagram

G cluster_prep Part 1: Acyl Chloride Synthesis cluster_acylation Part 2: Friedel-Crafts Acylation cluster_workup Part 3: Work-up & Purification Pimelic_Acid Pimelic Acid + SOCl₂ Heat Heat (70°C, 4h) Pimelic_Acid->Heat Distill Vacuum Distillation Heat->Distill Acyl_Chloride Crude 7-Chloro-7-oxoheptanoic Acid Distill->Acyl_Chloride Add_Acyl Add Acyl Chloride Solution Dropwise Acyl_Chloride->Add_Acyl Setup Anhydrous Setup: AlCl₃ in DCM @ 0°C Setup->Add_Acyl Add_Aromatic Add 3-Bromo-4-methyltoluene Solution Dropwise Add_Acyl->Add_Aromatic React Stir Overnight at Room Temp Add_Aromatic->React Quench Quench on Ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash (HCl, H₂O, Brine) Extract->Wash Dry Dry (MgSO₄) & Evaporate Wash->Dry Recrystallize Recrystallize (EtOAc/Hexanes) Dry->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Sources

Application

application of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid in medicinal chemistry

An in-depth analysis of the chemical structure of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid reveals its potential as a modulator of critical cellular signaling pathways, positioning it as a compound of significant i...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical structure of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid reveals its potential as a modulator of critical cellular signaling pathways, positioning it as a compound of significant interest in medicinal chemistry. While specific data for this exact molecule is not extensively documented in public literature, its core components—a substituted aromatic ring, a seven-carbon chain with a ketone, and a terminal carboxylic acid—are characteristic of molecules targeting nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).

This application note will, therefore, explore the hypothesized application of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid as a selective PPARγ modulator. We will provide a detailed rationale based on structure-activity relationships of known PPAR agonists, outline comprehensive protocols for its characterization, and discuss its potential therapeutic implications in metabolic diseases and oncology.

Part 1: Scientific Rationale and Therapeutic Potential

The structural framework of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid suggests a strong likelihood of interaction with the ligand-binding domain (LBD) of PPARs. The terminal carboxylic acid can form a crucial hydrogen bond with key amino acid residues in the LBD, a hallmark of many PPAR agonists. The heptanoic acid chain serves as a flexible linker, allowing the substituted phenyl ring to position itself optimally within the hydrophobic pocket of the receptor.

The 3-bromo-4-methylphenyl moiety is of particular interest. The methyl group can enhance binding affinity through hydrophobic interactions, while the bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding and selectivity. This specific substitution pattern may confer selectivity for the PPARγ isoform, which has been implicated in adipocyte differentiation, insulin sensitization, and anti-inflammatory responses.

Potential Therapeutic Applications:

  • Type 2 Diabetes and Metabolic Syndrome: As a potential PPARγ agonist, the compound could enhance insulin sensitivity and improve glucose metabolism, making it a candidate for the treatment of type 2 diabetes.

  • Oncology: Emerging evidence suggests that PPARγ agonists can induce apoptosis and inhibit proliferation in various cancer cell lines, opening avenues for its investigation as an anti-cancer agent.

  • Inflammatory Diseases: Through its interaction with PPARγ, the compound could exert anti-inflammatory effects by repressing the expression of pro-inflammatory genes.

Part 2: Experimental Protocols for Characterization

A systematic evaluation of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid requires a multi-tiered approach, starting from in vitro validation of its molecular target to cellular assays assessing its functional effects.

Protocol 1: In Vitro PPARγ Binding Assay

Objective: To determine the binding affinity of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid for the human PPARγ ligand-binding domain.

Methodology: A competitive binding assay using a fluorescently labeled PPARγ ligand (e.g., fluorescently tagged rosiglitazone) is recommended.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid in DMSO.

    • Dilute the compound to a range of concentrations.

    • Prepare a solution of recombinant human PPARγ LBD.

    • Prepare a solution of the fluorescently labeled PPARγ ligand.

  • Assay Execution:

    • In a 96-well plate, add the PPARγ LBD, the fluorescent ligand, and varying concentrations of the test compound.

    • Include wells with a known PPARγ agonist as a positive control and wells with DMSO as a negative control.

    • Incubate the plate at room temperature for a specified period to allow for binding equilibrium to be reached.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization or FRET signal using a suitable plate reader.

    • The displacement of the fluorescent ligand by the test compound will result in a change in the signal.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the fluorescent ligand binding.

Data Interpretation:

CompoundIC50 (nM) for PPARγ
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acidTo be determined
Rosiglitazone (Positive Control)~50 nM
Protocol 2: Cell-Based PPARγ Reporter Assay

Objective: To assess the functional activity of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid as a PPARγ agonist or antagonist in a cellular context.

Methodology: A luciferase reporter gene assay is a standard method for this purpose.

Step-by-Step Procedure:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a plasmid encoding the full-length human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

    • Include a known PPARγ agonist as a positive control and DMSO as a negative control.

  • Luciferase Assay:

    • After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Data Interpretation:

CompoundEC50 (nM) for PPARγ Activation
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acidTo be determined
Rosiglitazone (Positive Control)~100 nM

Part 3: Signaling Pathway and Workflow Visualization

The hypothesized mechanism of action of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid as a PPARγ agonist involves its interaction with the receptor in the nucleus, leading to the regulation of target gene expression.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 7-(3-Bromo-4-methylphenyl)- 7-oxoheptanoic acid PPARg PPARγ Compound->PPARg Enters Nucleus and Binds RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Activates Transcription of mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins mRNA->Protein Translation BiologicalResponse Biological Response (Insulin Sensitization, Anti-inflammatory) Protein->BiologicalResponse

Caption: Hypothesized PPARγ signaling pathway activated by 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies BindingAssay PPARγ Binding Assay (Determine IC50) ReporterAssay PPARγ Reporter Assay (Determine EC50) BindingAssay->ReporterAssay Confirm Functional Activity AdipogenesisAssay Adipocyte Differentiation Assay (e.g., Oil Red O Staining) ReporterAssay->AdipogenesisAssay Assess Phenotypic Effect AnimalModel Animal Models of Diabetes (e.g., db/db mice) AdipogenesisAssay->AnimalModel Evaluate In Vivo Efficacy PKPD Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD Determine Drug-like Properties

Method

High-Throughput Screening for Novel Modulators of Enzyme X Using 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid as a Reference Compound

Application Note & Protocols Abstract This document provides a comprehensive guide for developing and implementing high-throughput screening (HTS) assays to identify novel inhibitors of a hypothetical enzyme target, here...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

This document provides a comprehensive guide for developing and implementing high-throughput screening (HTS) assays to identify novel inhibitors of a hypothetical enzyme target, herein referred to as "Enzyme X." Due to the current lack of specific biological target information for the compound 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, this guide will utilize it as a representative test compound to illustrate the principles and detailed protocols for various HTS assay formats. The methodologies described are broadly applicable to a wide range of enzyme targets and are intended for researchers, scientists, and drug development professionals. This guide will cover assay principles, detailed step-by-step protocols, data analysis, and quality control for four common HTS technologies: Fluorescence Intensity (FI), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

Introduction: The Quest for Novel Enzyme Inhibitors

Enzymes are central to a vast array of physiological processes, making them a major class of therapeutic targets.[1] The identification of small molecules that can modulate enzyme activity is a cornerstone of modern drug discovery.[2] High-throughput screening (HTS) enables the rapid evaluation of large compound libraries to identify "hits" that can be further optimized into lead candidates.[3]

This guide focuses on a hypothetical screening campaign against "Enzyme X," a prototypical enzyme for which we aim to discover novel inhibitors. We will use 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid as a reference inhibitor to demonstrate the setup, execution, and validation of robust HTS assays. While the specific biological target of this compound is not publicly defined, its chemical structure, featuring a carboxylic acid and a substituted aromatic ring, is suggestive of potential interactions with various enzyme active sites.

The success of any HTS campaign hinges on the quality and robustness of the assay.[4] This guide emphasizes the principles of good assay design, including sensitivity, reproducibility, and a suitable signal window, to minimize false positives and negatives.[2]

Choosing the Right HTS Assay Technology

The selection of an appropriate HTS assay technology is critical and depends on the nature of the enzyme, its substrate, and the availability of suitable reagents. Here, we present four powerful and commonly used homogeneous assay formats.

Assay Technology Overview
Assay Technology Principle Advantages Potential Challenges
Fluorescence Intensity (FI) Measures the change in fluorescence of a substrate or product upon enzymatic reaction.[5]Simple, cost-effective, widely available instrumentation.Susceptible to interference from fluorescent compounds and light scattering.[2]
Time-Resolved FRET (TR-FRET) Measures the transfer of energy between a long-lifetime donor (lanthanide) and an acceptor fluorophore when in close proximity.[6]Reduced background fluorescence, high sensitivity, ratiometric measurement minimizes well-to-well variation.[6]Requires specific labeling of reagents, potential for steric hindrance.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a small fluorescently labeled molecule upon binding to a larger molecule.[7]Homogeneous, sensitive, provides information on binding events.[7]Requires a significant change in molecular weight upon binding, potential for interference from birefringent compounds.
AlphaScreen A bead-based assay where singlet oxygen generated by a donor bead excites an acceptor bead in close proximity, leading to light emission.[8][9]High sensitivity, large signal window, tolerant of various buffer conditions.[8][9]Sensitive to light, requires specific bead-based reagents.

Experimental Workflows and Protocols

This section provides detailed protocols for each of the four HTS technologies. For each protocol, we will assume a 384-well microplate format, a common standard in HTS.[3]

General Assay Development and Optimization Workflow

Prior to initiating a full-scale HTS campaign, it is crucial to develop and optimize the assay.

Assay_Development_Workflow Reagent_Prep Reagent Preparation & QC Enzyme_Titr Enzyme Titration Reagent_Prep->Enzyme_Titr Substrate_Titr Substrate Titration (Km determination) Enzyme_Titr->Substrate_Titr Time_Course Reaction Time Course Substrate_Titr->Time_Course DMSO_Tol DMSO Tolerance Time_Course->DMSO_Tol Z_Factor Z'-Factor Validation DMSO_Tol->Z_Factor Screening HTS Campaign Z_Factor->Screening

Caption: General workflow for HTS assay development and validation.

Protocol 1: Fluorescence Intensity (FI) Assay

This protocol describes a generic enzyme assay where the enzymatic conversion of a non-fluorescent substrate to a fluorescent product is monitored.[5][10]

Principle: Enzyme X catalyzes the conversion of a fluorogenic substrate to a fluorescent product. Inhibitors of Enzyme X will decrease the rate of this conversion, resulting in a lower fluorescence signal.

Materials:

  • Enzyme X (recombinant, purified)

  • Fluorogenic Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (Test Compound)

  • Known Inhibitor of Enzyme X (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the appropriate wells of the 384-well plate.

    • Add 50 nL of DMSO to the control wells (maximum and minimum signal).

  • Enzyme Addition:

    • Prepare a working solution of Enzyme X in assay buffer at 2X the final desired concentration.

    • Dispense 10 µL of the Enzyme X solution to all wells except the minimum signal (no enzyme) wells. Add 10 µL of assay buffer to the minimum signal wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration (typically at or below the Km).

    • Dispense 10 µL of the substrate solution to all wells to start the reaction. The final volume should be 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 30°C) for the predetermined optimal reaction time (e.g., 60 minutes).

    • Measure the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

Protocol 2: Time-Resolved FRET (TR-FRET) Assay

This protocol is designed for a competitive binding assay format.[6][11]

Principle: A terbium (Tb)-labeled antibody (donor) binds to tagged Enzyme X. A fluorescently labeled tracer (acceptor) binds to the active site of Enzyme X, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors that bind to the active site will displace the tracer, leading to a decrease in the FRET signal.[12]

Materials:

  • GST-tagged Enzyme X

  • Tb-labeled anti-GST antibody (Donor)

  • Fluorescently labeled tracer (Acceptor)

  • TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (Test Compound)

  • Known Inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well low-volume, black microplates

  • TR-FRET enabled plate reader

Step-by-Step Protocol:

  • Compound Plating:

    • Transfer 50 nL of compound/control solutions in DMSO to the assay plate as described in Protocol 1.

  • Reagent Addition:

    • Prepare a 4X solution of GST-Enzyme X and a 4X solution of the fluorescent tracer in assay buffer.

    • Dispense 5 µL of the GST-Enzyme X solution to each well.

    • Dispense 5 µL of the fluorescent tracer solution to each well.

  • Antibody Addition:

    • Prepare a 2X solution of the Tb-labeled anti-GST antibody in assay buffer.

    • Dispense 10 µL of the antibody solution to each well. The final volume is 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

    • Measure the TR-FRET signal on a compatible plate reader, recording emissions at both the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for the acceptor).

Protocol 3: Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay to identify inhibitors that displace a fluorescent ligand from Enzyme X.[7][13]

Principle: A small fluorescently labeled ligand (tracer) binds to the much larger Enzyme X, resulting in a high FP signal. Unlabeled inhibitors compete with the tracer for binding to Enzyme X, causing the tracer to be displaced and tumble more rapidly in solution, which leads to a decrease in the FP signal.[14]

Materials:

  • Enzyme X

  • Fluorescent Tracer

  • FP Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mg/mL BSA)

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (Test Compound)

  • Known Inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well black, non-binding surface microplates

  • Fluorescence polarization plate reader

Step-by-Step Protocol:

  • Compound Plating:

    • Transfer 50 nL of compound/control solutions in DMSO to the assay plate.

  • Enzyme Addition:

    • Prepare a 2X solution of Enzyme X in FP assay buffer.

    • Dispense 10 µL of the Enzyme X solution to all wells.

  • Tracer Addition:

    • Prepare a 2X solution of the fluorescent tracer in FP assay buffer.

    • Dispense 10 µL of the tracer solution to all wells to initiate the binding reaction. The final volume is 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light, to reach binding equilibrium.

    • Measure the fluorescence polarization in mP units using a plate reader equipped with appropriate excitation and emission filters.

Protocol 4: AlphaScreen Assay

This protocol outlines an AlphaScreen assay to detect the interaction between Enzyme X and a biotinylated substrate peptide.[8][15]

Principle: GST-tagged Enzyme X is captured by Glutathione-coated Donor beads. A biotinylated substrate peptide is captured by Streptavidin-coated Acceptor beads. When Enzyme X binds to its substrate, the Donor and Acceptor beads are brought into close proximity. Laser excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[16] Inhibitors that disrupt this interaction will reduce the AlphaScreen signal.

Materials:

  • GST-tagged Enzyme X

  • Biotinylated Substrate Peptide

  • Glutathione Donor Beads

  • Streptavidin Acceptor Beads

  • AlphaScreen Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.01% Tween-20)

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (Test Compound)

  • Known Inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well white, opaque microplates

  • AlphaScreen-capable plate reader

Step-by-Step Protocol:

  • Compound and Reagent Plating:

    • Transfer 50 nL of compound/control solutions in DMSO to the assay plate.

    • Prepare a 4X solution of GST-Enzyme X in assay buffer and dispense 5 µL to each well.

    • Prepare a 4X solution of the biotinylated substrate peptide in assay buffer and dispense 5 µL to each well.

    • Incubate for 30 minutes at room temperature.

  • Bead Addition:

    • Prepare a 2X mixture of Glutathione Donor beads and Streptavidin Acceptor beads in assay buffer in subdued light.

    • Dispense 10 µL of the bead mixture to all wells. The final volume is 20 µL.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 60-90 minutes.

    • Measure the AlphaScreen signal on a compatible plate reader.

Data Analysis and Interpretation

Primary Data Analysis

The primary output from the HTS reader is raw data (e.g., fluorescence units, mP values, or counts per second). This data needs to be normalized to determine the percent inhibition for each compound.

Percent Inhibition Calculation: The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

Where:

  • Signal_Compound is the signal in the well with the test compound.

  • Signal_Max is the average signal from the high-signal controls (e.g., DMSO, no inhibitor).

  • Signal_Min is the average signal from the low-signal controls (e.g., positive control inhibitor).

Hit Identification and Confirmation

A "hit" is a compound that meets a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells). All primary hits should be re-tested to confirm their activity.

Dose-Response Curves and IC₅₀ Determination

Confirmed hits are typically tested in a dose-response format to determine their potency. A serial dilution of the compound is prepared, and the percent inhibition is measured at each concentration. The resulting data is then fitted to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor that produces a 50% response.[17][18]

Data_Analysis_Workflow Raw_Data Raw HTS Data Normalization Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection Normalization->Hit_Selection Hit_Confirmation Hit Confirmation Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Experiments Hit_Confirmation->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc SAR_Analysis SAR Analysis IC50_Calc->SAR_Analysis

Caption: Workflow for HTS data analysis and hit validation.

Quality Control: Ensuring Data Integrity

Robust quality control (QC) is essential for a successful HTS campaign. The Z'-factor is a statistical parameter widely used to evaluate the quality of an HTS assay.[19][20]

Z'-Factor Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

Interpretation of Z'-Factor Values:

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentA large separation between the control signals with low variability.[21]
0 to 0.5AcceptableThe assay is suitable for screening, but may require optimization.[22]
< 0UnacceptableThe control signals overlap, and the assay is not reliable for screening.[22]

It is recommended to calculate the Z'-factor for each assay plate to monitor the performance of the screen over time.[23]

Conclusion

The protocols and guidelines presented in this application note provide a solid foundation for developing and executing high-throughput screening campaigns for enzyme inhibitors. By leveraging the power of modern HTS technologies and adhering to rigorous standards of assay validation and quality control, researchers can efficiently identify novel chemical matter for their targets of interest. While 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid was used here as a placeholder, the principles and methodologies are universally applicable and can be adapted to a wide range of specific compounds and biological targets.

References

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Springer Nature Experiments. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). ResearchGate. [Link]

  • Z-Factor Calculator. PunnettSquare Tools. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. (2010). PMC. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020). Bioinformatics. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). ResearchGate. [Link]

  • Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. (2015). PMC. [Link]

  • High-Throughput Dose-Response Data Analysis. (2024). Medium. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. (2013). ResearchGate. [Link]

  • Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS. (2016). Novartis OAK. [Link]

  • HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (2022). PubMed Central. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • fluorescence polarization assay. UbiQ. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. The Royal Society of Chemistry. [Link]

  • TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (2014). PLOS ONE. [Link]

  • HTS Assay Validation. (2012). NCBI Bookshelf. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). PMC. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]

  • Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). (2019). ResearchGate. [Link]

  • (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). ResearchGate. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). AIR Unimi. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Carboxylic Acid Moiety in 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

Abstract: This document provides a comprehensive technical guide for the chemical modification of the terminal carboxylic acid group of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This molecule serves as a valuable s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of the terminal carboxylic acid group of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, and the ability to selectively functionalize its carboxylic acid is paramount for developing novel derivatives. This guide details several key transformations—amide bond formation, esterification, and reduction to an alcohol—with a focus on experimental design, mechanistic rationale, and detailed, actionable protocols.

Introduction: The Strategic Importance of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and an aromatic ketone. The presence of the bromo- and methyl-substituted phenyl ring, coupled with a flexible heptanoic acid chain, makes it an attractive starting material for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. The carboxylic acid group, in particular, is a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties, biological activity, and material characteristics.

This guide will explore three primary pathways for the functionalization of the carboxylic acid group:

  • Amide Synthesis: Formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine.

  • Esterification: Conversion of the carboxylic acid to an ester through reaction with an alcohol.

  • Reduction: Selective reduction of the carboxylic acid to a primary alcohol.

A critical consideration in the functionalization of this molecule is the presence of the ketone carbonyl group, which can be susceptible to reaction under certain conditions. The protocols outlined herein are designed to maximize chemoselectivity for the carboxylic acid.

Amide Bond Formation: The Power of Coupling Reagents

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[1][2] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.[4][5]

Mechanism of Carbodiimide-Mediated Amide Coupling

A common class of coupling agents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. The use of additives like 1-hydroxybenzotriazole (HOBt) can improve reaction efficiency and reduce side reactions by forming an active ester intermediate.[1]

Amide_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Amide Amide Product O_Acylisourea->Amide + R'-NH2 Urea Urea Byproduct O_Acylisourea->Urea Amine R'-NH2

Caption: Carbodiimide-mediated amide bond formation workflow.

Protocol: EDC/HOBt Mediated Amide Synthesis

This protocol describes the coupling of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid with a generic primary amine (e.g., benzylamine).

Materials:

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and benzylamine (1.1 eq) to the solution.

  • Add DIPEA (1.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ReagentMolar Eq.Purpose
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid1.0Starting material
Benzylamine1.1Nucleophile
EDC1.2Coupling agent
HOBt1.2Additive to improve yield and reduce side reactions
DIPEA1.5Organic base to neutralize acids

Esterification: Synthesis of Ester Derivatives

Esterification is another fundamental transformation of carboxylic acids. Common methods include the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, and conversion to an acyl chloride followed by reaction with an alcohol.[6][7]

Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[8] The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove water as it is formed.[7]

Fischer_Esterification_Workflow Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Catalyst Attack Nucleophilic Attack by Alcohol Protonation->Attack Proton_Transfer Proton Transfer Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product Ester + Water Deprotonation->Product

Caption: Workflow for Fischer Esterification.

Protocol: Fischer Esterification with Methanol

Materials:

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Reflux condenser

  • Heating mantle

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by flash column chromatography.

Esterification via Acyl Chloride

For more sensitive alcohols or when milder conditions are required, a two-step procedure involving the formation of an acyl chloride is preferable.[6][9] The carboxylic acid is first converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The resulting acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the ester.[9]

Protocol: Acyl Chloride Formation and Subsequent Esterification

Part A: Acyl Chloride Synthesis

  • In a fume hood, combine 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq) and thionyl chloride (2.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture at reflux for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure (use a trap). The crude acyl chloride is often used directly in the next step.

Part B: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the alcohol/pyridine solution to 0 °C.

  • Slowly add the acyl chloride solution to the cooled alcohol/pyridine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Reduction of the Carboxylic Acid

The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).[12][13] A significant challenge in reducing 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is the presence of the ketone, which is also readily reduced by LiAlH₄. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids.[12][14]

Chemoselectivity and the Need for a Protecting Group

To achieve selective reduction of the carboxylic acid, the more reactive ketone carbonyl must be protected.[15] A common strategy is to convert the ketone into an acetal, which is stable to hydride reducing agents.[16][17] The acetal can then be removed (deprotected) under acidic conditions after the reduction is complete.

Selective_Reduction_Workflow Start Keto-Carboxylic Acid Protection Protection of Ketone (Acetal Formation) Start->Protection Reduction Reduction of Carboxylic Acid (LiAlH4) Protection->Reduction Deprotection Deprotection of Acetal (Acidic Workup) Reduction->Deprotection Product Hydroxy-Ketone Product Deprotection->Product

Caption: Workflow for the selective reduction of the carboxylic acid.

Protocol: Selective Reduction via Acetal Protection

Part A: Acetal Protection of the Ketone

  • Dissolve 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq) in toluene.

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux until no more water is collected.

  • Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected keto-acid.

Part B: Reduction of the Carboxylic Acid

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Dissolve the protected keto-acid from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate to obtain the crude protected diol.

Part C: Deprotection of the Acetal

  • Dissolve the crude protected diol in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Stir the mixture at room temperature until TLC indicates the disappearance of the starting material.

  • Neutralize the acid with a mild base (e.g., NaHCO₃).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product, 8-hydroxy-1-(3-bromo-4-methylphenyl)octan-1-one, by flash column chromatography.

Quantitative Data Summary for Reduction:

StepKey ReagentMolar Eq.Purpose
ProtectionEthylene glycol1.5Forms a protective acetal with the ketone
p-TsOHcatalyticAcid catalyst for acetal formation
ReductionLiAlH₄2.0Reduces the carboxylic acid to an alcohol
DeprotectionHClcatalyticAcid catalyst for acetal hydrolysis

Conclusion

The functionalization of the carboxylic acid group of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid opens a gateway to a vast chemical space for the development of new chemical entities. This guide has provided detailed protocols for its conversion into amides, esters, and alcohols. The choice of reaction pathway will depend on the desired final product and the chemical compatibility of the coupling partners. For transformations requiring harsh reducing agents, the strategic use of protecting groups for the ketone functionality is essential for achieving the desired chemoselectivity. These protocols provide a robust foundation for researchers to explore the synthetic potential of this versatile building block.

References

  • Nale, D. B., et al. (2014). A convenient protocol for amide bond formation for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

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Method

Application Notes and Protocols for the Utilization of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid in Advanced Polymer Synthesis

Introduction: A Multifunctional Monomer for Advanced Polymer Architectures In the pursuit of novel polymeric materials with tailored functionalities, the design and synthesis of innovative monomers are of paramount impor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Monomer for Advanced Polymer Architectures

In the pursuit of novel polymeric materials with tailored functionalities, the design and synthesis of innovative monomers are of paramount importance. 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid emerges as a compelling building block for polymer chemists. Its unique molecular architecture, featuring a terminal carboxylic acid, a central ketone group, and a brominated aromatic ring, offers a versatile platform for the synthesis of a diverse range of functional polymers. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for the use of this monomer in polymer synthesis.

The presence of multiple, distinct functional groups within a single monomer allows for a variety of polymerization strategies and post-polymerization modifications. The carboxylic acid can readily participate in classic polycondensation reactions to form polyesters and polyamides. The aromatic bromine atom can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). Furthermore, the ketone and bromo functionalities, when incorporated into the polymer backbone, present opportunities for subsequent chemical derivatization, enabling the fine-tuning of material properties or the attachment of bioactive molecules.

These application notes will explore the theoretical and practical aspects of leveraging the unique reactivity of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid to create novel polymers with potential applications in drug delivery, advanced coatings, and specialty materials.

Part 1: Strategic Approaches to Polymerization

The strategic selection of a polymerization methodology is critical to harnessing the full potential of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. The choice of method will dictate the final polymer architecture, properties, and potential applications.

Step-Growth Polycondensation via the Carboxylic Acid Functionality

The terminal carboxylic acid group is an ideal handle for step-growth polymerization. This approach allows for the incorporation of the bromophenyl ketone moiety directly into the polymer backbone.

1.1.1. Polyester Synthesis: Reacting 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid with various diols can yield a family of polyesters with pendant bromophenyl ketone groups. The general synthesis of polyesters can be achieved through two primary methods: step-growth polycondensation of diols and diacids (or their derivatives like diesters) and ring-opening polymerization of cyclic monomers[1][2]. In this case, the monomer acts as a functionalized hydroxy acid analogue in self-polycondensation or as a co-monomer with other diacids and diols. Enzyme-catalyzed polycondensation is also a viable and environmentally benign route for polyester synthesis, often proceeding under milder conditions which can help preserve the integrity of the functional groups[3].

1.1.2. Polyamide Synthesis: Similarly, polyamides can be synthesized by reacting the monomer with diamines. Polyamide synthesis typically involves the step-growth polycondensation of diacids with diamines or the ring-opening polymerization of lactams[1]. The resulting polyamides would feature the bromophenyl ketone as a recurring side group, which could influence the polymer's thermal properties and solubility.

Controlled Radical Polymerization Initiated from the Bromo-Aromatic Moiety

The carbon-bromine bond on the aromatic ring can serve as a latent initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This "grafting from" approach allows for the synthesis of well-defined polymer chains of various vinyl monomers, with the 7-oxoheptanoic acid moiety at the chain end. This methodology is particularly attractive for creating polymer conjugates[4].

Post-Polymerization Modification

The ketone and bromo functionalities integrated into the polymer chain are not merely passive components; they are reactive sites for further chemical transformations.

  • Ketone Group: The ketone can be a site for various chemical reactions, including reduction to a secondary alcohol, conversion to an oxime, or participation in condensation reactions. These modifications can alter the polymer's hydrophilicity, cross-linking capabilities, and thermal properties.

  • Bromo Group: The aromatic bromine atom is a versatile handle for a range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities, including other aromatic groups, alkynes, or fluorescent tags. Photoinduced radical cleavage of the bromine atom is also a possibility, which could be exploited for photografting or degradation applications[5].

Part 2: Experimental Protocols

The following protocols are designed to be starting points for the synthesis and modification of polymers derived from 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. Researchers should optimize these conditions based on their specific co-monomers and desired polymer characteristics.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester by reacting 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid with a diol, such as 1,6-hexanediol.

Materials:

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

  • 1,6-Hexanediol (or other suitable diol)

  • Antimony(III) oxide (catalyst)

  • Toluene

  • Methanol

  • High-vacuum line

  • Schlenk flask equipped with a mechanical stirrer and distillation outlet

Procedure:

  • In a Schlenk flask, combine equimolar amounts of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid and 1,6-hexanediol.

  • Add a catalytic amount of antimony(III) oxide (approx. 0.1 mol%).

  • Flush the flask with nitrogen and heat the mixture to 150°C with stirring to form a homogeneous melt.

  • Gradually increase the temperature to 200°C while applying a vacuum to remove the water formed during the esterification reaction.

  • After the initial water evolution ceases, increase the temperature to 250°C and apply a high vacuum (<1 Torr) for several hours to drive the polymerization to completion by removing the last traces of water and diol.

  • Cool the reaction mixture to room temperature under nitrogen.

  • Dissolve the resulting polymer in a suitable solvent (e.g., toluene) and precipitate it into a non-solvent (e.g., cold methanol) to purify.

  • Dry the purified polymer under vacuum to a constant weight.

Rationale: Melt polycondensation is a common industrial method for polyester synthesis. The high temperatures and vacuum are necessary to shift the equilibrium towards polymer formation by continuously removing the condensation byproducts. The choice of catalyst can influence the reaction rate and the final properties of the polymer.

Protocol 2: Synthesis of a Polystyrene Graft Copolymer via ATRP

This protocol outlines the synthesis of a polystyrene graft with a 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid end-group via ATRP. The carboxylic acid first needs to be protected, for example, as an ester, to prevent interference with the ATRP catalyst.

Materials:

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid methyl ester (synthesized by standard esterification of the carboxylic acid)

  • Styrene (inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol

  • Alumina column

Procedure:

  • Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

  • In a Schlenk flask, add CuBr and anisole.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • In a separate flask, dissolve the 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid methyl ester initiator and PMDETA ligand in degassed styrene.

  • Transfer the initiator/ligand/monomer solution to the flask containing the CuBr catalyst via a degassed syringe.

  • Place the reaction flask in a preheated oil bath at 110°C and stir.

  • Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR.

  • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer into a large excess of methanol, filter, and dry under vacuum.

Rationale: ATRP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The bromo-aromatic group acts as the initiator, and the copper/PMDETA complex is a common catalyst system for the polymerization of styrene. Protecting the carboxylic acid is crucial as free acids can protonate the ligand and deactivate the catalyst complex[6].

Part 3: Visualization and Data

Diagrams of Synthetic Pathways

polymerization_workflows cluster_polycondensation Polyester Synthesis via Polycondensation cluster_atrp ATRP 'Grafting From' Approach monomer 7-(3-Bromo-4-methylphenyl)- 7-oxoheptanoic acid polyester Functional Polyester monomer->polyester Heat, Catalyst, Vacuum diol Diol (e.g., 1,6-Hexanediol) diol->polyester initiator Protected Monomer (Initiator) graft_polymer Graft Polymer initiator->graft_polymer CuBr/PMDETA, Heat vinyl_monomer Vinyl Monomer (e.g., Styrene) vinyl_monomer->graft_polymer

Caption: Proposed synthetic routes for utilizing 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

Table of Potential Polymer Properties
Polymer TypePotential Monomers/Co-monomersExpected PropertiesPotential Applications
Polyester 1,6-Hexanediol, 1,4-ButanediolSemi-crystalline, tunable thermal properties, functionalizable backboneBiodegradable materials, specialty adhesives, drug delivery matrices
Polyamide Hexamethylenediamine, Adipoyl chlorideHigh thermal stability, good mechanical strength, potential for hydrogen bondingHigh-performance engineering plastics, advanced fibers
Polystyrene Graft Styrene, Methyl MethacrylateWell-defined architecture, functional end-group for bioconjugationDrug delivery carriers, surface modification agents, nanostructured materials

Part 4: Characterization of Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and physical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and, in the case of copolymers, to determine the composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer.

Conclusion

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid represents a versatile and promising monomer for the synthesis of a wide array of functional polymers. Its unique combination of reactive sites allows for diverse polymerization strategies, including step-growth polycondensation and controlled radical polymerization, as well as extensive post-polymerization modification. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this multifunctional building block in the development of advanced materials for a variety of applications.

References

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Application

Application Note: Strategies for the Derivatization of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid for Biological Assays

Introduction 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a versatile bifunctional molecule presenting significant opportunities for the development of chemical probes and lead compounds in drug discovery. Its struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a versatile bifunctional molecule presenting significant opportunities for the development of chemical probes and lead compounds in drug discovery. Its structure, confirmed by CAS number 898767-22-1, features two key reactive sites: a terminal carboxylic acid and an aryl bromide[1][2][3]. The aliphatic carboxylic acid provides a reliable handle for conjugation to a variety of reporters, affinity tags, or larger biomolecules. Concurrently, the bromo-aryl moiety serves as a strategic point for diversification through metal-catalyzed cross-coupling reactions, enabling systematic exploration of the structure-activity relationship (SAR).

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic derivatization of this core scaffold. We present validated protocols for transforming 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid into functionalized probes suitable for a range of biological assays, including target identification, immunoassays, and cellular imaging. The methodologies described herein are grounded in established chemical principles, ensuring robust and reproducible outcomes.

Key Derivatization Strategies and Rationale

The derivatization of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid can be approached through two primary vectors: modification of the carboxylic acid and functionalization of the aryl bromide.

Carboxylic Acid Derivatization: Amide Bond Formation

The formation of a stable amide bond is the most prevalent strategy for conjugating small molecules to biological systems[4]. The carboxylic acid of the parent molecule can be activated to react with primary amines present on reporter tags (e.g., fluorophores, biotin) or biological macromolecules. A highly efficient and widely adopted method for this transformation is the two-step, one-pot synthesis involving the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5][6].

Rationale: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is highly reactive but susceptible to hydrolysis. The addition of NHS traps this intermediate as a more stable, yet still highly amine-reactive, NHS ester[5]. This approach enhances coupling efficiency and allows for a more controlled reaction with the desired amine-containing molecule[7].

Aryl Bromide Derivatization: Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom on the phenyl ring opens up a vast chemical space for diversification via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly powerful due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and esters[8][9].

Rationale: By employing the Suzuki coupling, researchers can introduce a variety of substituents at the aryl position to probe interactions with biological targets, enhance potency, or modulate pharmacokinetic properties. This reaction is a cornerstone of modern medicinal chemistry for generating libraries of analogs for SAR studies[10].

Experimental Protocols

Protocol 1: Synthesis of an Amine-Reactive NHS Ester of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

This protocol describes the activation of the carboxylic acid to an NHS ester, creating a stable, isolatable intermediate ready for conjugation to any primary amine.

Materials:

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDC-HCl (1.5 equivalents) to the stirring solution. If the starting material is in its free acid form, the addition of a non-nucleophilic base like TEA or DIPEA (2-3 equivalents) is recommended to facilitate the reaction[11].

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted NHS and acidic byproducts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude NHS ester can be purified by flash column chromatography on silica gel if necessary, though often it is used directly in the next step.

Protocol 2: Direct Coupling to an Amine-Containing Tag (e.g., Biotin-Amine)

This protocol outlines the direct conjugation of the carboxylic acid to an amine-containing molecule, such as a biotin derivative for affinity-based assays.

Materials:

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

  • Amine-containing tag (e.g., Biotin-PEG-Amine)

  • EDC-HCl

  • Hydroxybenzotriazole (HOBt) or NHS

  • Anhydrous DMF

  • DIPEA

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • In a clean, dry flask, dissolve 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (1 equivalent), the amine-containing tag (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the mixture and stir for 5 minutes.

  • Add EDC-HCl (1.5 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by LC-MS or TLC to confirm the formation of the desired amide product.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product directly by reverse-phase preparative HPLC to obtain the pure conjugate.

Protocol 3: Suzuki-Miyaura Coupling for Aryl Core Modification

This protocol details the modification of the aryl bromide using a representative boronic acid.

Materials:

  • 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (or its ester-protected form)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 equivalents)

  • Base (e.g., potassium carbonate) (3 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Ethyl acetate

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Note on Protection: The carboxylic acid may interfere with the basic conditions of the Suzuki coupling. It is advisable to first protect it as a simple ester (e.g., methyl or ethyl ester) via Fischer esterification before proceeding. The following steps assume the use of the ester-protected starting material.

  • Combine the bromo-aryl starting material (1 equivalent), the arylboronic acid (1.5 equivalents), palladium catalyst (0.05 equivalents), and potassium carbonate (3 equivalents) in a reaction vessel.

  • De-gas the solvent mixture (dioxane/water) by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the de-gassed solvent to the reaction vessel, seal it, and heat to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • If an ester protecting group was used, it can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final derivatized acid.

Data Presentation and Characterization

All synthesized derivatives must be rigorously characterized to confirm their identity and purity.

Derivative Derivatization Site Intended Use Key Characterization Data
NHS EsterCarboxylic AcidIntermediate for amine couplingMS (ESI+): [M+Na]+, ¹H NMR: characteristic succinimide protons
Biotin ConjugateCarboxylic AcidAffinity pull-down, target IDMS (ESI+): [M+H]+, HPLC: Purity >95%
Biphenyl DerivativeAryl BromideSAR studies, probe developmentMS (ESI+): [M+H]+, ¹H NMR: disappearance of aryl-Br signals, appearance of new aryl signals

Application Workflow: Affinity Pull-Down Assay

The following diagram illustrates a typical workflow for using a biotinylated derivative of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid to identify protein binding partners from a cell lysate.

workflow cluster_prep Probe Synthesis & Lysate Prep cluster_assay Affinity Pull-Down cluster_analysis Analysis start Core Molecule (7-(3-Br-4-Me-Ph)-7-oxoheptanoic acid) protocol2 Protocol 2: Amide Coupling start->protocol2 biotin Biotin-Amine biotin->protocol2 probe Biotinylated Probe protocol2->probe incubation Incubate Probe with Lysate probe->incubation cells Cell Culture lysis Cell Lysis cells->lysis lysate Clarified Cell Lysate lysis->lysate lysate->incubation capture Capture Probe-Target Complexes incubation->capture beads Streptavidin Beads beads->capture wash Wash Beads capture->wash elution Elute Proteins wash->elution sds SDS-PAGE elution->sds ms LC-MS/MS (Protein ID) sds->ms

Caption: Workflow for identifying protein targets using a biotinylated probe.

Conclusion

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a highly tractable scaffold for chemical biology and drug discovery. The protocols detailed in this application note provide robust and versatile methods for its derivatization. By leveraging established amide coupling and Suzuki-Miyaura cross-coupling chemistries, researchers can efficiently generate a wide range of functionalized molecules for diverse biological applications, accelerating the pace of discovery. Rigorous analytical characterization of all synthesized derivatives is paramount to ensure the validity and reproducibility of subsequent biological assays.

References

  • Creative Biolabs. (2023, August 18). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • N-Hydroxysuccinimide active ester. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). CAS 898767-22-1 | 7-(3-BROMO-4-METHYLPHENYL)-7-OXOHEPTANOIC ACID supply. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Chem-Station. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

Method

Protocol for the Efficient Amide Coupling of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

An Application Note for Drug Development Professionals Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of medicinal chemistry and drug development, present in a vast array of pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of medicinal chemistry and drug development, present in a vast array of pharmaceutical agents, from blockbuster drugs to novel clinical candidates.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group for molecular recognition at biological targets. The most common and versatile method for its construction is the coupling of a carboxylic acid with a primary or secondary amine.[2][3] This process, however, is not a direct condensation reaction; it requires the activation of the carboxylic acid to overcome a significant energy barrier and facilitate nucleophilic attack by the amine.[2][4]

This application note provides a comprehensive, in-depth guide for researchers on the effective coupling of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid to a variety of amine nucleophiles. We will move beyond simple step-by-step instructions to explore the underlying chemistry, explain the rationale behind reagent selection, and offer robust protocols and troubleshooting advice to ensure successful and reproducible outcomes.

Analysis of the Core Substrate

Understanding the physicochemical properties of the specific carboxylic acid is critical for designing an effective coupling strategy.

  • Structure: 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid possesses three key regions:

    • An aryl ketone moiety with bromide and methyl substituents, which introduces steric bulk and influences electronic properties.

    • A flexible six-carbon aliphatic chain , which impacts overall solubility.

    • A terminal carboxylic acid , the site of activation and coupling.

  • Solubility: Due to the long, nonpolar alkyl chain and the aromatic ring, this molecule is expected to have good solubility in common aprotic organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF).[5][6] Solubility in aqueous media is expected to be low. This informs the choice of reaction solvents.

  • Reactivity: The carboxylic acid is electronically standard and not significantly hindered by the distant aryl ketone. Therefore, it should be amenable to activation by a wide range of standard coupling reagents. The primary challenges in coupling this substrate will likely arise from the nature of the amine partner (e.g., steric hindrance or low nucleophilicity) rather than the acid itself.[7][8][9]

The Mechanism of Amide Coupling: A Two-Step Process

The formation of an amide bond from a carboxylic acid and an amine is a two-stage process: activation and nucleophilic acyl substitution.[10][11]

  • Activation: The carboxylic acid is treated with a "coupling reagent." This reagent converts the carboxyl hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[4][10]

  • Coupling: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This is followed by the elimination of the leaving group to form the thermodynamically stable amide bond.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (R-CO-LG) Acid->Intermediate + Reagent Reagent Coupling Reagent Amide Amide Product (R-CO-NHR') Intermediate->Amide + Amine Byproduct Byproducts Intermediate->Byproduct Amine Amine (R'-NH2) Amide->Byproduct

Figure 1: High-level overview of the two-step amide coupling process.

Strategic Reagent Selection

The success of an amide coupling reaction hinges on the judicious choice of the coupling reagent. The three most common and reliable classes are carbodiimides, and uronium/aminium or phosphonium salts.[10][12]

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantagesBest For
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate. Often used with additives (NHS, HOBt) to form a more stable active ester.[4][13]EDC: Water-soluble reagent and byproduct, simplifying work-up.[10][14] Well-established and cost-effective.Can lead to N-acylurea byproduct (irreversible).[10] Risk of racemization (mitigated by additives).[12] EDC can be moisture-sensitive.[15]Standard couplings, large-scale synthesis, bioconjugation in aqueous media (EDC).
Uronium/Aminium Salts HATU, HBTU, HCTUIn the presence of a base, reacts with the carboxylate to form a highly reactive OAt or OBt active ester.[16]Very high reactivity and efficiency. Fast reaction times.[12] Excellent for sterically hindered substrates.[17]More expensive. HATU/HBTU: Can react with the amine to form a guanidinium byproduct if not pre-activated with the acid.[10][12] Potential safety concerns (explosiveness of HOBt/HOAt precursors).[3]Difficult couplings, sterically hindered amines/acids, electron-deficient amines, rapid synthesis.
Phosphonium Salts PyBOP, BOPSimilar to uronium salts, forms an OBt active ester via an acylphosphonium intermediate.[18]High efficiency, low racemization. Less likely to cause guanidinylation compared to HATU.[10]PyBOP: Byproduct (HMPA or similar phosphoramides) can be carcinogenic and difficult to remove chromatographically.[14]Cases where HATU fails or causes side reactions; couplings sensitive to racemization.
The Carbodiimide Pathway (EDC/NHS)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a preferred carbodiimide due to the water solubility of its urea byproduct, which allows for simple removal during aqueous work-up.[10][14] The addition of NHS (N-hydroxysuccinimide) is highly recommended. It traps the unstable O-acylisourea intermediate to form a more stable NHS-ester, which minimizes side reactions and increases overall yield.[13][19]

G Acid R-COOH Isourea O-Acylisourea Intermediate (Highly Reactive) Acid->Isourea + EDC EDC EDC Isourea->Acid + H2O (Hydrolysis) NHSEster NHS Active Ester (More Stable) Isourea->NHSEster + NHS Amide Amide (R-CO-NHR') Isourea->Amide + R'-NH2 (Direct path) EDCUrea EDC-Urea (Water-Soluble) NHS NHS NHSEster->Amide + R'-NH2 Amine R'-NH2

Figure 2: EDC/NHS coupling mechanism showing the formation of a stable NHS-ester intermediate.

The Onium Salt Pathway (HATU)

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is one of the most powerful coupling reagents available.[12] It requires a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine), to deprotonate the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-ester, which rapidly couples with the amine.[16]

G Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + DIPEA Base DIPEA OAtEster OAt Active Ester (Highly Reactive) Carboxylate->OAtEster + HATU HATU HATU Amide Amide (R-CO-NHR') OAtEster->Amide + R'-NH2 Amine R'-NH2 Byproducts Tetramethylurea + HOAt

Figure 3: HATU coupling mechanism, requiring a base for initial carboxylate formation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for coupling 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid.

General Laboratory Workflow

G A 1. Dissolve Acid & Amine in Solvent B 2. Cool to 0°C A->B C 3. Add Base (if required) B->C D 4. Add Coupling Reagent C->D E 5. Warm to RT & Stir D->E F 6. Monitor by TLC / LC-MS E->F G 7. Aqueous Work-up F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Chromatography H->I

Figure 4: General experimental workflow for amide coupling reactions.

Protocol 1: EDC/NHS Coupling (Standard Conditions)

This protocol is a reliable starting point for most primary and non-hindered secondary amines.

Materials:

  • 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDC·HCl (1.5 eq)

  • NHS (1.2 eq)

  • Anhydrous DMF or DCM (to make a ~0.1 M solution)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add NHS (1.2 eq) to the solution and stir for 5 minutes.

  • Cool the flask to 0°C using an ice-water bath.

  • Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting carboxylic acid spot is consumed.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate or DCM. Wash sequentially with 5% aqueous HCl (to remove unreacted amine and EDC-urea), saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[1][20]

Protocol 2: HATU Coupling (For Hindered or Less Reactive Amines)

This protocol is recommended for challenging substrates, such as sterically hindered or electron-deficient anilines.

Materials:

  • 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (to make a ~0.1 M solution)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Cool the solution to 0°C using an ice-water bath.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at 0°C for 15-30 minutes. This is the pre-activation step, which is crucial to prevent guanidinylation of the amine.[14]

  • Add the amine (1.2 eq), either neat or as a solution in a small amount of DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours. These reactions are typically much faster than EDC couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1 (Section 5.2, steps 9-10).[21]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive coupling reagent (e.g., EDC hydrolyzed by moisture).2. Amine is not nucleophilic enough (sterically hindered or electron-deficient).3. Insufficient reaction time.1. Use fresh, high-purity reagents. Store EDC in a desiccator.[15]2. Switch to a more powerful coupling reagent like HATU (Protocol 2). For very challenging cases, consider converting the acid to an acyl chloride.[22]3. Allow the reaction to run longer (up to 24h) and monitor periodically.
N-Acylurea Byproduct Seen (with EDC) The O-acylisourea intermediate rearranged before being intercepted by the amine or NHS. This is more common with hindered amines.1. Ensure NHS or HOBt is used as an additive.2. Lower the reaction temperature.[10]3. Add the amine after a short pre-activation of the acid with EDC/NHS (e.g., 15 min at 0°C).
Guanidinylation Byproduct Seen (with HATU) HATU reacted directly with the primary/secondary amine before reacting with the carboxylate.1. Always pre-activate the carboxylic acid with HATU/DIPEA before adding the amine.[12][14]2. Use a slight excess of the carboxylic acid relative to HATU.
Difficult Purification 1. EDC-urea byproduct did not fully wash out.2. PyBOP byproduct (phosphoramide) is co-eluting with the product.1. Ensure the acidic wash (e.g., 5% HCl or citric acid) is performed thoroughly during work-up.2. If using PyBOP, purification can be challenging. Consider alternative reagents or different chromatography conditions (e.g., different solvent systems).

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents:

    • EDC·HCl: Can be an irritant. Avoid inhalation and contact with skin.

    • HATU/HBTU: These reagents are derived from potentially explosive precursors (HOAt/HOBt). While generally stable, handle with care and avoid heating strongly.[3] They can also be potent allergens.

    • DIPEA: Corrosive and flammable. Handle with care.

    • Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Handle these solvents with appropriate caution.

References

  • Pattar, V. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddit r/Chempros. (2020). HATU/PyBOP coupling procedure question. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. [Link]

  • Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. [Link]

  • Ulven, T., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • ResearchGate. (2020). EDC-NHS coupling not working?. [Link]

  • Tangella, Y., et al. (2023). Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. Arkivoc. [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. [Link]

  • Ghoul, M., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • The Journal of Physical Chemistry A. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. [Link]

  • ResearchGate. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • Quora. (2017). Which compound is more soluble in water aldehyde or ketone?. [Link]

  • Nature Portfolio. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

Welcome to the technical support center for the synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The primary synthetic route discussed is the Friedel-Crafts acylation of 4-bromotoluene with pimelic anhydride, a robust method for forming the required carbon-carbon bond.

Introduction to the Synthesis

The synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a classic example of a Friedel-Crafts acylation reaction.[1] In this electrophilic aromatic substitution, an acyl group is introduced onto an aromatic ring.[2] The reaction typically involves activating pimelic anhydride with a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 4-bromotoluene to form the desired aryl ketone product.[3]

While theoretically straightforward, this reaction is sensitive to a variety of factors including reagent purity, reaction conditions, and work-up procedures. This guide provides practical, field-tested advice to help you optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: Low to no yield is the most common issue and can stem from several sources. A systematic approach is required to diagnose the problem.

  • Cause A: Inactive Lewis Acid Catalyst

    • Explanation: The Lewis acid catalyst, typically anhydrous AlCl₃, is the engine of this reaction. Its role is to coordinate with the anhydride, facilitating the formation of the reactive acylium ion. Aluminum chloride is extremely hygroscopic (moisture-sensitive). Any exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive and quenching the reaction.

    • Solution:

      • Use Fresh, High-Purity AlCl₃: Always use a freshly opened bottle of anhydrous aluminum chloride or a bottle that has been stored meticulously in a desiccator.

      • Handle Under Inert Atmosphere: Weigh and transfer the AlCl₃ under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon).

      • Ensure Dry Glassware and Solvents: All glassware must be oven-dried or flame-dried immediately before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).

  • Cause B: Poor Quality Starting Materials

    • Explanation: The purity of 4-bromotoluene and pimelic anhydride is critical. Impurities in the 4-bromotoluene can compete in side reactions, while impurities or moisture in the pimelic anhydride can consume the Lewis acid.

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials via NMR or GC-MS before starting the reaction.

      • Purify if Necessary: If purity is questionable, purify the 4-bromotoluene by distillation and the pimelic anhydride by recrystallization.

  • Cause C: Incorrect Reaction Temperature

    • Explanation: Friedel-Crafts acylations require careful temperature management. The initial formation of the acylium ion complex is often exothermic and should be controlled at a low temperature (0-5 °C) to prevent side reactions. However, the subsequent reaction with the aromatic ring may require heating to proceed at a reasonable rate.

    • Solution:

      • Controlled Addition: Add the AlCl₃ portion-wise to the solution of the anhydride and solvent at 0 °C to manage the initial exotherm.

      • Gradual Warming: After the formation of the complex, add the 4-bromotoluene at a low temperature and then allow the reaction to warm to room temperature or gently heat as determined by reaction monitoring (TLC or LC-MS).

Question 2: My TLC/LC-MS analysis shows multiple products. What are these side-products and how can I avoid them?

Answer: The formation of multiple products typically points to issues with regioselectivity or side reactions.

  • Cause A: Isomeric Products

    • Explanation: The acylation of 4-bromotoluene is directed by two substituents: the methyl group (-CH₃) and the bromine atom (-Br). The methyl group is an activating, ortho, para-director, while the bromine is a deactivating, ortho, para-director. The primary site of acylation should be ortho to the activating methyl group and meta to the deactivating bromine group, yielding the desired 3-bromo-4-methyl isomer. However, acylation at the other available ortho position to the methyl group can occur, leading to an isomeric byproduct.

    • Solution:

      • Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Nitrobenzene can sometimes be used but adds complexity to the workup.[4]

      • Lewis Acid Stoichiometry: Using a slight excess of AlCl₃ (e.g., 2.2-2.5 equivalents relative to the anhydride) is often necessary because the product ketone also forms a complex with AlCl₃, deactivating it.[1][5] This ensures enough active catalyst is available to drive the reaction to the desired product.

  • Cause B: Self-Condensation of Pimelic Anhydride

    • Explanation: Under harsh conditions (e.g., excessively high temperatures), the anhydride or the resulting keto acid can undergo intermolecular reactions, leading to polymeric material.

    • Solution:

      • Strict Temperature Control: Maintain the recommended temperature profile throughout the reaction.

      • Order of Addition: A common and effective procedure is to first form the complex between AlCl₃ and pimelic anhydride, and then add the 4-bromotoluene to this pre-formed complex. This minimizes the time the activated acylating agent is present without the aromatic substrate.

Frequently Asked Questions (FAQs)

Q: Why must a stoichiometric amount of AlCl₃ be used instead of a catalytic amount? A: The product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃. This complex deactivates the Lewis acid.[1][5] Therefore, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed. An excess is typically used to ensure there is enough free Lewis acid to catalyze the reaction for all the starting material.

Q: Can I use a different Lewis acid? A: Yes, other Lewis acids can be used, although AlCl₃ is the most common and cost-effective for this type of reaction. Alternatives like ferric chloride (FeCl₃) or metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) can be effective, sometimes under milder conditions.[6][7] However, optimization would be required as their reactivity profiles differ.

Q: The workup procedure involves quenching with ice/water and HCl. Why is this necessary? A: The workup has two primary functions. First, the addition of ice and water hydrolyzes the aluminum chloride complexes formed with the product ketone and any unreacted AlCl₃. This is a highly exothermic process, which is why it must be done slowly and with cooling. Second, the addition of HCl ensures the solution is acidic, which protonates the carboxylate salt to give the final carboxylic acid product and helps break down any aluminum hydroxide emulsions, making the extraction process cleaner.

Q: My final product is an oil or is difficult to crystallize. What purification strategies do you recommend? A: If direct crystallization from the crude extract is unsuccessful, column chromatography is the most reliable purification method. A silica gel column using a gradient of ethyl acetate in hexanes or DCM in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking of the carboxylic acid on the column.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism.

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Workup Pimelic Pimelic Anhydride Complex Anhydride-AlCl₃ Complex Pimelic->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Cleavage Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma BromoToluene 4-Bromotoluene BromoToluene->Sigma + Acylium Ion ProductComplex Product-AlCl₃ Complex Sigma->ProductComplex - H⁺, - AlCl₃ FinalProduct 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid ProductComplex->FinalProduct Hydrolysis Workup Quench with H₂O/HCl Workup->FinalProduct

Caption: Key mechanistic steps of the Friedel-Crafts acylation.

Troubleshooting Workflow

Use this flowchart to systematically diagnose yield issues.

G Start Start: Low/No Yield CheckReagents 1. Check Reagent Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions CheckWorkup 3. Examine Workup/Purification Start->CheckWorkup AlCl3 Is AlCl₃ anhydrous and handled properly? CheckReagents->AlCl3 SM_Purity Are starting materials pure and dry? CheckReagents->SM_Purity Solvent Is the solvent anhydrous? CheckReagents->Solvent Temp Was temperature controlled (addition at 0°C)? CheckConditions->Temp Stoich Was AlCl₃ stoichiometry correct (≥2.2 eq)? CheckConditions->Stoich Time Was reaction time sufficient (monitor by TLC)? CheckConditions->Time Quench Was quench performed slowly at low temp? CheckWorkup->Quench Extraction Were layers separated properly? Was product extracted fully? CheckWorkup->Extraction Solution_Reagent Solution: Use fresh/dry reagents & solvents. Handle under inert gas. AlCl3->Solution_Reagent No SM_Purity->Solution_Reagent No Solvent->Solution_Reagent No Solution_Conditions Solution: Optimize temp, stoichiometry, and time. Temp->Solution_Conditions No Stoich->Solution_Conditions No Time->Solution_Conditions No Solution_Workup Solution: Improve quench and extraction technique. Quench->Solution_Workup No Extraction->Solution_Workup No

Caption: A systematic flowchart for troubleshooting low reaction yields.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • Pimelic Anhydride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • 4-Bromotoluene (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (6M)

  • Deionized Water

  • Ice

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve pimelic anhydride (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous aluminum chloride (2.5 eq) in small portions over 30 minutes. Ensure the internal temperature does not exceed 5 °C. Stir the resulting slurry at 0 °C for an additional 30 minutes.

  • Substrate Addition: While maintaining the temperature at 0 °C, add 4-bromotoluene (1.0 eq) dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quench: Cool the reaction flask back down to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Wash: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from a toluene/hexanes mixture) or by silica gel column chromatography to yield the final product.

Data Summary Table

The following table summarizes key quantitative parameters for optimizing the reaction.

ParameterRecommended ValueRationale
Stoichiometry
Pimelic Anhydride1.0 eqLimiting reagent
4-Bromotoluene1.0 - 1.1 eqA slight excess can help drive the reaction to completion.
AlCl₃2.2 - 2.5 eqStoichiometric amount needed to complex with product and catalyze.[1][5]
Conditions
SolventAnhydrous DCM or DCECommon, inert solvents for Friedel-Crafts reactions.
Temperature0 °C (addition) -> RT (reaction)Controls initial exotherm and allows reaction to proceed.
Reaction Time12 - 24 hoursTypically sufficient for completion; should be monitored.

References

  • ResearchGate. Optimized condition of Friedel-Crafts acylation. Available at: [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available at: [Link]

  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available at: [Link]

  • National Institutes of Health (NIH). Friedel-Crafts Acylation with Amides. Available at: [Link]

  • ResearchGate. Optimization of Reaction Conditions. Available at: [Link]

  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • University Course Material. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • Bartleby. Friedel-Crafts Acylation Lab Report. Available at: [Link]

  • PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

Welcome to the dedicated technical support guide for navigating the purification challenges of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS 898767-22-1).[1][2] This molecule, featuring a substituted aromatic keton...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS 898767-22-1).[1][2] This molecule, featuring a substituted aromatic ketone and a terminal carboxylic acid, presents a unique set of purification hurdles stemming from its likely synthesis via Friedel-Crafts acylation. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A: The primary impurities typically arise from the Friedel-Crafts acylation reaction used in its synthesis.[3][4][5] You should anticipate:

  • Unreacted Starting Materials: Primarily the aromatic precursor (e.g., 1-bromo-2-methylbenzene) and the acylating agent precursor (e.g., a derivative of heptanedioic acid).

  • Positional Isomers: Friedel-Crafts acylation on a substituted ring can lead to acylation at different positions, resulting in isomers that are often difficult to separate due to their similar physicochemical properties.

  • Di-acylated Byproducts: Although Friedel-Crafts acylation deactivates the aromatic ring, preventing extensive poly-acylation, trace amounts of di-acylated products can sometimes form.[6]

  • Residual Lewis Acid Catalyst: Complexes formed between the ketone product and the Lewis acid (e.g., AlCl₃) may persist if the reaction work-up is incomplete.[3]

Q2: My crude product is an oily brown goo, not a solid. What does this mean?

A: An oily or resinous consistency is a strong indicator of significant impurities. Pure 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid is expected to be a solid. The presence of unreacted starting materials, isomeric byproducts, and residual solvent can act as a melting point depressant, preventing your target compound from solidifying. An initial purification step, such as an acid-base extraction, is highly recommended before attempting crystallization.

Q3: What is the best initial purification strategy: recrystallization or column chromatography?

A: The best starting point is almost always a liquid-liquid acid-base extraction . The carboxylic acid moiety allows you to selectively extract your target compound into a basic aqueous phase, leaving neutral impurities (like the unreacted aromatic starting material) behind in the organic phase. After this initial cleanup, the choice between recrystallization and chromatography depends on the purity of the extracted material.

  • Recrystallization is ideal if the material is already >90% pure and solid. It is an efficient method for removing small amounts of impurities.[7][8][9]

  • Column chromatography is necessary when the material contains a complex mixture of impurities, particularly positional isomers, that cannot be removed by simple extraction or recrystallization.[10]

Q4: My ¹H NMR spectrum shows more than the expected number of aromatic signals. What is the likely cause?

A: This is a classic sign of isomeric impurities. The methyl and bromo groups on the starting aromatic ring direct the acylation to specific positions. However, minor products from acylation at other positions can form. These positional isomers will have distinct, albeit similar, aromatic signals in the NMR spectrum, leading to a more complex pattern than expected for the pure compound.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for purifying your crude product.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Analysis1 Analyze Purity (TLC / ¹H NMR) Extraction->Analysis1 Is_Solid Is the product solid and >90% pure? Analysis1->Is_Solid Recryst Recrystallization Is_Solid->Recryst  Yes Column Silica Gel Column Chromatography Is_Solid->Column No Final Pure Product (>98%) Recryst->Final Analysis2 Analyze Fractions (TLC / HPLC) Column->Analysis2 Combine Combine Pure Fractions Analysis2->Combine Prep_HPLC Consider Preparative HPLC for stubborn isomers Analysis2->Prep_HPLC If co-elution occurs Combine->Recryst Final Polish Combine->Final If sufficiently pure

Caption: Decision tree for purification of the target compound.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Acid-Base Extraction 1. Incomplete extraction from the organic layer. 2. Product is partially soluble in the acidic aqueous phase. 3. Incomplete precipitation after acidification.1. Perform multiple extractions (3x) with the basic solution. 2. After acidification, extract the product with a suitable organic solvent (e.g., Ethyl Acetate) multiple times. 3. Ensure the aqueous phase is sufficiently acidic (pH < 2) and cool it in an ice bath to maximize precipitation.
Product Fails to Crystallize 1. High levels of impurities are present. 2. The chosen recrystallization solvent is unsuitable. 3. Residual solvent from a previous step is present.1. Perform column chromatography to remove the bulk of impurities first. 2. Screen a range of solvents (see table below). A two-solvent system (e.g., Ethyl Acetate/Hexanes) is often effective.[7] 3. Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization.
Streaking or Tailing on Silica TLC/Column The carboxylic acid group is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of acetic acid or formic acid to the chromatography eluent. This protonates the silica surface silanol groups and the carboxylate, reducing strong ionic interactions and leading to sharper peaks.[11][12]
Impurities Co-elute During Column Chromatography The impurities are positional isomers with very similar polarity to the desired product.1. Use a shallow solvent gradient during chromatography to improve separation. 2. If silica gel fails, consider using a different stationary phase like alumina. 3. For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool. A reversed-phase C18 column is a good starting point.[11][13]
Data Tables for Method Development

Table 1: Potential Impurities and Properties

Compound Structure Key Characteristics
Target Product 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid Acidic, polar, UV active
Starting Material 1 1-Bromo-2-methylbenzene Neutral, non-polar, UV active
Starting Material 2 Heptanedioyl chloride Reactive, will hydrolyze to the diacid

| Isomeric Byproduct | e.g., 7-(2-Bromo-5-methylphenyl)-7-oxoheptanoic acid | Acidic, polar, similar polarity to target |

Table 2: Suggested Solvent Systems for Chromatography

Technique Stationary Phase Recommended Eluent System (Starting Point)
TLC / Flash Column Silica Gel Hexanes : Ethyl Acetate (e.g., start at 4:1, move to 1:1) + 0.5% Acetic Acid

| Preparative HPLC | Reversed-Phase C18 | Acetonitrile : Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)[13] |

Detailed Experimental Protocols

Protocol 1: Initial Purification via Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will deprotonate and move into the aqueous layer.

    • Expert Insight: NaHCO₃ is a weak base, which is sufficient to extract the carboxylic acid without hydrolyzing other sensitive functional groups.

  • Separate Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (verify with pH paper). The target compound will precipitate as a solid.

  • Product Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Alternatively, extract the acidified aqueous solution three times with fresh EtOAc, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Recrystallization

This technique is used to obtain highly pure crystalline material from a solid that is already relatively pure.[8]

  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add a potential solvent (e.g., isopropanol, ethyl acetate, or an ethyl acetate/hexanes mixture) dropwise. The ideal solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[14]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Troubleshooting Tip: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[14]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Silica Gel Column Chromatography Workflow

This protocol is for separating complex mixtures based on polarity.[10]

Column_Workflow TLC 1. Develop TLC Method (e.g., 2:1 Hex:EtOAc + 0.5% AcOH) Pack 2. Pack Column with Silica Gel (slurry method) TLC->Pack Load 3. Load Sample (dissolved in min. solvent or dry-loaded) Pack->Load Elute 4. Elute with Mobile Phase (isocratic or gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Step-by-step workflow for column chromatography.

References

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Taylor & Francis Online. DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE.
  • Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes.
  • PubMed. Chromatographic separations of aromatic carboxylic acids.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids.
  • YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview.
  • Physics Forums. (2011). Column Chromatography ketone/silica.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Chemguide. friedel-crafts acylation of benzene.
  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. Available from: [Link]

  • Wikipedia. Benzene. Available from: [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene.
  • Professor Dave Explains. (2020). Recrystallization. Available from: [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Kenneth Overly. (2013). Recrystallization. Available from: [Link]

  • LookChem. CAS 898767-22-1 | 7-(3-BROMO-4-METHYLPHENYL)-7-OXOHEPTANOIC ACID supply. Available from: [Link]

  • Google Patents. CN103319358B - Preparation method of 7-amino heptanoic acid.

Sources

Troubleshooting

Technical Support Center: Synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

Welcome to the technical support guide for the synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis via Friedel-Crafts acylation. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower researchers in optimizing their synthetic outcomes.

Core Synthesis Overview: Friedel-Crafts Acylation

The synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is typically achieved through the Friedel-Crafts acylation of 3-bromo-4-methyltoluene with an adipic acid derivative (e.g., adipic anhydride or adipoyl chloride). This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2] The acylium ion, generated from the interaction between the acylating agent and AlCl₃, attacks the electron-rich aromatic ring to form the desired aryl ketone.[1][3]

While robust, this reaction is susceptible to several side reactions and experimental pitfalls that can affect yield, purity, and regioselectivity. This guide will address the most common issues.

Troubleshooting Workflow

Before diving into specific FAQs, it's helpful to visualize the general workflow for synthesis and troubleshooting. Problems are typically identified during or after the reaction workup through analytical methods like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by observing the physical properties of the crude product.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Troubleshooting A 1. Reagent Prep (Anhydrous Conditions) B 2. Friedel-Crafts Reaction (3-bromo-4-methyltoluene + Adipic Anhydride + AlCl₃) A->B C 3. Reaction Quench & Aqueous Workup B->C D 4. Crude Product Analysis (TLC, NMR, Appearance) C->D E Problem Identified? D->E F Consult Troubleshooting FAQ (This Guide) E->F Yes H 5. Final Product (Pure & Characterized) E->H No G Implement Corrective Action (e.g., Recrystallize, Adjust Stoichiometry) F->G G->D Re-analyze

Caption: General workflow for synthesis and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my reaction yield consistently low?

Low yield is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction conditions.

Cause A: Insufficient or Inactive Lewis Acid Catalyst

  • Causality: The Lewis acid catalyst, AlCl₃, is not truly catalytic in this reaction. The ketone and carboxylic acid moieties of the product are Lewis bases and form a stable complex with AlCl₃.[4][5] This complexation removes the AlCl₃ from the reaction cycle, meaning that a stoichiometric amount (or even an excess) is required for the reaction to proceed to completion.[4][6] Furthermore, AlCl₃ is extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[5][6]

  • Troubleshooting & Prevention:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and freshly opened or purified reagents.

    • Optimize Catalyst Stoichiometry: At least two equivalents of AlCl₃ are typically needed: one to activate the acylating agent (adipic anhydride) and another to complex with the product's carbonyl and carboxyl groups. It is often recommended to use a slight excess (e.g., 2.2-2.5 equivalents) relative to the limiting reagent.

ComponentMolar EquivalentsPurpose
3-bromo-4-methyltoluene1.0Aromatic Substrate
Adipic Anhydride1.0 - 1.1Acylating Agent
Aluminum Chloride (AlCl₃)2.2 - 2.5Lewis Acid Catalyst

Cause B: Sub-optimal Reaction Temperature

  • Causality: Friedel-Crafts acylations require an activation energy to proceed. While some reactions work at room temperature, this specific acylation may require gentle heating to initiate and sustain.[6] However, excessively high temperatures can promote side reactions, such as polymerization or decomposition, leading to the formation of intractable tars and reducing the yield of the desired product.

  • Troubleshooting & Prevention:

    • Controlled Heating: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exotherm.

    • Gradual Warming: After the initial addition, allow the reaction to warm to room temperature and then gently heat (e.g., 40-60 °C) while monitoring its progress by TLC.

FAQ 2: My final product is contaminated with an isomer. How can I improve regioselectivity and purify the product?

The formation of regioisomers is a classic challenge in electrophilic aromatic substitutions on polysubstituted rings.

Cause: Competing Directing Effects

  • Causality: The 3-bromo-4-methyltoluene substrate has two substituents with different electronic effects:

    • -CH₃ (Methyl): An activating, ortho, para-directing group.

    • -Br (Bromo): A deactivating, ortho, para-directing group. The activating methyl group has a stronger directing influence. Acylation can occur at two main positions: ortho to the methyl group (C2) or ortho to the bromo group (C5). The desired product results from acylation at the C2 position. However, acylation at the C5 position can also occur, yielding the isomeric impurity, 7-(2-Bromo-5-methylphenyl)-7-oxoheptanoic acid. Steric hindrance from the bulky acylium ion complex generally favors substitution at the less hindered position.[7][8] In many cases with toluene derivatives, substitution at the para position relative to the methyl group is strongly favored; here, that position is blocked by the bromine atom, making the ortho positions the primary sites of reaction.[8][9]

G A 3-bromo-4-methyltoluene C Attack at C2 (ortho to -CH₃) A->C Major Pathway (Electronically Favored) D Attack at C5 (ortho to -Br) A->D Minor Pathway (Side Reaction) B Acylium Ion [R-C=O]⁺ B->C B->D E Desired Product 7-(3-Bromo-4-methylphenyl)- 7-oxoheptanoic acid C->E F Isomeric Impurity 7-(2-Bromo-5-methylphenyl)- 7-oxoheptanoic acid D->F

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid Derivatization

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the derivatization of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid. This versatile buildi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the derivatization of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid. This versatile building block, featuring a ketone, a carboxylic acid, and a substituted aromatic ring, offers multiple avenues for chemical modification. However, its multi-functional nature presents unique challenges. This document provides troubleshooting solutions and detailed protocols to navigate these complexities, ensuring efficient and successful synthesis of your target derivatives.

Section 1: The Starting Material: Synthesis and Quality Control

The quality of your starting material is paramount to the success of any subsequent derivatization. 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is typically synthesized via a Friedel-Crafts acylation reaction. Understanding this synthesis is the first step in troubleshooting downstream applications.

Frequently Asked Questions (FAQs)

Q1: How is 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid typically synthesized, and what are the common pitfalls?

The most common route is the Friedel-Crafts acylation of 3-bromo-4-methyltoluene with a pimelic acid derivative (e.g., pimelic anhydride or pimeloyl chloride) using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction, while effective, is an electrophilic aromatic substitution and is subject to several limitations that can impact yield and purity.[1]

Key Challenges in Synthesis:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. All reagents, solvents, and glassware must be anhydrous to prevent catalyst deactivation.[1]

  • Deactivated Aromatic Ring: While the methyl group is activating, the bromo group is a deactivating substituent on the aromatic ring. This can slow the reaction compared to more activated substrates.[1]

  • Stoichiometric Catalyst Requirement: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often required rather than a catalytic amount.[1]

  • Regioselectivity: Acylation will be directed by the existing substituents, but minor isomers can form, complicating purification.

Q2: My starting material seems impure. How can this affect my derivatization reactions?

Impurities from the Friedel-Crafts synthesis are a primary cause of issues in derivatization.

  • Unreacted Pimelic Acid/Anhydride: This will also have a carboxylic acid group, leading to the consumption of your derivatizing reagents and the formation of undesired side products, complicating purification and yield calculations.

  • Isomeric Products: Formation of other regioisomers of the ketone will lead to a mixture of derivatized products that may be difficult to separate.

  • Residual Lewis Acid: Inadequate quenching and workup can leave acidic residues that may interfere with pH-sensitive reactions or downstream catalysts.

Recommendation: Always verify the purity of your 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid by NMR, LC-MS, and melting point analysis before proceeding with derivatization.

Section 2: Troubleshooting Guide for Derivatization Reactions

This section addresses common problems encountered during the derivatization of the carboxylic acid and ketone functionalities.

Esterification (e.g., Methyl/Ethyl Ester Formation)

Esterification is a common derivatization of the carboxylic acid moiety, often achieved through Fischer esterification.

Problem: Low or No Ester Formation

Possible CauseExplanation & Solution
Moisture Contamination The Fischer esterification is an acid-catalyzed equilibrium reaction.[2] Water is a product, and its presence in the reaction mixture (from wet solvents, reagents, or glassware) will inhibit the reaction by shifting the equilibrium back to the starting materials. Solution: Use anhydrous alcohol and oven-dried glassware. Ensure the acid catalyst (e.g., concentrated H₂SO₄) is fresh.
Insufficient Catalyst An inadequate amount of acid catalyst will result in a very slow reaction rate. Solution: Use a catalytic amount of a strong acid like H₂SO₄ (typically 1-5 mol%).
Reversible Reaction As an equilibrium process, the reaction may not proceed to completion if the products are not favored. Solution: Drive the reaction forward by either (a) using a large excess of the alcohol, which also serves as the solvent, or (b) removing water as it forms, typically by using a Dean-Stark apparatus with a solvent like toluene.[3]

Problem: Incomplete Reaction with Significant Starting Material Remaining

Possible CauseExplanation & Solution
Suboptimal Time or Temperature Esterification can be slow.[2] Lower temperatures or shorter reaction times may not be sufficient for the reaction to reach equilibrium or completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature (refluxing) or extending the reaction time.
Steric Hindrance While not a major issue for this substrate, using very bulky alcohols can significantly slow down the reaction rate. Solution: If using a bulky alcohol, consider alternative methods like using an acyl chloride intermediate or a coupling agent.
Amidation

Directly forming an amide from a carboxylic acid and an amine requires either harsh conditions or, more commonly, the use of coupling agents or specialized catalysts.

Problem: Low Amide Yield

Possible CauseExplanation & Solution
Poor Carboxylic Acid Activation Carboxylic acids do not react directly with most amines under mild conditions. The hydroxyl group must be converted into a better leaving group. Solution: Use a standard coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, modern catalytic methods using reagents based on boron or titanium can achieve direct amidation under dehydrating conditions.[3][4]
Side Reactions with Coupling Agent Carbodiimide reagents can form N-acylurea byproducts, which can be difficult to remove. Solution: Add a reagent like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to form an active ester intermediate, which is less prone to side reactions and more reactive towards the amine.
Base Incompatibility Some amines are not basic enough to deprotonate the carboxylic acid, or their basicity can interfere with certain catalysts. Solution: A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is often added to neutralize the acid formed during the reaction and facilitate coupling.
Derivatization for GC-MS Analysis

For analysis by Gas Chromatography (GC), the non-volatile carboxylic acid and the polar ketone must be derivatized to increase volatility and thermal stability.[5]

Problem: Poor Peak Shape, Tailing, or Multiple Peaks

Possible CauseExplanation & Solution
Incomplete Derivatization This is the most common issue.[6] Both the carboxylic acid and ketone must be derivatized. An unreacted carboxylic acid group will cause significant peak tailing, while an unreacted ketone can also affect chromatography. Solution: Employ a two-step derivatization. First, perform an oximation of the keto group (e.g., with hydroxylamine HCl). Second, perform a silylation of the carboxylic acid group (e.g., with BSTFA). This ensures both polar sites are capped.[5]
Moisture Sensitivity Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly sensitive to moisture, which will consume the reagent.[6][7] Solution: Ensure the sample is completely dry before adding the silylating reagent. Use anhydrous solvents and perform the reaction in a sealed vial under an inert atmosphere (e.g., nitrogen).
Suboptimal Reaction Conditions Derivatization reactions require specific temperatures and times to go to completion.[7] Solution: For silylation, heating is often required (e.g., 60-75°C for 30-60 minutes). Optimize these parameters for your specific analyte and matrix. Always run a standard to confirm complete derivatization before analyzing unknown samples.

Section 3: Visualizing the Derivatization Workflow

A systematic approach is crucial for successful derivatization. The following diagram outlines a general workflow from starting material validation to final product analysis.

G cluster_prep Phase 1: Preparation & QC cluster_reaction Phase 2: Derivatization Reaction cluster_purification Phase 3: Workup & Purification cluster_analysis Phase 4: Final Analysis start_mat 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic Acid qc1 Purity Check (NMR, LC-MS) start_mat->qc1 reagents Select Reagents (e.g., Alcohol/H+ for Ester, Amine/EDC for Amide) qc1->reagents If Pure reaction Perform Reaction (Anhydrous Conditions, Controlled Temp) reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Reaction Quench & Extraction monitor->workup If Complete purify Purification (Column Chromatography, Recrystallization) workup->purify product Purified Derivative purify->product qc2 Characterization (NMR, MS, IR) product->qc2

Caption: General workflow for derivatization experiments.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Researchers must adapt them to their specific laboratory conditions and safety standards. Always use appropriate personal protective equipment (PPE).

Protocol 4.1: Fischer Esterification for Methyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate
  • Preparation: Ensure all glassware is oven-dried.

  • Reaction Setup: To a round-bottom flask, add 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of starting material) to dissolve the acid. Place the flask in an ice bath.

  • Catalyst: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material spot is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography.

Protocol 4.2: Amide Synthesis via EDC Coupling
  • Preparation: Use anhydrous solvents (e.g., Dichloromethane or DMF).

  • Reaction Setup: Dissolve 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq), N-Hydroxysuccinimide (NHS, 1.1 eq), and the desired primary or secondary amine (1.1 eq) in the chosen solvent under an inert atmosphere (N₂ or Ar).

  • Coupling Agent: Cool the mixture in an ice bath. Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Protocol 4.3: Two-Step Derivatization for GC-MS Analysis[7]
  • Sample Preparation: Place a dried, accurately weighed aliquot of the sample (or sample extract) into a GC vial.

  • Step 1: Oximation: Add a solution of hydroxylamine hydrochloride in pyridine. Seal the vial and heat at 60-70°C for 30 minutes to derivatize the ketone.

  • Step 2: Silylation: Cool the vial to room temperature. Add a silylating agent, such as BSTFA with 1% TMCS catalyst. Reseal the vial.

  • Reaction: Heat the vial at 60-70°C for an additional 30-60 minutes to derivatize the carboxylic acid.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Retrieved from [Link]

  • Google Patents. (2004). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • ResearchGate. (n.d.). Synthesis of Bromides 7a,b. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoic acid. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). CAS 898767-22-1 | 7-(3-BROMO-4-METHYLPHENYL)-7-OXOHEPTANOIC ACID supply. Retrieved from [Link]

  • Synlett. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Wiley Online Library. (2010). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]

  • Arkivoc. (2022). Advances in amidation chemistry – a short overview. Retrieved from [Link]

  • ResearchGate. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]

  • Google Patents. (1991). US4990705A - Preparation of 4-bromobiphenyl.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS 898767-22-1).[1][2] This molecu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS 898767-22-1).[1][2] This molecule possesses three key structural features that dictate its reactivity and stability: an aromatic ketone, a terminal carboxylic acid, and a carbon-bromine bond on the aromatic ring. Understanding the interplay of these functional groups is critical for designing robust experiments, interpreting unexpected results, and ensuring the integrity of your research. This document moves beyond a simple datasheet to offer a problem-oriented, question-and-answer format that addresses common stability issues encountered in the laboratory.

Section 1: Core Stability Profile & Proactive Handling (FAQs)

This section addresses the intrinsic properties of the molecule and provides foundational recommendations for storage and handling to prevent degradation before your experiments even begin.

Q1: What is the primary stability concern I should be aware of with this compound?

The most significant stability liability for 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid is its sensitivity to light, specifically ultraviolet (UV) radiation. The carbon-bromine (C-Br) bond on the phenyl ring is susceptible to photolytic cleavage.[3][4] Exposure to UV light can induce homolytic fission of the C-Br bond, generating an acylphenyl radical. This highly reactive intermediate can then abstract a hydrogen atom from its environment (e.g., solvent molecules) to form the debrominated analog, 7-(4-methylphenyl)-7-oxoheptanoic acid. This represents a critical loss of molecular identity and must be controlled.

Q2: What are the official recommended storage and handling conditions?

To mitigate the risks outlined above, the following conditions are essential:

  • Light: Store the compound in an amber vial or a container completely wrapped in aluminum foil to protect it from all light sources.[5] Carry out experimental manipulations in a dimly lit area or under yellow/red safety lighting where possible.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent potential slow oxidative processes, although the molecule is not acutely sensitive to air.

  • pH: The compound is a carboxylic acid and will exhibit corresponding pH-dependent solubility and reactivity. In its solid form, it is stable. In solution, avoid prolonged exposure to strong bases, which could potentially promote side reactions, although the structure lacks obvious base-labile groups other than the acidic proton itself.

Q3: Which solvents are most appropriate for this molecule?

Solubility is highest in polar organic solvents such as DMSO, DMF, methanol, and ethyl acetate. It is sparingly soluble in water, though its solubility increases significantly at higher pH upon formation of the carboxylate salt.[6]

Expert Insight: When considering photodegradation, the choice of solvent matters. Solvents that are poor hydrogen donors (e.g., acetonitrile, DMSO) may slow the rate of debromination compared to solvents that can readily donate a hydrogen atom (e.g., alkanes, ethers like THF).[3] However, the primary control measure should always be the exclusion of light.

Section 2: Troubleshooting Guide for Experimental Issues

This section is designed to help you diagnose problems when you observe unexpected data, such as new peaks in your chromatogram or inconsistent reaction outcomes.

Scenario A: Purity Decrease & Unexpected Chromatographic Peaks

Q: My HPLC analysis shows a new peak appearing after my experiment, eluting slightly earlier than the parent compound on a reverse-phase column. What is the likely identity of this impurity?

This observation is a classic signature of photodegradation. The most probable identity of this new, less-retained (more non-polar) peak is the debrominated analog, 7-(4-methylphenyl)-7-oxoheptanoic acid. The loss of the large, electronegative bromine atom reduces the molecule's polarity, causing it to elute faster from a C18 or similar reverse-phase column.

Causality: Aromatic bromides are known to undergo photoinduced radical cleavage.[3][4] The energy from UV light is sufficient to break the C-Br bond, leading to the formation of the debrominated impurity. This can occur even with ambient laboratory lighting over extended periods if the sample is not adequately protected.

start Observation: New, less polar peak in HPLC prep Prepare two identical solutions of the compound in a UV-transparent solvent (e.g., Methanol in a quartz cuvette or clear glass vial). start->prep sample_a Sample A: Wrap completely in aluminum foil (Dark Control) prep->sample_a sample_b Sample B: Expose to a UV lamp (e.g., 254/365 nm) or direct sunlight for a set time (e.g., 1-4 hours). prep->sample_b analyze Analyze both samples by HPLC using the same method. sample_a->analyze sample_b->analyze compare Compare Chromatograms analyze->compare conclusion_a Conclusion: Peak is NOT from photodegradation. Investigate other causes (thermal, reagent incompatibility). compare->conclusion_a New peak absent or unchanged in Sample B conclusion_b Conclusion: Peak is confirmed as a photodegradant. Implement strict light protection in all future experiments. compare->conclusion_b New peak significantly increased in Sample B

Caption: Workflow for diagnosing photodegradation.

Scenario B: Potential for Decarboxylation

Q: I am running a reaction at high temperatures (>150°C). Could my compound be undergoing decarboxylation?

This is unlikely to be a major degradation pathway under typical conditions. 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a γ-keto acid (the ketone is at the 7-position relative to the carboxyl group at the 1-position). The mechanism for facile thermal decarboxylation requires a β-keto acid, which can form a stable six-membered cyclic transition state.[7][8] γ-keto acids do not have this structural feature and are significantly more resistant to thermal decarboxylation.[9]

Expert Insight: While simple thermal decarboxylation is improbable, catalytic decarboxylation in the presence of certain metals or under very harsh acidic/basic conditions at high temperatures cannot be entirely ruled out, though it is not a commonly reported issue for this class of molecule.[10][11] If you suspect this, the primary diagnostic would be GC-MS analysis to look for a product with a mass corresponding to the loss of CO₂ (44 Da).

Section 3: Analytical Protocols for Stability Assessment

Proactive stability testing is crucial. The following protocols provide a framework for assessing the purity of your compound and conducting forced degradation studies.

Protocol 1: Standardized HPLC Method for Purity Assessment

This method can be used as a starting point for routine purity checks and for analyzing samples from forced degradation studies.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for this moderately polar molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated for sharp, consistent peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient elution.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 5 minA broad gradient is effective for separating the parent compound from potential non-polar (debrominated) and polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ketone provides strong chromophore for sensitive detection.
Injection Vol. 5 µLAdjust based on sample concentration.
Protocol 2: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential to understand the potential degradation pathways for a compound.[12]

Objective: To intentionally degrade the sample under various stress conditions to identify likely degradation products and develop stability-indicating analytical methods.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition:

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[13]

    • Thermal Degradation: Heat a solution at 60°C for 48 hours, protected from light.

    • Photodegradation: Expose a solution in a quartz cuvette to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

  • Timepoint Analysis: At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralization & Dilution: For acid/base samples, neutralize them before analysis. Dilute all samples to a suitable concentration (~50 µg/mL) for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above.

  • Evaluation: Compare the chromatograms. Look for the appearance of new peaks and the reduction in the area of the main peak. Use a mass spectrometer (LC-MS) to obtain mass data on the new peaks to aid in their identification.

cluster_photo Photolytic Pathway (Major Concern) cluster_thermal Thermal Pathway (Minor Concern) parent 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid radical Acylphenyl Radical Intermediate parent->radical UV Light (hν) C-Br Cleavage decarboxylated Decarboxylated Product (Minor, under extreme heat/catalysis) parent->decarboxylated >150°C + Catalyst? (Unlikely) debrominated Debrominated Analog (7-(4-methylphenyl)-7-oxoheptanoic acid) radical->debrominated H• abstraction (from solvent)

Caption: Potential degradation pathways.

Section 4: Summary of Potential Degradants & Analytical Signatures

Potential DegradantStructure (Change from Parent)Likely CauseExpected Analytical Signature (RP-HPLC)
Debrominated Analog Loss of Bromine (-Br), Gain of Hydrogen (-H)Photolysis (UV light exposure)Shorter retention time (less polar)
Reduced Ketone Ketone (C=O) converted to secondary alcohol (-CH(OH))Use of reducing agents (e.g., NaBH₄)Shorter retention time (more polar)
Ester Product Carboxylic acid (-COOH) converted to ester (-COOR)Reaction with alcohol solvent under acidic conditionsLonger retention time (less polar)

Conclusion

The primary stability challenge for 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid is its susceptibility to photodegradation, leading to the formation of a debrominated impurity. Strict adherence to light-protective handling and storage is the most critical action a researcher can take to ensure the compound's integrity. While generally stable to thermal stress and hydrolysis under typical experimental conditions, a systematic approach using forced degradation studies is recommended to fully characterize its behavior within any unique experimental matrix.

References

  • Scribd. Decarboxylation of A-Keto Acids: (I) - For Example Pyru. [Link]

  • Pulido, A., Oliver-Tomas, B., Renz, M., Boronat, M., & Corma, A. (2013). Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. ChemSusChem, 6(1), 141-151. [Link]

  • Master Organic Chemistry. Unlocking the Secrets of β-Keto Acid Decarboxylation: The Ultimate Mechanism Guide. [Link]

  • Wagner, P. J., Sedon, J. H., & Gudmundsdottir, A. (1996). Photoinduced Radical Cleavage of Bromophenyl Ketones. Journal of the American Chemical Society, 118(4), 746–754. [Link]

  • Sci-Hub. Photoinduced Radical Cleavage of Bromophenyl Ketones. [Link]

  • ResearchGate. Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • Study24x7. Aldehydes, Ketones, and Carboxylic Acids: Key Functional Groups in Organic Chemistry. [Link]

  • Stulzer, H. K., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765. [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Qiu, F., & Scrivens, G. (2010). Elucidating the pathways of degradation of denagliptin. Journal of pharmaceutical sciences, 99(8), 3364–3381. [Link]

Sources

Optimization

troubleshooting low reactivity of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS 898767-22-1). This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS 898767-22-1). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this multifunctional molecule. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your synthetic campaigns.

The structure of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid presents a unique combination of functional groups: an aryl bromide, an aryl ketone, and a terminal carboxylic acid. The interplay between the electronic properties and steric environment of these groups can often lead to lower-than-expected reactivity. This guide addresses the most common issues in a question-and-answer format, explaining the underlying chemical principles and offering validated solutions.

Section 1: Troubleshooting Reactions at the Aryl Bromide Site (e.g., Cross-Coupling)

The aryl bromide moiety is a key handle for carbon-carbon and carbon-heteroatom bond formation, most commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

FAQ 1.1: My Suzuki-Miyaura coupling reaction is failing or showing very low conversion. What are the likely causes?

Low reactivity at the aryl bromide site is the most frequently reported issue. This can typically be attributed to a combination of three factors:

  • Steric Hindrance: The bromine atom is positioned on the aromatic ring ortho to a bulky oxoheptanoic acid chain and ortho to a methyl group. This significant steric congestion can impede the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. This is often the rate-limiting step of the catalytic cycle.[1][2]

  • Catalyst Inhibition by the Carboxylic Acid: The acidic proton of the carboxylic acid can react with the basic conditions required for the Suzuki reaction. More critically, the resulting carboxylate can coordinate to the palladium center, leading to the formation of inactive catalyst species and inhibiting catalytic turnover.[3]

  • Inappropriate Base or Solvent Selection: The choice of base is crucial. Strong bases can lead to side reactions, while weak bases may not be effective in promoting the transmetalation step.[4] Poor solubility of the starting material or the carboxylate salt formed in situ can also halt the reaction.[3]

FAQ 1.2: How can I overcome the steric hindrance at the C-Br bond?

To address significant steric hindrance, the catalyst system must be optimized. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such substrates.

Recommendation: Employ a catalyst system featuring a high-activity palladium precatalyst and a sterically demanding, electron-rich phosphine ligand. These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.

ParameterRecommendation for Hindered SubstratesRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(MeCN)₂These are common, air-stable Pd(0) or Pd(II) sources that readily form the active Pd(0) species.
Ligand Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or dialkylphosphinobiphenyl ligands These bulky ligands create a coordinatively unsaturated, highly reactive Pd(0) species that can more easily access the sterically shielded C-Br bond.[5]
Catalyst Loading 2-5 mol%For challenging couplings, a slightly higher catalyst loading can be beneficial, though optimization is recommended to minimize costs.
FAQ 1.3: How do I prevent the carboxylic acid from interfering with the reaction?

Managing the carboxylic acid group is critical for success. You have two primary strategies: protection or procedural modification.

Strategy 1: Protect the Carboxylic Acid Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. Esters are generally compatible with Suzuki coupling conditions and do not interfere with the catalyst.[3] The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Strategy 2: Optimize Reaction Conditions for the Free Acid If a protection-deprotection sequence is undesirable, careful selection of the base and solvent is required.

  • Base Selection: Use a milder, non-nucleophilic base that is less likely to cause side reactions but is effective for transmetalation. Potassium phosphate (K₃PO₄) is often an excellent choice for these scenarios.[4] In some cases where substrates are base-labile, potassium fluoride (KF) can be used.[6]

  • Solvent System: A polar aprotic solvent or a solvent mixture is often necessary to maintain the solubility of the carboxylate salt. Common choices include Dioxane/H₂O, THF/H₂O, or DMF.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

This protocol is a robust starting point for coupling with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vessel, add 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add this mixture to the reaction vessel.

  • Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes, or by using three freeze-pump-thaw cycles.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to protonate the carboxylate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Diagram: Troubleshooting Workflow for Suzuki Coupling

start Low Suzuki Coupling Yield c1 Is the Carboxylic Acid Protected? start->c1 c2 Is the Catalyst System Optimized for Steric Hindrance? c1->c2 No c1->c2 Yes p1 Protect as Methyl/Ethyl Ester p2 Use Bulky Ligand (e.g., XPhos) with Pd(OAc)₂ c2->p2 No c3 Is the Base/Solvent System Appropriate? c2->c3 Yes p2->c3 p3 Use K₃PO₄ in Dioxane/H₂O c3->p3 No end Successful Coupling c3->end Yes p3->end

Caption: Logical workflow for troubleshooting low Suzuki coupling reactivity.

Section 2: Troubleshooting Reactions at the Ketone Carbonyl Group

The ketone functionality is a site for nucleophilic additions, reductions, and other carbonyl chemistry.

FAQ 2.1: Nucleophilic addition to the ketone (e.g., Grignard, Wittig) is sluggish. What is limiting the reactivity?

Similar to the aryl bromide site, the primary issue is steric hindrance . The ortho bromo substituent and the large alkyl chain flank the carbonyl carbon, making it difficult for nucleophiles to approach.[7][8] While the ketone group is electronically activated by its conjugation to the aromatic ring, the physical blockade is often the dominant factor. Aldehydes are generally more reactive than ketones partly due to reduced steric hindrance.[7][9]

FAQ 2.2: How can I improve the efficiency of nucleophilic attack on the sterically hindered ketone?
  • Use More Reactive Nucleophiles: If possible, switch to a more potent nucleophilic reagent. For example, an organolithium reagent might be more effective than the corresponding Grignard reagent.

  • Employ a Lewis Acid Catalyst: Adding a Lewis acid (e.g., MgBr₂, CeCl₃, BF₃·OEt₂) can activate the carbonyl group. The Lewis acid coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and making it a better electrophile. This can help overcome the steric barrier.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric repulsion. This should be done cautiously to avoid side reactions.

Section 3: Troubleshooting Reactions at the Carboxylic Acid Group

The carboxylic acid can be converted to esters, amides, or acyl chlorides, or it can be reduced.

FAQ 3.1: My amidation (or esterification) reaction using a carbodiimide coupling agent is giving low yields. What's wrong?

Direct amidation or esterification of a carboxylic acid is often inefficient without proper activation.

Common Issues:

  • Incomplete Activation: Carboxylic acids must first be converted into a more reactive intermediate. In carbodiimide-mediated couplings (e.g., using EDC or DCC), this is an O-acylisourea intermediate. If this intermediate is not formed efficiently or is unstable, the reaction will fail.

  • Lack of Additives: For sterically hindered acids or less nucleophilic amines/alcohols, additives like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often required. These trap the O-acylisourea intermediate to form a more stable and reactive activated ester, improving yields.

  • Hydrolysis of Acyl Chloride: If you are first converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, it is critical to perform the reaction under strictly anhydrous conditions. Any moisture will hydrolyze the highly reactive acyl chloride back to the carboxylic acid.[10]

Experimental Protocol: Robust Amide Synthesis via EDC/HOBt Coupling
  • Dissolve Starting Material: Dissolve 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add Amine: Add the desired amine (1.1 eq) to the solution.

  • Initiate Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • React: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[10] Dry the organic layer, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.

Diagram: Activation Pathway for Amide Synthesis

cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid Intermediate O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) Intermediate->ActiveEster + HOBt HOBt HOBt Amide Amide Product ActiveEster->Amide + Amine Amine Amine (R₂NH)

Caption: EDC/HOBt mediated pathway for activating a carboxylic acid for amidation.

References
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. National Institutes of Health (NIH). [Link]

  • Carbonyl Reactivity. Michigan State University Chemistry. [Link]

  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Royal Society of Chemistry. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones? Quora. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • The Effect of Substituents on Reactivity. CUTM Courseware. [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? Reddit. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Nucleophilic Acyl Substitution Reaction Mechanism. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid. As a key intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid. As a key intermediate in various research and development pipelines, mastering its synthesis is crucial. This document moves beyond a simple protocol, offering a troubleshooting framework and frequently asked questions to address the practical challenges encountered in the laboratory and during scale-up.

Core Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and widely employed method for synthesizing 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation.[1][2][3] This reaction involves the electrophilic aromatic substitution of 3-bromo-4-methyltoluene with an appropriate acylating agent, typically pimelic anhydride or a derivative, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5][6]

The choice of 3-bromo-4-methyltoluene as the arene is strategic. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, yet also ortho-, para-director.[6] The acylation is directed to the position ortho to the activating methyl group and meta to the deactivating bromine group, leading to the desired 2-acylated product relative to the methyl group.

Experimental Workflow Overview

Below is a diagram outlining the critical stages of the synthesis, from initial setup to final product characterization.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Work-up & Isolation cluster_purify Phase 3: Purification & Analysis reactants 1. Assemble Dry Glassware & Charge Reagents: - 3-Bromo-4-methyltoluene - Pimelic Anhydride - Anhydrous Solvent (e.g., DCM) catalyst 2. Cool to 0°C & Add Aluminum Chloride (AlCl₃) (Portion-wise) reactants->catalyst Exothermic Control reaction 3. Warm to RT & Stir (Monitor by TLC) catalyst->reaction Reaction Initiation quench 4. Quench Reaction (Slowly pour onto ice/aq. HCl) reaction->quench Reaction Complete extract 5. Organic Extraction (e.g., with DCM or EtOAc) quench->extract wash 6. Aqueous Wash & Brine extract->wash dry 7. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry evap 8. Solvent Evaporation dry->evap Crude Product purify 9. Recrystallization (e.g., Toluene or EtOH/Water) evap->purify analyze 10. Characterization (NMR, IR, MS, Purity) purify->analyze

Caption: General workflow for the synthesis of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid.

Lab-Scale Protocol (0.1 mol Scale)

Reagents & Materials

Reagent/MaterialMolar Mass ( g/mol )Amount UsedMoles (mol)Equivalents
3-Bromo-4-methyltoluene185.0618.5 g0.101.0
Pimelic Anhydride142.1514.9 g0.1051.05
Aluminum Chloride (AlCl₃)133.3429.3 g0.222.2
Dichloromethane (DCM)-200 mL--
3M Hydrochloric Acid (HCl)-200 mL--
Saturated NaCl (Brine)-50 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add 3-bromo-4-methyltoluene (18.5 g) and pimelic anhydride (14.9 g). Dissolve the mixture in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the flask to 0°C using an ice bath. Slowly add anhydrous aluminum chloride (29.3 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous evolution of HCl gas may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting arene is consumed.

  • Quenching: In a separate beaker, prepare a mixture of 200 g of crushed ice and 100 mL of 3M HCl. Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.[3][7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an additional 100 mL of DCM. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash with 100 mL of 3M HCl, followed by 50 mL of water, and finally with 50 mL of saturated brine solution to aid in breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[8]

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to afford the pure 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid.

Troubleshooting Guide (Q&A Format)

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

  • Potential Cause 1: Inactive Catalyst. Aluminum chloride is extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.[4]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[9] Use a fresh, sealed bottle of anhydrous AlCl₃ and anhydrous grade solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Insufficient Catalyst. In Friedel-Crafts acylations, AlCl₃ complexes with both the acylating agent (pimelic anhydride) and the resulting ketone product.[6] Therefore, more than a stoichiometric amount is required.

    • Solution: At least 2.2 equivalents of AlCl₃ are recommended. One equivalent activates the anhydride, and another complexes with the product ketone. An excess ensures the reaction goes to completion.[6][7]

  • Potential Cause 3: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or low temperature.

    • Solution: Monitor the reaction closely using TLC. If the starting material is still present after several hours at room temperature, gentle heating (e.g., to 35-40°C) can be considered, but be cautious of potential side reactions.

Question 2: My TLC shows multiple spots, and the final product is impure. What are the likely byproducts?

  • Potential Cause 1: Isomer Formation. Although the desired isomer is electronically and sterically favored, small amounts of other isomers can form. Acylation could occur ortho to the bromine atom, though this is less likely due to steric hindrance and the deactivating nature of the halogen.

    • Solution: Careful purification via recrystallization is key. A two-solvent system (e.g., dissolving in hot ethanol and adding water until turbidity persists) can be effective. If isomers are difficult to separate, column chromatography on silica gel may be necessary.

  • Potential Cause 2: Unreacted Starting Materials. If the reaction is incomplete, both 3-bromo-4-methyltoluene and pimelic acid (from the hydrolysis of the anhydride) will be present.

    • Solution: An alkaline wash (e.g., with 1M NaOH) during the work-up can remove the acidic pimelic acid. Unreacted arene can be removed during recrystallization. Ensure the reaction has gone to completion via TLC before quenching.

  • Potential Cause 3: Polysubstitution. This is rare in Friedel-Crafts acylation because the product ketone is deactivated towards further electrophilic substitution.[4][10] However, under harsh conditions (high temperature, prolonged reaction time), it cannot be entirely ruled out.

    • Solution: Adhere to the recommended reaction temperature and time. Avoid excessive heating.

Question 3: A persistent emulsion formed during the work-up. How can I resolve this?

  • Potential Cause: Aluminum Salts. The hydrolysis of large amounts of aluminum chloride can form gelatinous aluminum hydroxides, which stabilize emulsions between the organic and aqueous layers.[9]

    • Solution 1 (Prevention): Quench the reaction in a strongly acidic solution (e.g., 3M HCl) rather than just ice/water. The acid helps keep the aluminum salts dissolved as soluble aluminum aqua complexes.[9]

    • Solution 2 (Resolution): Add a saturated solution of sodium chloride (brine). The high ionic strength of the brine helps to break the emulsion by increasing the polarity of the aqueous phase.[9] Gentle swirling or passing the mixture through a pad of Celite or glass wool can also be effective.

Scaling Up the Synthesis: Frequently Asked Questions

Question 4: What are the primary safety and handling challenges when moving to a kilogram scale?

  • Answer: The two main challenges are managing the highly exothermic nature of the AlCl₃ addition and handling the evolution of large volumes of corrosive HCl gas.

    • Exotherm Control: On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with controlled cooling. The AlCl₃ must be added slowly and in small portions, with careful monitoring of the internal temperature.

    • HCl Gas Scrubbing: The reaction will generate significant amounts of HCl gas. This must be safely vented from the reactor and directed through a gas scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize it before release.

    • Reagent Handling: Handling large quantities of solid AlCl₃ requires appropriate personal protective equipment (PPE), including respiratory protection, as it is a fine, corrosive powder.

Question 5: Can I use a different solvent for scale-up?

  • Answer: While dichloromethane (DCM) works well at the lab scale, its low boiling point (39.6°C) and status as a regulated solvent can be problematic for large-scale production.

    • Alternative Solvents: Nitrobenzene or 1,2-dichloroethane are classic solvents for Friedel-Crafts reactions due to their higher boiling points and ability to dissolve the reaction complexes. However, they carry their own toxicity and environmental concerns.

    • Solvent-Free Conditions: In some cases, using an excess of the aromatic substrate (3-bromo-4-methyltoluene) as the solvent can be a viable "green" alternative, simplifying work-up and reducing solvent waste.[11] This would require optimization studies.

Question 6: Are there greener or more catalytic alternatives to using >2 equivalents of AlCl₃?

  • Answer: Yes, this is an active area of research aimed at reducing the waste and harsh conditions of traditional Friedel-Crafts reactions.[11]

    • Catalytic Lewis Acids: Stronger Lewis acids like triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) or solid acid catalysts such as zeolites can be used in catalytic amounts.[11] These are often more tolerant to moisture and can be recycled, though they may be more expensive and require higher temperatures.

    • Brønsted Acids: Superacids like triflic acid have also been shown to catalyze Friedel-Crafts acylations.[4]

    • Considerations: Switching to a catalytic system requires significant process development and optimization. For this specific substrate, the reactivity and potential for side reactions would need to be thoroughly evaluated. The cost-effectiveness of the catalyst is also a major factor in industrial applications.

Troubleshooting Logic Diagram

G cluster_yield Problem: Low Yield cluster_purity Problem: Impure Product (TLC) cluster_workup Problem: Difficult Work-up start Experiment Complete: Unsatisfactory Result q1 Were anhydrous conditions maintained? start->q1 q2 What is the impurity profile? start->q2 q3 Persistent Emulsion? start->q3 a1_yes Check Catalyst Stoichiometry (≥2.2 eq AlCl₃) q1->a1_yes Yes a1_no Improve Drying Protocol: - Flame-dry glassware - Use anhydrous reagents q1->a1_no No a2_sm Reaction Incomplete - Extend reaction time - Monitor with TLC q2->a2_sm Starting Material Present a2_spots Multiple Product Spots - Likely isomers - Optimize purification (recrystallization) q2->a2_spots Multiple New Spots a3_yes Break Emulsion: - Add brine (sat. NaCl) - Filter through Celite - Next time: Quench in strong acid q3->a3_yes Yes a3_no Other Issue q3->a3_no No

Caption: A decision tree for troubleshooting common issues in the synthesis.

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic aromatic signals, the aliphatic chain protons, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the C=O (ketone) around 1680 cm⁻¹, the C=O (carboxylic acid) around 1710 cm⁻¹, and the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (300.02 g/mol for C₁₄H₁₇BrO₃).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • National Center for Biotechnology Information. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • Course Hero. Friedel - Cradfts acetylation of Bromobenzene. [Link]

  • StuDocu. Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • ResearchGate. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. [Link]

  • National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • PrepChem. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]

  • University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

Introduction Welcome to the technical support guide for the synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this specific synthesis. The primary synthetic route is a Friedel-Crafts acylation, a powerful C-C bond-forming reaction that, like any complex organic transformation, has its own set of potential pitfalls.[1][2][3][4][5] This guide provides in-depth, experience-based answers to frequently asked questions, focusing on the root causes of impurity formation and offering robust troubleshooting and purification protocols.

Synthesis Overview: The Friedel-Crafts Acylation Pathway

The synthesis of the target molecule is typically achieved via the Friedel-Crafts acylation of 3-bromo-4-methyltoluene with a derivative of pimelic acid, such as pimelic anhydride or pimeloyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][3][4] The reaction proceeds through the formation of an electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[1][2][3]

Click to expand: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities, and where do they come from?

Understanding the potential impurities is the first step toward preventing and eliminating them. The primary culprits in this synthesis arise from the inherent reactivity of the starting materials and intermediates.

  • Positional Isomers (e.g., 7-(2-Bromo-4-methylphenyl)-7-oxoheptanoic acid): This is arguably the most critical impurity to control. The directing effects of the bromo (-Br) and methyl (-CH₃) groups on the aromatic ring dictate where the acyl group attaches. The methyl group is an ortho-, para-director, while the bromine is also an ortho-, para-director, but deactivating. The substitution pattern can lead to acylation at the position ortho to the bromine, creating a challenging-to-separate isomer.[6]

  • Unreacted Starting Materials: Incomplete reactions can leave behind 3-bromo-4-methyltoluene and pimelic acid (or its derivative). This is often a result of catalyst deactivation, insufficient reaction time, or suboptimal temperature.[7][8]

  • Diacylated Byproducts: Although less common in acylation than in alkylation (because the first acyl group deactivates the ring), forcing conditions (high temperature, long reaction times) can sometimes lead to the addition of a second acyl chain.[6][7][8]

  • Hydrolyzed Reagents: Pimeloyl chloride is sensitive to moisture and can hydrolyze back to pimelic acid. Similarly, the AlCl₃ catalyst is extremely hygroscopic and will be deactivated by any water present in the solvent or on the glassware.[7][8]

  • Byproducts from Catalyst Quenching: The workup step, typically quenching with ice/water or dilute acid, is highly exothermic and can form insoluble aluminum hydroxides if not performed carefully.[6] These can trap the product and complicate extraction.

Summary of Key Impurities
Impurity TypeCommon Source(s)Recommended Analytical Method
Positional Isomer Competing directing effects of ring substituents¹H NMR, ¹³C NMR, HPLC
Unreacted 3-bromo-4-methyltoluene Incomplete reaction, poor stoichiometryGC-MS, HPLC
Unreacted Pimelic Acid/Derivative Incomplete reaction, hydrolysis of acylating agentHPLC, LC-MS
Diacylated Product Harsh reaction conditions (high temp/time)HPLC, LC-MS
Aluminum Salts/Hydroxides Improper reaction quenching/workupN/A (Physical observation, affects isolation)

FAQ 2: My reaction yield is low and the crude product looks like a mess. What are the likely causes?

Low yield and a complex crude mixture are classic symptoms of a suboptimal Friedel-Crafts reaction. Several factors are often at play.

Causality Checklist:

  • Catalyst Inactivity: This is the most frequent issue. Aluminum chloride is highly sensitive to moisture.[7][8] Any trace of water in your solvent, reagents, or glassware will react with AlCl₃, rendering it inactive.

    • Expert Insight: The ketone product itself forms a stable complex with AlCl₃.[1][7][8] This means you must use at least a stoichiometric amount (1 equivalent or slightly more) of the catalyst relative to the acylating agent, as it is consumed during the reaction, not just acting as a catalyst.[1][7][8]

  • Suboptimal Temperature: Temperature control is a delicate balance.

    • Too low: The reaction may be too slow or not initiate at all, leading to a large amount of unreacted starting materials.

    • Too high: Increases the rate of side reactions, promoting the formation of positional isomers and potentially tar-like decomposition products.[7][8]

  • Poor Reagent Quality: The purity of your 3-bromo-4-methyltoluene and pimeloyl chloride/anhydride is critical. Impurities in starting materials can lead to unexpected byproducts.[7][8][9]

  • Deactivated Aromatic Ring: While the methyl group is activating, the bromine is a deactivating group.[7][9] This makes the ring less nucleophilic than benzene itself. If other deactivating impurities are present, the reaction can be sluggish.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and fixing low-yield issues.

G start Low Yield / Multiple Products Observed check_moisture Are anhydrous conditions guaranteed? (Dry solvent, oven-dried glassware, inert atm) start->check_moisture check_catalyst Was >1 equivalent of fresh AlCl₃ used? check_moisture->check_catalyst Yes fix_moisture SOLUTION: Redry all components. Use fresh anhydrous solvent. check_moisture->fix_moisture No check_temp Was the reaction temperature carefully controlled? check_catalyst->check_temp Yes fix_catalyst SOLUTION: Use fresh, high-purity AlCl₃. Ensure >1 stoichiometric equivalent. check_catalyst->fix_catalyst No check_reagents Are starting materials pure? check_temp->check_reagents Yes fix_temp SOLUTION: Optimize temperature. Try stepwise addition at low temp. check_temp->fix_temp No fix_reagents SOLUTION: Purify starting materials (e.g., distillation). check_reagents->fix_reagents No

Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.

FAQ 3: How can I reliably detect and distinguish the main product from its positional isomer?

Differentiating between the desired product and its isomers is an analytical challenge that requires spectroscopic techniques.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for this task.[10]

    • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show distinct patterns for each isomer.[11][12][13] The desired product, 7-(3-Bromo-4-methyl phenyl)-7-oxoheptanoic acid, will have three aromatic protons with specific splitting patterns and chemical shifts influenced by their proximity to the bromo, methyl, and acyl groups. The isomeric impurity will have a different set of signals due to the different substitution pattern. Electron-withdrawing groups (like the acyl and bromo groups) tend to deshield nearby protons, shifting them downfield.[14]

    • ¹³C NMR: The number of unique carbon signals in the aromatic region (120-150 ppm) can help confirm the substitution pattern.[12]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the main product from its isomer and other impurities, allowing for quantification of purity.[15][16][17][18] A reverse-phase C18 column is often a good starting point.[17]

Protocol: HPLC Method for Purity Analysis

This protocol provides a starting point for developing a robust analytical method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[17]

  • Mobile Phase: A gradient elution is recommended for separating a range of polarities.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile (MeCN) with 0.1% TFA or Formic Acid.

  • Gradient Program (Example):

    • 0-5 min: 40% B

    • 5-25 min: Ramp from 40% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 40% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm, where the aromatic ketone will have strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified material in the mobile phase (e.g., 50:50 Water:MeCN) to a concentration of ~1 mg/mL.

FAQ 4: What are the best strategies for purifying the final product?

Effective purification requires a multi-step approach to remove different types of impurities.

  • Acidic Workup: The first step after the reaction is a careful quench. Slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl is a standard and effective method.[6]

    • Why it works: The acid protonates the aluminum-ketone complex, breaking it up, and helps dissolve the resulting aluminum salts (Al(OH)₃, AlCl₃) in the aqueous layer, preventing the formation of emulsions that complicate extraction.[6]

  • Aqueous Washes: After extraction into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer sequentially with:

    • Dilute HCl: To remove any remaining aluminum salts.

    • Water: To wash out the acid.

    • Saturated Sodium Bicarbonate Solution: To remove any unreacted pimelic acid (it will deprotonate the carboxylic acid, making it water-soluble).

    • Brine (Saturated NaCl): To remove bulk water before drying.

  • Recrystallization: This is the most effective method for removing small amounts of closely related impurities like positional isomers. The key is finding a suitable solvent system.

    • Solvent Selection Strategy: Start with a solvent in which the product is soluble when hot but poorly soluble when cold. Toluene, ethyl acetate/heptane mixtures, or ethanol/water are good candidates to screen. The positional isomer will likely have slightly different solubility, which can be exploited.

  • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel chromatography is the final option. A solvent system like hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking on the column) is a common choice.


Visualizing Impurity Formation Pathways

The following diagram illustrates the primary reaction pathway leading to the desired product and the key side reactions that produce common impurities.

G SM1 3-Bromo-4-methyltoluene Product TARGET PRODUCT 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid SM1->Product Desired Acylation (Position 5) Isomer IMPURITY Positional Isomer SM1->Isomer Side Reaction (Acylation at Position 2) SM2 Pimeloyl Chloride / Anhydride + AlCl₃ Acylium Acylium Ion Electrophile SM2->Acylium Forms Acylium->SM1 Diacylated IMPURITY Diacylated Product Product->Diacylated Side Reaction (Forcing Conditions)

Caption: Reaction pathways in the Friedel-Crafts acylation synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemistry with Caroline. (2021).
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Nikolaou, K., et al. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). 15.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • BYJU'S. (n.d.).
  • ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
  • Organic Chemistry at CU Boulder. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC).
  • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction.

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

Welcome to the technical support center for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.

I. Understanding the Molecule: A Proactive Approach to Stability

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a multifaceted molecule featuring a brominated aromatic ring, a ketone, a benzylic methyl group, and a carboxylic acid moiety. Each of these functional groups presents potential vulnerabilities to degradation under various environmental conditions. A proactive understanding of these potential degradation pathways is the first step in preventing unwanted chemical changes.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

Q1: I've observed a change in the color of my solid sample over time, from white to a yellowish tint. What could be the cause?

A1: A color change often indicates the formation of chromophoric degradation products. The most likely cause is photodegradation or oxidation . The aromatic ring is susceptible to photo-oxidation, especially when exposed to UV or broad-spectrum light.[1] Another possibility is the oxidation of the benzylic methyl group, which can lead to the formation of colored impurities.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in an amber vial or a container completely shielded from light.

    • Inert Atmosphere: If the compound is stored for an extended period, consider purging the container with an inert gas like argon or nitrogen to displace oxygen.

    • Analytical Confirmation: Use HPLC-UV to analyze the discolored sample. Compare the chromatogram to a reference standard to identify new impurity peaks. A UV-Vis spectrum of the dissolved sample might also show new absorbance bands.

Q2: My recent experimental results are inconsistent. Could degradation of my stock solution be the issue?

A2: Yes, solution-state stability is often a concern. The primary degradation pathway in solution is likely to be hydrolysis , particularly if the solution is not pH-neutral. While ketones are generally stable to neutral hydrolysis, acidic or basic conditions can catalyze degradation.[3]

  • Troubleshooting Steps:

    • Solvent Choice: Prepare stock solutions in high-purity, anhydrous solvents. For aqueous solutions, use buffered systems to maintain a neutral pH.

    • Fresh is Best: Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, keep them at -20°C or -80°C in tightly sealed containers.

    • Perform a Quick Check: Re-run an analytical standard of your compound alongside a sample from your stock solution to check for any degradation.

Q3: What are the optimal long-term storage conditions for the solid compound?

A3: For long-term stability, the solid compound should be stored under conditions that minimize exposure to the primary degradation triggers: light, heat, and oxygen.

Parameter Recommended Condition Rationale
Temperature -20°C or lowerReduces the rate of all potential chemical degradation reactions.
Light In the dark (amber vials or opaque containers)Prevents photolytic degradation of the aromatic ring.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes oxidative degradation, particularly of the benzylic methyl group.
Humidity Dry/Desiccated environmentPrevents potential hydrolysis of the solid, although this is a lower risk than for solutions.

Q4: I suspect my sample has degraded. How can I confirm this and identify the degradants?

A4: The most effective way to confirm degradation and identify the byproducts is through a combination of chromatography and mass spectrometry.

  • Recommended Analytical Workflow:

    • HPLC-UV Analysis: Develop a stability-indicating HPLC method. A good starting point is a C18 reversed-phase column with a gradient elution using acetonitrile and water (with 0.1% formic acid).[4] This will allow you to separate the parent compound from any new, less or more polar impurities.

    • LC-MS Analysis: If new peaks are observed in the HPLC-UV chromatogram, subject the sample to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][5][6] The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, which is a critical clue to their structure.

    • Forced Degradation Study: To proactively understand potential degradants, a forced degradation study is highly recommended.[7][8][9] This involves intentionally degrading the compound under controlled stress conditions.

III. Protocols for Stability Assessment: A Forced Degradation Study

A forced degradation study is a systematic way to identify the likely degradation products of a drug substance.[9] This is a crucial step in developing a stability-indicating analytical method.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (1:1) Control Control Sample (Unstressed, t=0) Prep->Control Acid Acid Hydrolysis 0.1 M HCl, 60°C Prep->Acid Expose aliquots Base Base Hydrolysis 0.1 M NaOH, 60°C Prep->Base Expose aliquots Oxidation Oxidative 3% H2O2, RT Prep->Oxidation Expose aliquots Thermal Thermal 80°C, Solid & Solution Prep->Thermal Expose aliquots Photo Photolytic ICH Q1B Light Exposure Prep->Photo Expose aliquots Dilute Dilute All Samples Control->Dilute Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC LCMS LC-MS/MS for Peak Identification HPLC->LCMS Method Validate Stability- Indicating Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:
  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature and monitor at regular intervals.

  • Thermal Degradation:

    • Solid State: Place a few milligrams of the solid compound in an oven at 80°C.

    • Solution State: Keep a sealed vial of the stock solution at 80°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a non-stressed control, by a validated HPLC-UV method. Characterize significant degradation products using LC-MS/MS.[11]

IV. Potential Degradation Pathways

Based on the structure of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, we can predict several potential degradation pathways. Understanding these helps in the structural elucidation of degradants found during stability studies.

Degradation_Pathways cluster_products Potential Degradation Products Parent 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid C₁₄H₁₇BrO₃ Oxidation Benzylic Oxidation Product 7-(3-Bromo-4-carboxyphenyl)-7-oxoheptanoic acid Parent->Oxidation Oxidation (e.g., KMnO₄, H₂O₂) Decarboxylation Photolytic Decarboxylation Product 6-(3-Bromo-4-methylbenzoyl)hexane Parent->Decarboxylation Photolysis (UV) Decarboxylation Debromination Reductive Debromination Product 7-(4-methylphenyl)-7-oxoheptanoic acid Parent->Debromination Photolysis / Reductive Conditions

Caption: Predicted degradation pathways.

  • Oxidation of the Benzylic Methyl Group: The methyl group attached to the aromatic ring is a primary target for oxidation, which could convert it to a carboxylic acid.[2] This would result in the formation of 7-(3-bromo-4-carboxyphenyl)-7-oxoheptanoic acid.

  • Photodegradation: Aromatic systems can undergo various reactions upon exposure to light. This could include reductive debromination to yield 7-(4-methylphenyl)-7-oxoheptanoic acid or decarboxylation of the heptanoic acid chain.

  • Hydrolysis: While the ketone is relatively stable, extreme pH and temperature could potentially lead to cleavage of the acyl chain from the aromatic ring, though this is less likely than other pathways.

V. Conclusion

The chemical integrity of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is paramount for reproducible and reliable research. By understanding its potential vulnerabilities and implementing the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Proactive stability assessment through forced degradation studies is a powerful tool that not only ensures the quality of the compound but also provides invaluable insights for formulation and analytical method development.

VI. References

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024). bioRxiv. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). Analytical Chemistry. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc.. [Link]

  • Forced Degradation Studies. STEMart. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Creative Research Thoughts. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • Methyl phenyl ketone. ChemBK. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Degradation Analysis Using LC-MS/MS. (2016). Slideshare. [Link]

  • Degradation of aralkyl or alkyl methyl ketones. ResearchGate. [Link]

  • Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. (2022). YouTube. [Link]

  • Organic Chemistry Short Notes. Scribd. [Link]

  • Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (1968). Journal of Bacteriology. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]

  • The biology of methyl ketones. ResearchGate. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • NBS Benzylic Bromination of Alkylbenzene Compounds. (2014). YouTube. [Link]

  • Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]

  • Aromatic carboxylic acid preparation and reaction. SlideShare. [Link]

  • Carboxylic Acids and Esters. (2023). Chemistry LibreTexts. [Link]

  • Carboxylic acid - Aromatic, Organic, Reactions. Britannica. [Link]

  • Carboxylic Acids. University of Babylon. [Link]

  • Stability of benzoyl peroxide in aromatic ester-containing topical formulations. (2000). International Journal of Pharmaceutics. [Link]

Sources

Optimization

Technical Support Center: Purification of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

Welcome to the technical support center for the purification of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS 898767-22-1)[1][2][3]. This guide is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS 898767-22-1)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound in high purity. This molecule's structure, featuring a polar carboxylic acid head and a larger, nonpolar aromatic ketone body, presents unique purification scenarios that require nuanced approaches.

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides for common purification techniques, and detailed experimental protocols grounded in established chemical principles.

Purification Strategy Decision Guide

Choosing the right purification method is critical and depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following decision tree illustrates a logical workflow for selecting the most appropriate technique.

Purification_Strategy start Crude Product (7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid) impurity_check What are the likely impurities? start->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base Neutral / Basic (e.g., unreacted starting material) recrystallize Recrystallization impurity_check->recrystallize Structurally similar / isomers (High concentration of product) chromatography Column Chromatography impurity_check->chromatography Complex mixture / similar polarity acid_base->recrystallize Product precipitates, needs further polishing acid_base->chromatography Aqueous workup insufficient recrystallize->chromatography Oils out or purity is insufficient end_pure Pure Product recrystallize->end_pure High purity crystals obtained chromatography->end_pure Pure fractions collected

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an oily, intractable gum. How can I solidify it for purification?

A1: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the crystallization solvent, or when significant impurities are present, causing melting point depression.[4]

  • Expert Insight: The long heptanoic acid chain on your molecule increases its flexibility and lowers its melting point compared to more rigid aromatic acids. This makes it prone to oiling out.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Return the oil to the heat source and add more of the "good" (more soluble) solvent to ensure the compound stays in solution longer as it cools.[4]

    • Solvent System Change: Switch to a lower-boiling point solvent system. If you are using Toluene, try switching to an Ethyl Acetate/Hexane mixture.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Consider an Alternative Method: If oiling persists, the impurity load may be too high for recrystallization. Move to a different method like acid-base extraction or column chromatography to achieve initial purification.[5]

Q2: I'm performing column chromatography on silica gel, but my compound is streaking badly on the TLC plate. What's causing this?

A2: This is a classic issue when running carboxylic acids on standard silica gel.[6] The acidic proton of your compound interacts strongly with the slightly acidic silica surface. This creates a mixed equilibrium of protonated and deprotonated species, each with a different polarity, leading to severe tailing or streaking.

  • The Causality: Silica gel is covered in silanol groups (Si-OH), which are weakly acidic. These groups can deprotonate your carboxylic acid, causing the resulting carboxylate anion to bind very strongly to the stationary phase, while the neutral protonated form moves more freely.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent (e.g., Hexane/Ethyl Acetate).[6][7] This acidic modifier ensures your compound remains fully protonated, behaving as a single species and moving as a tight, well-defined band.[7]

    • TLC Test: Before running a column, test your acidified eluent system on a TLC plate to confirm that the streaking is resolved and you achieve good separation.

Q3: Acid-base extraction seems like a good choice. Which base should I use, and what are the potential pitfalls?

A3: Acid-base extraction is an excellent first-line purification technique for this compound, as it efficiently separates the acidic product from any neutral or basic impurities.[8][9]

  • Choosing the Right Base:

    • Weak Base (Recommended): A saturated solution of sodium bicarbonate (NaHCO₃) is the ideal choice. It is basic enough to deprotonate the carboxylic acid (pKa ~4-5) to form the water-soluble sodium salt, but not so basic that it would cause unwanted side reactions.[10][11]

    • Strong Base (Caution): Avoid using strong bases like sodium hydroxide (NaOH) unless necessary. While effective, they can potentially promote side reactions, especially if other sensitive functional groups are present in the crude mixture.

  • Potential Pitfalls & Troubleshooting:

    • Pressure Buildup: When you add bicarbonate solution to an acidic organic layer, carbon dioxide (CO₂) gas is generated. Always vent the separatory funnel frequently by inverting it and opening the stopcock. Failure to do so can cause the stopper to eject forcefully.[6]

    • Incomplete Precipitation: After separating the aqueous layer containing your salt, you must re-acidify it (e.g., with 6M HCl) to precipitate the pure carboxylic acid.[6][12] If little or no solid forms, it may be because your compound has some solubility in the acidic water. Cool the solution in an ice bath to decrease solubility. If it still fails to precipitate, you may need to extract the acidified aqueous layer back into an organic solvent (like Ethyl Acetate), then dry and evaporate the solvent.[11]

    • Emulsion Formation: Vigorous shaking can create an emulsion (a stable mixture of the organic and aqueous layers). To break an emulsion, try adding a small amount of brine (saturated NaCl solution), letting the funnel sit undisturbed for a longer period, or gently swirling instead of shaking.

Detailed Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for removing non-acidic impurities, such as unreacted 3-bromo-4-methyltoluene from a Friedel-Crafts synthesis.

Acid_Base_Workflow A 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B 2. Transfer to Separatory Funnel Add Saturated NaHCO₃ (aq) A->B C 3. Gently Mix & Vent Frequently (Release CO₂ pressure!) B->C D 4. Separate Layers C->D E Organic Layer (Contains neutral impurities) D->E Top/Bottom depends on solvent density F Aqueous Layer (Contains Sodium 7-(3-bromo-4-methylphenyl) -7-oxoheptanoate) D->F G 5. Cool Aqueous Layer in Ice Bath Slowly add 6M HCl until pH < 2 F->G H 6. Collect Precipitate via Vacuum Filtration G->H I 7. Wash Solid with Cold DI Water Dry under vacuum H->I J Pure Solid Product I->J

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6]

  • Mixing & Venting: Stopper the funnel, invert it gently, and immediately open the stopcock to release the pressure from CO₂ evolution. Repeat this 3-4 times. Then, shake more thoroughly for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer containing the sodium salt of your carboxylic acid into a clean Erlenmeyer flask.[6]

  • Repeat: To ensure complete extraction, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution is strongly acidic (test with pH paper, target pH ~1-2). The purified carboxylic acid should precipitate as a solid.[12]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification via Recrystallization

Recrystallization is ideal when the product is the major component (>85-90%) and impurities have different solubility profiles.

Step-by-Step Methodology:

  • Solvent Screening: The key is to find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.

    • Place ~50 mg of your crude solid in a test tube.

    • Add a solvent dropwise. Good candidates for this molecule include Toluene, Ethyl Acetate, Acetone, or a mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexanes.

    • Heat the mixture to boiling. If it dissolves, it's a potential candidate.

    • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb your product, reducing yield.[4]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent. Dry the crystals thoroughly.

ParameterRecommended Solvent SystemRationale
Primary Choice TolueneThe aromatic nature of toluene matches the phenyl ring of the product, while its nonpolar character should reduce solubility at low temperatures.
Alternative 1 Ethyl Acetate / HexanesDissolve in a minimum of hot ethyl acetate ("good" solvent), then slowly add hexanes ("bad" solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Alternative 2 Ethanol / WaterSimilar to the above, dissolve in hot ethanol and add water dropwise until persistent cloudiness appears. Reheat and cool. Good for polar compounds.[13]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

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  • ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

  • PubMed. (n.d.). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Retrieved from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Frontiers. (2019, September 10). Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid (2). Retrieved from [Link]

  • Google Patents. (n.d.). HU174576B - Process for preparing 3-/bromo-methyl/-7-acylamino-3-cephem-4-carboxylic acid-1-oxides.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

Introduction In the landscape of pharmaceutical development, the rigorous characterization of new chemical entities is paramount. 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a molecule with potential applications in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of new chemical entities is paramount. 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a molecule with potential applications in drug synthesis and development, requires robust analytical methods to ensure its quality, purity, and stability.[1][2][3] The validation of these analytical methods is not merely a regulatory formality but a scientific necessity, providing documented evidence that a procedure is fit for its intended purpose.[4][5] This guide offers a comparative analysis of potential analytical methods for this specific molecule, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][6][7] We will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing insights into the causality behind experimental choices and presenting supporting data to guide researchers and drug development professionals.

The Importance of a Stability-Indicating Method

For active pharmaceutical ingredients (APIs) and their intermediates, a critical requirement is a stability-indicating analytical method. This is a validated quantitative procedure that can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other components in the sample matrix.[8][9][10] The development of such a method often involves forced degradation studies, where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally produce degradants.[11][12][13][14] A successful stability-indicating method will be able to separate and quantify the intact analyte in the presence of these degradation products.[15][16]

Methodology Comparison: HPLC vs. GC-MS vs. UV-Vis Spectrophotometry

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification, impurity profiling, identification). For 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, which possesses a chromophore (the aromatic ketone), a carboxylic acid group, and a halogenated aromatic ring, several techniques are viable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. Given the structure of our target molecule, with its carboxylic acid and aromatic ketone moieties, reversed-phase HPLC with UV detection is a highly suitable technique.[15][17][18][19]

  • Reversed-Phase Chromatography: The molecule has significant non-polar character (aromatic ring, alkyl chain) and a polar functional group (carboxylic acid), making it well-suited for separation on a C18 stationary phase. The retention will be governed by the hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (acetonitrile or methanol) is standard. The buffer's pH will be critical to control the ionization state of the carboxylic acid group, thereby influencing retention time and peak shape. A pH below the pKa of the carboxylic acid will lead to a more retained, better-shaped peak.

  • UV Detection: The conjugated system of the aromatic ketone provides strong UV absorbance, allowing for sensitive and specific detection.[15] A photodiode array (PDA) detector is ideal as it can provide spectral data to assess peak purity.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A gradient is chosen to ensure elution of the main peak with a good shape while also separating potential impurities with different polarities.

    • 0-20 min: 30% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the UV spectrum of the aromatic ketone).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

A full validation according to ICH Q2(R1) guidelines would be performed.[4][6][20] The expected performance is summarized in the table below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, direct analysis by GC is challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group. Therefore, derivatization is necessary to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester).

  • Derivatization: Silylation or methylation of the carboxylic acid group is essential to increase volatility and prevent peak tailing. This is a critical step that introduces potential variability.

  • GC Separation: A non-polar or mid-polar capillary column is suitable for separating the derivatized analyte from other volatile impurities.[21][22]

  • Mass Spectrometric Detection: MS provides high selectivity and structural information. The fragmentation pattern of the derivatized molecule can be used for definitive identification. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br), aiding in identification.[23]

  • Derivatization: To 1 mg of the sample, add 1 mL of Methanolic HCl (3N) and heat at 60°C for 30 minutes to form the methyl ester. Evaporate the solvent and reconstitute in 1 mL of ethyl acetate.

  • Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

    • Source Temperature: 230°C.

The validation would need to account for the variability of the derivatization step.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more rapid technique that can be used for quantitative analysis if the analyte has a suitable chromophore and there are no interfering substances that absorb at the same wavelength.

  • Principle: Based on Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the analyte. The aromatic ketone in 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid provides a strong chromophore for UV detection.[24]

  • Solvent Selection: A solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol or ethanol) is required.

  • Limitations: This method is highly susceptible to interference from impurities or degradation products that also absorb UV light. It is not a stability-indicating method on its own as it cannot distinguish the analyte from its degradants.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade methanol.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the analyte from 200-400 nm.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Prepare the sample solution in the same solvent and measure its absorbance.

    • Determine the concentration of the sample from the calibration curve.

The validation for this method is simpler but its application is limited.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the expected validation performance for the three analytical methods.

Validation Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity High (able to separate degradants)Very High (mass selective detection)Low (interference from absorbing impurities)
Linearity (R²) > 0.999> 0.998> 0.999
Range (% of target conc.) 50 - 150%70 - 130%80 - 120%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.0%< 2.0%< 1.5%
- Intermediate Precision< 1.5%< 2.5%< 2.0%
LOD Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
LOQ Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Robustness GoodModerate (sensitive to derivatization)Good
Suitability as Stability-Indicating Method ExcellentGood (if degradants are volatile)Not Suitable

Visualizing the Validation Workflow

The process of validating an analytical method follows a structured path, from planning to execution and documentation.

ValidationWorkflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Evaluate Evaluation & Documentation P1 Define Analytical Method Requirements P2 Select Appropriate Analytical Technique P1->P2 P3 Develop Method Protocol P2->P3 E1 Perform Validation Experiments (Specificity, Linearity, etc.) P3->E1 E2 Conduct Forced Degradation Studies E1->E2 D1 Analyze and Interpret Data E2->D1 D2 Assess Against Acceptance Criteria D1->D2 D3 Prepare Validation Report D2->D3 Final Final D3->Final Validated Method

Caption: A generalized workflow for analytical method validation.

Decision Framework for Method Selection

Choosing the right analytical tool depends on the specific question being asked.

MethodSelection Start What is the analytical goal? Goal1 Quantify API and Impurities in a Stability Study? Start->Goal1 Goal2 Identify an Unknown Impurity? Start->Goal2 Goal3 Rapid QC check of pure bulk material? Start->Goal3 Method1 HPLC-UV or LC-MS Goal1->Method1 Yes Method2 GC-MS or High-Res MS/NMR Goal2->Method2 Yes Method3 UV-Vis Spec or Titration Goal3->Method3 Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendation

For the comprehensive analysis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, particularly in a drug development context, a stability-indicating HPLC-UV method is the most appropriate and robust choice . It offers an excellent balance of specificity, precision, and accuracy for quantifying the active substance and its potential degradation products.[9][15][16] While GC-MS provides superior sensitivity and structural elucidation capabilities, the requirement for derivatization adds complexity and potential for error, making it better suited for impurity identification rather than routine quantification. UV-Vis spectrophotometry, although simple and rapid, lacks the specificity required for a reliable stability-indicating assay and should be limited to non-critical applications like in-process checks of the pure substance.

The successful validation of the chosen HPLC method, following the principles outlined in ICH Q2(R1), will ensure that the data generated is reliable, reproducible, and suitable for regulatory submission, ultimately safeguarding product quality and patient safety.[4][5][20]

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]

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  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Separation of Heptanoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

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  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry. [Link]

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  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]

  • CAS 898788-19-7 C15H20O3 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid. Howei Pharm. [Link]

  • Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. ResearchGate. [Link]

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Comparative

The Structure-Activity Relationship of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid Derivatives: A Comparative Guide to Navigating Chemical Space for Novel Therapeutics

In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is the cornerstone of transforming a promising chemical scaffold into a viable therapeutic agent. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is the cornerstone of transforming a promising chemical scaffold into a viable therapeutic agent. This guide provides an in-depth comparative analysis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid and its hypothetical derivatives. While comprehensive SAR studies on this specific molecule are not extensively documented in publicly available literature, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and data from structurally related compounds, we will delineate a strategic approach to probe the SAR of this chemical series, compare potential derivatization strategies, and provide the experimental frameworks necessary for their evaluation.

Our discussion will be grounded in the context of a plausible, yet hypothetical, biological target for this class of compounds: soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory and cardio-protective lipid mediators.[1] The structural motifs within 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, namely the substituted aromatic ring and the aliphatic carboxylic acid chain, are features commonly found in sEH inhibitors.

The Parent Compound: A Starting Point for Exploration

The lead molecule, 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, presents several key features for initial consideration:

  • A Substituted Phenyl Ring: The 3-bromo-4-methyl substitution pattern on the phenyl ring is a critical determinant of its interaction with a target protein. The bromine atom can act as a hydrogen bond acceptor and its size and lipophilicity will influence binding pocket occupancy. The methyl group provides a lipophilic contact point.

  • A Heptanoic Acid Chain: The seven-carbon chain provides a flexible linker, allowing the phenyl ring to adopt an optimal binding orientation. The terminal carboxylic acid is a key pharmacophore, likely involved in a crucial ionic interaction or hydrogen bonding with the target.

  • A Keto Group: The ketone at the 7-position introduces a polar group that can participate in hydrogen bonding and influences the overall conformation of the aliphatic chain.

Comparative Analysis of Hypothetical Derivatives: Probing the SAR

To systematically explore the SAR, we propose a series of modifications to the parent compound. The following table outlines these hypothetical derivatives and the rationale for their synthesis, drawing parallels with known drug design strategies.

Compound ID Modification Rationale Predicted Impact on Activity/Properties
PC 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acidParent CompoundBaseline activity and physicochemical properties.
DER-A 7-(3-Bromo-4-methylphenyl)-7-hydroxyheptanoic acidReduction of the keto group to a secondary alcohol.May introduce a new hydrogen bond donor/acceptor site, potentially altering binding affinity and selectivity. Could impact metabolic stability.
DER-B 7-(3-Bromo-4-methylphenyl)-7-oxoheptanamideConversion of the carboxylic acid to a primary amide.The amide is a bioisostere of the carboxylic acid, maintaining hydrogen bonding capabilities but with altered pKa and cell permeability. This could enhance oral bioavailability.
DER-C Methyl 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoateEsterification of the carboxylic acid.This creates a prodrug that may improve membrane permeability. The ester would be hydrolyzed in vivo to release the active carboxylic acid.[2]
DER-D 7-(3-Chloro-4-methylphenyl)-7-oxoheptanoic acidSubstitution of bromine with chlorine.Halogen substitution can fine-tune lipophilicity and electronic properties. Chlorine is smaller and more electronegative than bromine, which could lead to a better fit in the binding pocket.
DER-E 7-(3-Bromo-4-ethylphenyl)-7-oxoheptanoic acidExtension of the 4-methyl group to an ethyl group.Probes for additional lipophilic interactions within the binding pocket. SAR studies on similar scaffolds have shown that even small alkyl extensions can significantly impact potency.[3]

Synthetic Pathways: From Concept to Compound

The synthesis of these derivatives can be achieved through established organic chemistry methodologies. A general and versatile approach would involve the Friedel-Crafts acylation of a substituted benzene with a derivative of pimelic acid.

General Synthetic Scheme

Synthetic_Pathway cluster_starting Starting Materials cluster_reaction Core Synthesis cluster_derivatization Derivatization SM1 3-Bromo-4-methyltoluene R1 Friedel-Crafts Acylation (AlCl3) SM1->R1 SM2 Pimelic acid derivative (e.g., pimeloyl chloride) SM2->R1 PC Parent Compound (PC) 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid R1->PC D_A Reduction (NaBH4) PC->D_A D_B Amidation (SOCl2, then NH3) PC->D_B D_C Esterification (MeOH, H+) PC->D_C DER_A Derivative A (Hydroxy) D_A->DER_A DER_B Derivative B (Amide) D_B->DER_B DER_C Derivative C (Ester) D_C->DER_C Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Compound Synthesis (PC, DER-A to E) A2 sEH Inhibition Assay (Determine IC50) A1->A2 A3 Metabolic Stability Assay (Determine t1/2) A1->A3 A4 Data Analysis & Candidate Selection A2->A4 A3->A4 B1 Selected Candidate(s) A4->B1 Promising Candidates B2 Pharmacokinetic Study (Rat Model) B1->B2 B3 Efficacy Study (Disease Model) B2->B3

Caption: A streamlined workflow for the evaluation of novel derivatives.

Hypothetical Data and Comparative Insights

The following table presents a hypothetical dataset to illustrate how the SAR could be interpreted.

Compound ID IC50 (nM) for sEH Metabolic Half-life (t½, min) Interpretation
PC 15045Moderate potency and metabolic stability.
DER-A 25065Reduced potency, but improved stability. The hydroxyl group may be less favorable for binding but less susceptible to metabolism.
DER-B 12030Slightly improved potency, but reduced stability. The amide may form a stronger interaction but is more metabolically labile.
DER-C >1000 (inactive)12 (rapid hydrolysis)The ester is inactive, confirming the necessity of the free carboxylic acid for activity. Rapid hydrolysis indicates successful prodrug conversion. [2]
DER-D 8050Improved potency with similar stability. The smaller chlorine atom may provide a better fit in the binding pocket.
DER-E 7540Improved potency with similar stability, suggesting the presence of a lipophilic pocket that can accommodate the ethyl group.

From this hypothetical data, DER-D and DER-E emerge as the most promising candidates for further investigation due to their enhanced potency.

Concluding Remarks and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidating the structure-activity relationship of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid derivatives. While the specific biological activity and SAR of this compound family remain to be fully characterized, the principles and methodologies presented here provide a robust framework for such an investigation.

The key to a successful SAR campaign lies in the iterative cycle of design, synthesis, and testing. The hypothetical data suggests that modifications to the substituted phenyl ring could be a fruitful avenue for potency optimization. Future work should focus on a broader exploration of substituents at the 3- and 4-positions of the phenyl ring and further optimization of the aliphatic chain length and composition to balance potency, selectivity, and pharmacokinetic properties. By following the logical progression outlined in this guide, researchers can efficiently navigate the chemical space around this scaffold to potentially uncover novel therapeutic agents.

References

  • Comparative Analysis of the Pharmacokinetic Properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid Derivatives - Benchchem.
  • Harnessing structure-activity relationships to repurpose the FLAP inhibitor BRP-7 into potent and selective sEH inhibitors | Request PDF - ResearchGate.
  • Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity - PubMed.

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Validation

A Comparative Analysis of Synthetic Routes to 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid: A Guide for Researchers

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of progress. Among these, 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of progress. Among these, 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid stands as a valuable building block, its structure amenable to a variety of chemical modifications for the exploration of new drug candidates. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each pathway's merits and drawbacks. Our objective is to equip researchers, medicinal chemists, and process development scientists with the necessary information to make informed decisions in their synthetic endeavors.

Introduction to the Target Molecule

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is an aryl ketoacid characterized by a substituted phenyl ring linked to a seven-carbon aliphatic chain terminating in a carboxylic acid. The presence of the bromine atom and the methyl group on the aromatic ring offers specific steric and electronic properties, while the ketone and carboxylic acid functionalities provide reactive handles for further chemical elaboration. This unique combination of features makes it an attractive intermediate for the synthesis of a diverse range of complex molecules.

Primary Synthetic Strategies: A Head-to-Head Comparison

Two principal retrosynthetic disconnections lead to the most logical and widely applicable synthetic strategies for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of a suitably substituted aromatic precursor with a pimelic acid derivative.

  • Grignard-based Approaches: These routes leverage the nucleophilic character of organomagnesium reagents to form the key carbon-carbon bond between the aromatic ring and the heptanoic acid chain.

This guide will now delve into a detailed examination of each of these strategies, providing both theoretical grounding and practical, actionable protocols.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful and direct method for the formation of aryl ketones.[1] In the context of our target molecule, this approach involves the reaction of 2-bromo-1-methylbenzene with a pimelic acid derivative, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3]

Mechanistic Rationale

The reaction proceeds via the in-situ generation of a highly electrophilic acylium ion from the pimelic acid derivative and the Lewis acid. This acylium ion then undergoes electrophilic attack on the electron-rich aromatic ring of 2-bromo-1-methylbenzene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. Steric hindrance from the methyl group is expected to favor acylation at the position para to the methyl group, leading to the desired 3-bromo-4-methylphenyl regioisomer.

Visualization of the Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Bromo-1-methylbenzene 2-Bromo-1-methylbenzene Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution 2-Bromo-1-methylbenzene->Electrophilic_Aromatic_Substitution Pimelic_Anhydride Pimelic Anhydride/Chloride Acylium_Ion_Formation Acylium Ion Formation Pimelic_Anhydride->Acylium_Ion_Formation Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Aromatic_Substitution Quenching Aqueous Quench (HCl/Ice) Electrophilic_Aromatic_Substitution->Quenching Extraction Extraction Quenching->Extraction Purification Recrystallization/ Column Chromatography Extraction->Purification Target_Molecule 7-(3-Bromo-4-methylphenyl)- 7-oxoheptanoic Acid Purification->Target_Molecule

Caption: Workflow for the Friedel-Crafts Acylation Route.

Detailed Experimental Protocol (Representative)

Materials:

  • 2-Bromo-1-methylbenzene

  • Pimelic anhydride (or pimeloyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of pimelic anhydride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension.

  • After the addition is complete, add 2-bromo-1-methylbenzene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts dissolve.[4]

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel to afford pure 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

Performance Analysis
ParameterFriedel-Crafts Acylation
Starting Materials 2-Bromo-1-methylbenzene, Pimelic anhydride/chloride
Key Reagents AlCl₃ (stoichiometric amounts)
Reaction Conditions 0 °C to room temperature, 4-6 hours
Reported Yield (Analogous Reactions) 60-80%
Purity Good to excellent after purification
Scalability Readily scalable
Safety Considerations AlCl₃ is highly corrosive and reacts violently with water. HCl gas is evolved during work-up.

Advantages:

  • Directness: This is a one-pot reaction that directly forms the desired carbon-carbon bond and introduces the keto-acid functionality.

  • High Yields: Friedel-Crafts acylations are known to provide good to excellent yields for activated aromatic systems.

  • Scalability: The reaction is generally amenable to scale-up, which is a significant advantage for industrial applications.

Disadvantages:

  • Stoichiometric Lewis Acid: The reaction requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it, which can complicate purification and generate significant waste.[3]

  • Regioselectivity: While the directing groups are expected to favor the desired isomer, the formation of other regioisomers is possible and may require careful purification.

  • Substrate Limitations: The aromatic ring must not contain strongly deactivating groups.

Route 2: Grignard-based Syntheses

Grignard reagents are potent nucleophiles and offer a versatile alternative for the synthesis of ketones. For our target molecule, two main Grignard-based strategies can be envisioned.

Strategy 2A: Grignard Reagent from 4-Bromo-2-iodo-1-methylbenzene

This approach involves the preparation of a Grignard reagent from a di-halogenated precursor, followed by reaction with a suitable electrophile containing the seven-carbon chain.

Visualization of the Grignard Route 2A Workflow

Grignard_A_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aryl_Halide 4-Bromo-2-iodo-1-methylbenzene Grignard_Formation Grignard Reagent Formation (Mg, THF) Aryl_Halide->Grignard_Formation Electrophile Pimeloyl Chloride or Diethyl Pimelate Nucleophilic_Acyl_Substitution Nucleophilic Acyl Substitution Electrophile->Nucleophilic_Acyl_Substitution Grignard_Formation->Nucleophilic_Acyl_Substitution Hydrolysis Aqueous Acidic Work-up Nucleophilic_Acyl_Substitution->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Target_Molecule 7-(3-Bromo-4-methylphenyl)- 7-oxoheptanoic Acid Purification->Target_Molecule

Caption: Workflow for Grignard Route 2A.

Detailed Experimental Protocol (Representative for Strategy 2A)

Materials:

  • 4-Bromo-2-iodo-1-methylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Pimeloyl chloride (or diethyl pimelate)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 4-bromo-2-iodo-1-methylbenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.[5]

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of pimeloyl chloride (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding it to a stirred mixture of ice and aqueous hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Strategy 2B: Grignard Reagent from a Brominated Heptanoic Acid Derivative

An alternative Grignard approach involves forming the Grignard reagent from a brominated heptanoic acid derivative and reacting it with 3-bromo-4-methylbenzonitrile.

Mechanistic Rationale for Strategy 2B

The Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent hydrolysis of this imine under acidic conditions yields the desired ketone.

Performance Analysis of Grignard Routes
ParameterGrignard-based Syntheses
Starting Materials Halogenated aromatic and aliphatic precursors
Key Reagents Magnesium, anhydrous solvents
Reaction Conditions 0 °C to reflux, 3-5 hours
Reported Yield (Analogous Reactions) 40-70%
Purity Moderate to good, often requires chromatographic purification
Scalability Can be challenging due to the exothermic nature of Grignard formation and the need for strictly anhydrous conditions.
Safety Considerations Grignard reagents are highly reactive, pyrophoric, and react violently with water. Anhydrous conditions are critical.

Advantages:

  • Versatility: Grignard reactions are compatible with a wide range of functional groups (with appropriate protection).

Disadvantages:

  • Moisture Sensitivity: The stringent requirement for anhydrous conditions can be a practical challenge, especially on a large scale.[5]

  • Side Reactions: The high reactivity of Grignard reagents can lead to side reactions, such as Wurtz coupling.

  • Multi-step Nature: Often involves more steps compared to the direct Friedel-Crafts acylation, which can lower the overall yield.

Comparative Summary and Conclusion

FeatureFriedel-Crafts AcylationGrignard-based Syntheses
Overall Yield Generally higher (60-80%)Generally lower (40-70%)
Number of Steps Fewer (often one pot)More (Grignard formation followed by reaction)
Scalability More straightforwardMore challenging
Reagent Cost & Availability Readily availableMay require synthesis of specific precursors
Robustness & Reproducibility HighModerate, sensitive to reaction conditions
Waste Generation Significant from stoichiometric Lewis acidModerate

Recommendation:

For the synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, the Friedel-Crafts acylation route is the recommended method of choice for most applications. Its directness, higher potential yields, and greater scalability make it a more efficient and cost-effective approach, particularly for larger-scale preparations. The predictable regioselectivity in this specific case further strengthens its appeal.

The Grignard-based routes, while mechanistically elegant, present more practical challenges related to their moisture sensitivity and the potential for side reactions. However, they remain a valuable alternative in situations where the required starting materials for the Friedel-Crafts reaction are inaccessible or when exploring different synthetic strategies is desired for intellectual property purposes.

Ultimately, the choice of synthetic route will depend on the specific constraints and objectives of the research program, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. This guide has provided the foundational knowledge and practical considerations to enable an informed decision.

References

  • Erlenmeyer, E. (1881). Über die Synthese der α-Ketosäuren. Berichte der deutschen chemischen Gesellschaft, 14(1), 320-325. [Link]

  • Cason, J., & Kraus, K. W. (1954). Ketone Synthesis by the Grignard Reaction with Acid Chlorides in Presence of Ferric Chloride. The Journal of Organic Chemistry, 19(11), 1845-1850. [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392-1395.
  • Google Patents. (2005). Synthetic method of 7-chloro-2-oxoheptanoic acid. CN1587248A.
  • JoVE. (2025). Nitriles to Ketones: Grignard Reaction. [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

  • Studylib.net. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • University College Cork. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • Wikipedia. (n.d.). Phenylmagnesium bromide. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. [Link]

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Validation

Performance Benchmark of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid and its Analogs in Modulating Inflammatory Pathways

This guide provides a comprehensive performance benchmark of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid and its analogs, contextualized within the broader landscape of inflammatory pathway modulation. Our analysis fo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid and its analogs, contextualized within the broader landscape of inflammatory pathway modulation. Our analysis focuses on the inhibition of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the arachidonic acid cascade and a key target for anti-inflammatory drug development.[1][2][3] Through a detailed examination of experimental data and methodologies, this guide will equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of these compounds.

Introduction: The Rationale for Targeting cPLA2α

Inflammation is a complex biological response implicated in a wide array of pathologies, including arthritis, asthma, and neurodegenerative diseases.[2] A pivotal event in the inflammatory cascade is the liberation of arachidonic acid (AA) from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2) enzymes.[1][4] Among the various PLA2 isoforms, cytosolic PLA2α (cPLA2α) is considered the rate-limiting enzyme for the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[2][3] Consequently, the development of potent and selective cPLA2α inhibitors represents a highly attractive therapeutic strategy for controlling inflammatory disorders.[1][5]

The subject of this guide, 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid, is a novel investigational compound. While direct biological data for this specific molecule is not extensively published, its structural features—a substituted aromatic ring coupled to a heptanoic acid chain—are characteristic of moieties found in known enzyme inhibitors. This guide, therefore, positions this compound as a putative cPLA2α inhibitor and benchmarks its hypothetical performance against established molecules in the field.

The Competitive Landscape: A Comparative Analysis of cPLA2α Inhibitors

To establish a robust performance benchmark, we compare our lead compound against a panel of well-characterized cPLA2α inhibitors with diverse chemical scaffolds. The selection includes both widely used research tools and compounds that have been evaluated in preclinical or clinical settings.

InhibitorChemical ClassKey Characteristics
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid Aryl-oxoheptanoic acidInvestigational compound with a hypothetical role as a cPLA2α inhibitor.
Pyrrophenone Pyrrolidine-basedA potent, specific, and reversible inhibitor of cPLA2α, often used as a reference compound.[6][7]
Arachidonyl Trifluoromethyl Ketone (AACOCF3) Arachidonic acid analogA widely used, commercially available inhibitor, though less potent and with potential off-target effects.[1][6]
AVX420 (GK420) Thiazolyl ketoneA potent and selective inhibitor that has demonstrated efficacy in cellular and in vivo models.[6][8][9][10]
RSC-3388 ThiazolidinedioneA highly active inhibitor with potent cellular activity.[1][11]

The cPLA2α Signaling Pathway and Points of Inhibition

Understanding the mechanism of cPLA2α activation is crucial for interpreting inhibitor data. Cellular stimuli, such as growth factors and cytokines, trigger an increase in intracellular calcium (Ca²⁺) and activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[12] This leads to the translocation of cPLA2α to the cell membrane and its phosphorylation, resulting in full enzymatic activation. Activated cPLA2α then hydrolyzes membrane phospholipids to release arachidonic acid. This free arachidonic acid is subsequently metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively.[4][12] cPLA2α inhibitors, including our hypothetical compound, are designed to block the enzymatic activity of cPLA2α, thereby preventing the release of arachidonic acid and the subsequent production of these pro-inflammatory mediators.

cPLA2a_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Stimulus Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Receptor Stimulus->Receptor MAPK MAPK Pathway (e.g., ERK1/2) Receptor->MAPK Ca_ion Ca²⁺ ↑ Receptor->Ca_ion MembranePL Membrane Phospholipids AA Arachidonic Acid MembranePL->AA cPLA2a_inactive cPLA2α (Inactive) MAPK->cPLA2a_inactive Phosphorylation cPLA2a_active p-cPLA2α (Active) cPLA2a_inactive->cPLA2a_active cPLA2a_active->MembranePL Hydrolysis COX_LOX COX / LOX AA->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inhibitor 7-(3-Bromo-4-methylphenyl)- 7-oxoheptanoic acid & Analogs Inhibitor->cPLA2a_active Inhibition Ca_ion->cPLA2a_inactive Translocation to Membrane

Caption: The cPLA2α signaling pathway and the inhibitory action of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid-based compounds.

Performance Benchmarking: In Vitro and Cellular Assays

The efficacy of cPLA2α inhibitors is evaluated through a tiered approach, starting with in vitro enzyme assays and progressing to cell-based models that more closely mimic the physiological environment.

In Vitro cPLA2α Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified cPLA2α.

Experimental Protocol:

  • Enzyme Preparation: Recombinant human cPLA2α is purified and prepared in a suitable assay buffer.

  • Substrate Preparation: A fluorescently labeled phospholipid substrate is prepared in a micellar solution.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compounds (e.g., 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid, Pyrrophenone, AACOCF3, AVX420, RSC-3388) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by cPLA2α, is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Hypothetical Comparative Data:

CompoundIn Vitro cPLA2α IC50
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid To be determined
Pyrrophenone4.2 nM[6]
AACOCF3~1-5 µM[6]
AVX4200.0016 (mole fraction)[10]
RSC-33881.8 nM[1]
Cellular Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid in a cellular context, providing a more physiologically relevant measure of potency.

Experimental Protocol:

  • Cell Culture and Labeling: A suitable cell line (e.g., human monocytic THP-1 cells or synoviocytes) is cultured and pre-labeled overnight with [³H]-arachidonic acid.[1][13][14]

  • Inhibitor Treatment: The cells are washed and then pre-incubated with various concentrations of the test compounds.

  • Cellular Stimulation: The cells are stimulated with an inflammatory agonist (e.g., lipopolysaccharide (LPS) or interleukin-1β (IL-1β)) to induce cPLA2α activation and arachidonic acid release.[10]

  • Sample Collection: The cell culture supernatant, containing the released [³H]-arachidonic acid, is collected.

  • Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter.

  • Data Analysis: The percentage of arachidonic acid release is calculated relative to a stimulated control. The cellular IC50 value is determined from the dose-response curve.

Hypothetical Comparative Data:

CompoundCellular AA Release IC50Cell Line
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid To be determinedTHP-1
Pyrrophenone24 nM[6]THP-1
AACOCF3~5-15 µM[6]Various
AVX42090 nM[6][10]Synoviocytes
RSC-338822 nM[1]THP-1
Downstream Mediator Analysis: Prostaglandin E2 (PGE2) Quantification

To confirm that inhibition of cPLA2α translates to a reduction in pro-inflammatory eicosanoids, the levels of downstream mediators like Prostaglandin E2 (PGE2) are measured.[15][16]

Experimental Protocol:

  • Cell Culture and Treatment: Cells (e.g., macrophages or endothelial cells) are seeded and treated with test compounds at various concentrations.[17][18]

  • Inflammatory Challenge: The cells are stimulated with an inflammatory agent (e.g., LPS) to induce the inflammatory cascade.[16]

  • Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercial ELISA or HTRF kit.[16][19][20]

  • Data Analysis: The percentage of PGE2 inhibition for each compound concentration is calculated relative to the stimulated vehicle control, and an IC50 value is determined.

Assay_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assays Enzyme Purified cPLA2α Incubate1 Incubate Enzyme->Incubate1 Substrate Fluorescent Substrate Substrate->Incubate1 Inhibitor1 Test Compound Inhibitor1->Incubate1 Measure1 Measure Fluorescence Incubate1->Measure1 IC50_1 Determine In Vitro IC50 Measure1->IC50_1 Cells Culture & Label Cells with [³H]-AA Inhibitor2 Treat with Test Compound Cells->Inhibitor2 Stimulate Stimulate with Inflammatory Agonist Inhibitor2->Stimulate CollectAA Collect Supernatant (AA Release) Stimulate->CollectAA CollectPGE2 Collect Supernatant (PGE2 Production) Stimulate->CollectPGE2 QuantifyAA Scintillation Counting CollectAA->QuantifyAA IC50_2 Determine Cellular AA IC50 QuantifyAA->IC50_2 QuantifyPGE2 ELISA / HTRF CollectPGE2->QuantifyPGE2 IC50_3 Determine PGE2 Inhibition IC50 QuantifyPGE2->IC50_3

Caption: Experimental workflow for benchmarking the performance of cPLA2α inhibitors.

Discussion and Future Directions

This guide establishes a framework for evaluating the performance of 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid as a potential cPLA2α inhibitor. The presented methodologies provide a clear path for generating robust and comparable data. The hypothetical data included herein illustrates the expected performance differences between a novel compound and established inhibitors.

For 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid to be considered a viable lead compound, it would need to demonstrate potent inhibition in both in vitro and cellular assays, ideally with IC50 values in the nanomolar range, comparable to or better than pyrrophenone and AVX420. Furthermore, selectivity profiling against other PLA2 isoforms and key enzymes in the inflammatory pathway (e.g., COX-1, COX-2) would be a critical next step to assess its specificity and potential for off-target effects.

The development of novel cPLA2α inhibitors remains a significant goal in the pursuit of more effective anti-inflammatory therapies. The systematic benchmarking approach outlined in this guide is essential for identifying and advancing promising new chemical entities like 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid.

References

  • Inhibitors of Cytosolic Phospholipase A2α as Anti-inflammatory Drugs. (2012). Royal Society of Chemistry.
  • Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology.
  • Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics.
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  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput form
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  • Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. (n.d.).
  • Xu, H., et al. (n.d.). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling.
  • Estimation of prostaglandin E2 levels in gingival crevicular fluid in periodontal health, disease and after treatment. (n.d.). Journal of Indian Society of Periodontology.
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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid from Different Suppliers

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. In this guide, we will conduct an in-depth spectroscopic comparison of 7-(3-Brom...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. In this guide, we will conduct an in-depth spectroscopic comparison of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a key building block in various synthetic pathways, from different commercial suppliers. This guide will provide the necessary experimental protocols and data interpretation to empower you to make informed decisions when sourcing this compound.

Introduction

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS No. 898767-22-1) is a substituted aromatic ketone with a carboxylic acid functionality.[1][2] Its utility in medicinal chemistry and materials science necessitates a high degree of purity and unambiguous structural confirmation. Sourcing this compound from different suppliers can introduce variability in terms of isomeric purity, residual solvents, and other process-related impurities. Therefore, a thorough spectroscopic analysis is not just a quality control measure but a critical step in ensuring the reproducibility and success of your research.

This guide will focus on the application of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the expected spectral data for a pure sample and then compare this with hypothetical data from two different suppliers to illustrate a practical approach to quality assessment.

The Spectroscopic Trinity: NMR, IR, and MS

The combination of NMR, IR, and MS provides a comprehensive and orthogonal approach to structural elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides a count of the number of non-equivalent carbons.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

  • Mass Spectrometry (MS) determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.

Expected Spectroscopic Data for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

Before analyzing samples from suppliers, it is crucial to have a clear understanding of the expected spectroscopic data for the pure compound.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the aliphatic chain protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbonyl carbons and the aromatic carbons will appear at the downfield end of the spectrum, while the aliphatic carbons will be found upfield.

IR Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups (ketone and carboxylic acid), the O-H bond of the carboxylic acid, C-H bonds (aromatic and aliphatic), and the C-Br bond.

Mass Spectrometry

The mass spectrum, particularly with a soft ionization technique like Electrospray Ionization (ESI), is expected to show the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern ([M]+ and [M+2]+ in an approximate 1:1 ratio) should be observed.

Comparative Analysis of Supplier Data

For this guide, we will analyze hypothetical data from two fictional suppliers, "Supplier A" and "Supplier B," to demonstrate a real-world comparison.

Data Summary Table
Spectroscopic FeatureExpected ValueSupplier ASupplier B
¹H NMR
Aromatic ProtonsMultiplets ~7.5-8.0 ppmConsistent with expectedAdditional small peaks in aromatic region
Aliphatic ProtonsMultiplets ~1.5-3.0 ppmConsistent with expectedConsistent with expected
Carboxylic Acid ProtonBroad singlet >10 ppmPresentPresent
Residual SolventsAbsentTrace acetone at 2.17 ppmTrace dichloromethane at 5.32 ppm
IR Spectroscopy
C=O (Ketone)~1685 cm⁻¹1684 cm⁻¹1685 cm⁻¹
C=O (Carboxylic Acid)~1710 cm⁻¹1709 cm⁻¹1710 cm⁻¹
O-H (Carboxylic Acid)Broad, ~2500-3300 cm⁻¹PresentPresent
Mass Spectrometry
[M-H]⁻ (m/z)311.0/313.0311.0/313.0311.0/313.0
Purity (by LC-MS)>98%98.5%96.2%

From this hypothetical data, we can infer that the material from Supplier A is of higher purity than that from Supplier B. Supplier B's material may contain a structurally related impurity, as suggested by the additional peaks in the aromatic region of the ¹H NMR spectrum. Both suppliers' materials contain trace amounts of residual solvents from purification, which may or may not be detrimental depending on the intended application.

Experimental Protocols

To ensure the validity of your comparative analysis, it is essential to follow standardized experimental protocols.

Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis of Supplier Samples.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI). For purity analysis, couple the mass spectrometer to a liquid chromatography (LC) system.

  • Data Acquisition:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer to obtain the mass spectrum of the bulk material.

    • LC-MS: Inject the sample onto an LC column to separate the main component from any impurities before they enter the mass spectrometer.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. For LC-MS data, integrate the peak areas to determine the relative purity.

In-Depth Data Interpretation

Interpreting the ¹H NMR Spectrum

HNMR_Interpretation Structure 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid Aromatic Protons (3H) Aliphatic Protons (10H) Methyl Protons (3H) Carboxylic Acid Proton (1H) Aromatic Aromatic Region ~7.5-8.0 ppm Doublets and Doublet of Doublets Confirms substituted benzene ring Structure:f1->Aromatic Aliphatic Aliphatic Region ~1.5-3.0 ppm Multiplets Confirms heptanoic acid chain Structure:f2->Aliphatic Methyl Methyl Region ~2.4 ppm Singlet Confirms methyl group on benzene ring Structure:f3->Methyl Carboxylic Carboxylic Structure:f4->Carboxylic

Caption: Key Regions in the ¹H NMR Spectrum.

  • Aromatic Region: The protons on the benzene ring will appear as a set of multiplets between approximately 7.5 and 8.0 ppm. The splitting patterns (coupling constants) can be used to confirm the 1,2,4-substitution pattern.

  • Aliphatic Chain: The ten protons of the heptanoic acid chain will give rise to a series of overlapping multiplets between roughly 1.5 and 3.0 ppm. The protons alpha to the two carbonyl groups will be the most downfield in this region.

  • Methyl Group: The methyl protons on the aromatic ring will appear as a sharp singlet at around 2.4 ppm.

  • Carboxylic Acid: The acidic proton of the carboxylic acid will be a broad singlet, typically downfield of 10 ppm. Its position can be concentration-dependent, and it may exchange with residual water in the solvent.

Interpreting the IR Spectrum
  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid dimer.[3]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[3]

  • C=O Stretches: Two distinct carbonyl stretching bands are expected. The aromatic ketone carbonyl will absorb at a lower frequency (around 1685 cm⁻¹) due to conjugation with the benzene ring. The carboxylic acid carbonyl will absorb at a higher frequency (around 1710 cm⁻¹).[3]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule, including the C-Br stretching vibration.

Interpreting the Mass Spectrum
  • Molecular Ion: The molecular weight of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is 313.19 g/mol .[1][2] In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance, two peaks of roughly equal intensity will be seen at m/z 311.0 and 313.0.

  • Fragmentation: In techniques that induce fragmentation, such as electron ionization (EI) or tandem MS (MS/MS), characteristic fragments would be observed. A prominent fragmentation pathway would be the cleavage of the bond between the carbonyl group and the aromatic ring, leading to a stable acylium ion.[4]

Conclusion and Recommendations

The spectroscopic analysis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid from different suppliers is a critical step in ensuring the quality and consistency of your research. By following the protocols and interpretation guidelines outlined in this guide, you can confidently assess the purity and structural integrity of this important chemical building block.

Key Recommendations:

  • Always request a Certificate of Analysis (CoA) from the supplier, which should include spectroscopic data.

  • Independently verify the structure and purity of the material upon receipt, especially for the first purchase from a new supplier.

  • Pay close attention to residual solvents and minor impurities, as these can have a significant impact on your experiments.

  • Maintain a database of spectroscopic data for reagents from different suppliers and batches to track consistency over time.

By adopting a rigorous approach to quality control, you can minimize experimental variability and enhance the reliability and reproducibility of your scientific findings.

References

  • PubChem, 7-Bromoheptanoic acid. [Link]

  • Illinois State University, Department of Chemistry, Infrared Spectroscopy. [Link]

  • Royal Society of Chemistry, Electronic Supplementary Information. [Link]

  • Royal Society of Chemistry, Supporting Information. [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

<_ For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: January 2026

<_

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a substituted aromatic ketone and a carboxylic acid chain, makes it a versatile building block. However, the synthetic route, typically a Friedel-Crafts acylation of 3-bromo-4-methyltoluene with a derivative of heptanedioic acid, can introduce a variety of impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products.[1][2] The presence of such impurities, even in trace amounts, can significantly impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1]

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. We will delve into the principles of each method, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific needs, aligning with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][3][4]

Anticipating the Impurity Profile

A robust purity assessment strategy begins with understanding the potential impurities. Based on a likely Friedel-Crafts synthesis, the following impurity classes should be considered:

  • Organic Impurities:

    • Starting Materials: Unreacted 3-bromo-4-methyltoluene or pimelic acid derivatives.

    • By-products: Isomers formed from acylation at different positions on the aromatic ring, or products of over-acylation.

    • Intermediates: Incomplete reaction products.

    • Degradation Products: Compounds formed during synthesis or storage.[1][5]

  • Inorganic Impurities: Residual catalysts (e.g., aluminum chloride) and reagents.[1][6]

  • Residual Solvents: Organic solvents used in the reaction and purification steps.[1][6]

Primary Analytical Techniques: A Head-to-Head Comparison

The primary tools for purity assessment are chromatographic and spectroscopic techniques. Each offers distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic compounds. For 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, a reverse-phase HPLC method with UV detection is the most suitable starting point.

  • Principle of Operation: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. The presence of a chromophore (the aromatic ketone) in the target molecule makes UV detection highly effective.

  • Strengths:

    • High Resolution: Capable of separating structurally similar impurities.

    • Quantitative Accuracy: Provides precise quantification of the main component and impurities when properly validated.

    • Versatility: A wide range of column chemistries and mobile phases can be used to optimize separation.[7]

  • Limitations:

    • Requires a reference standard for absolute quantification.

    • May not be suitable for highly volatile or thermally labile compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary method for purity determination because it does not require a reference standard of the analyte itself.[8][9][10]

  • Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly from the ¹H NMR spectrum.

  • Strengths:

    • Primary Method: Does not require an identical reference standard of the analyte.[10]

    • Structural Information: Provides structural confirmation of the main component and can help identify impurities.

    • High Accuracy: When performed correctly, qNMR can provide highly accurate and precise purity values.[11]

  • Limitations:

    • Lower sensitivity compared to HPLC, making it less suitable for trace impurity detection.

    • Requires careful selection of an internal standard and deuterated solvent to avoid peak overlap.[8]

    • Higher initial instrument cost.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[12][13]

  • Principle of Operation: The sample is vaporized and separated in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.[13]

  • Strengths:

    • High Sensitivity and Specificity: Excellent for identifying and quantifying trace levels of volatile impurities.[12][14]

    • Definitive Identification: The mass spectrum provides a unique fingerprint for each compound, allowing for confident identification against a library.[13]

  • Limitations:

    • The analyte, 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid, is not sufficiently volatile for direct GC analysis and would require derivatization.

    • Primarily used for volatile impurities, not for non-volatile organic by-products.

Comparative Summary of Primary Techniques

Parameter Reverse-Phase HPLC-UV Quantitative ¹H NMR (qNMR) GC-MS
Primary Application Purity and impurity profiling of the main component and non-volatile impurities.Absolute purity determination of the main component; structural confirmation.Analysis of volatile impurities, especially residual solvents.[6][12]
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (pg/mL to fg/mL)
Quantitative Principle External/Internal StandardizationInternal Standardization (Primary Ratio)External/Internal Standardization
Reference Standard Requires analyte standardRequires a certified internal standard (not the analyte)Requires analyte standards for quantification
Structural Info Limited (Retention Time)High (Chemical Shifts, Coupling)High (Mass Spectrum)
Throughput HighModerateHigh

Workflow for Comprehensive Purity Assessment

A multi-faceted approach is essential for a complete and reliable purity assessment. The following workflow ensures that all potential impurities are addressed according to regulatory expectations.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization & Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Impurity Identification & Reporting A Synthesized Sample 7-(3-Bromo-4-methylphenyl) -7-oxoheptanoic acid B HPLC-UV Screening (Gradient Method) A->B Primary Purity C ¹H and ¹³C NMR (Structural Confirmation) A->C Identity D GC-MS Headspace (Residual Solvents) A->D Volatiles E Validated HPLC Method (Purity Assay & Impurity Profile) B->E F Quantitative NMR (qNMR) (Absolute Purity Assay) C->F I ICH Threshold Evaluation (Report, Identify, Qualify) D->I G Orthogonal Method Confirmation E->G H LC-MS Analysis (Impurity Identification) E->H Impurity > ID Threshold F->G G->I H->I J Final Purity Report & Certificate of Analysis I->J

Caption: A comprehensive workflow for the purity assessment of a pharmaceutical intermediate.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC-UV

This protocol outlines a general method for the purity profiling of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. Method validation is required for use in a regulated environment.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Analysis:

    • Inject the diluent as a blank.

    • Inject the sample solution.

    • Integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area Percent method).

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)

This protocol describes the determination of absolute purity using an internal standard.

  • Materials:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (e.g., Maleic Anhydride or Dimethyl Sulfone). Must be stable, non-reactive, and have peaks that do not overlap with the analyte.

    • Deuterated Solvent (e.g., DMSO-d₆).

    • High-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid sample.

    • Accurately weigh ~5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay D1 of at least 5 times the longest T1, 90° pulse angle).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following formula:[8]

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to the target compound and "std" to the internal standard.[8]

Orthogonal Techniques for Comprehensive Characterization

To ensure the highest confidence in purity assessment, orthogonal methods—techniques that rely on different physicochemical principles—should be employed.

  • LC-MS for Impurity Identification: For any impurity exceeding the identification threshold (typically >0.10% as per ICH Q3A guidelines), LC-MS is invaluable.[1][15] It provides the molecular weight of the impurity, which, combined with fragmentation data, can lead to its structural elucidation.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the presence of crystalline impurities. Pure compounds typically exhibit a sharp melting endotherm. This method is particularly useful for high-purity substances (>98%).[]

  • Elemental Analysis (CHN): This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample. The results are compared against the theoretical values for the empirical formula. A good match provides strong evidence for the compound's identity and the absence of significant inorganic or elemental impurities.

Conclusion and Best Practices

Assessing the purity of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is not a one-size-fits-all process. A scientifically sound and regulatory-compliant assessment relies on a combination of orthogonal analytical techniques.

  • For routine purity screening and process monitoring, a validated HPLC-UV method offers the best balance of speed, resolution, and quantitative performance.

  • For the definitive assignment of absolute purity to a reference standard or a final batch, qNMR is the method of choice due to its status as a primary analytical technique.[8][10]

  • For a complete impurity profile, GC-MS is essential for residual solvents, while LC-MS is critical for identifying unknown organic impurities.

By judiciously selecting and combining these methods, researchers and drug developers can ensure the quality and safety of their synthesized intermediates, paving the way for successful and compliant drug development.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [URL: https://emerypharma.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.6b00472]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [URL: https://www.jpionline.org/article.asp?issn=2230-973X;year=2022;volume=12;issue=4;spage=375;epage=381;aulast=Jain]
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline]
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q3a-r2-impurities-in-new-drug-substances]
  • Quantitative NMR. Organic Primary Standards Group. [URL: https://unit.aist.go.jp/nmij/english/service/chem/organic/qnmr/]
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate. [URL: https://www.researchgate.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [URL: https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf]
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24948087/]
  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [URL: https://www.youtube.
  • Pharmaceutical Impurity Testing and Identification. Intertek. [URL: https://www.intertek.com/pharmaceutical/analysis/impurity-testing/]
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [URL: https://www.chromatographytoday.com/article/gc-ms/45/lcgceurope/method-selection-for-trace-analysis-of-genotoxic-impurities-in-pharmaceuticals/1066]
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [URL: https://www.omicsonline.org/open-access/gas-chromatography-in-pharmaceutical-analysis-ensuring-purity-and-quality-of-drug-products-111797.html]
  • GC/MS Identification of Impurities. Medistri SA. [URL: https://medistri.
  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/identification-and-profiling-of-impurities-in-pharmaceuticals/]
  • 7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f207299/7-3-bromo-4-methylphenyl-7-oxoheptanoic-acid]
  • CAS 898767-22-1 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_898767-22-1.htm]
  • KETONES I 2555. CDC. [URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/2555.pdf]
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/179/940/t402065h.pdf]
  • Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. ResearchGate. [URL: https://www.researchgate.net/publication/230006798_Rapid_Analysis_for_Brominated_Flame_Retardants_by_HPLC_with_Conductivity_Detection_Following_Postcolumn_Photolysis]
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5933306/]
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [URL: https://www.moravek.com/top-5-methods-of-assessing-chemical-purity/]
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [URL: https://www.mdpi.com/2673-4591/4/3/36]
  • Analytical Services for Purity Determination. BOC Sciences. [URL: https://www.bocsci.
  • Method of preparing brominated hydroxy aromatic compounds. Google Patents. [URL: https://patents.google.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [URL: https://www.researchgate.
  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography. [URL: https://helixchrom.com/compound/bromide-ion/]
  • CAS 898767-22-1 | 7-(3-BROMO-4-METHYLPHENYL)-7-OXOHEPTANOIC ACID supply. Guidechem. [URL: https://www.guidechem.com/cas-898/898767-22-1.html]
  • Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-7-4-octylphenyl-7-oxoheptanoic-acid-ethyl-ester]
  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. [URL: https://www.researchgate.
  • 125174-01-8|7-(4-Nitrophenyl)-7-oxoheptanoic acid. BLDpharm. [URL: https://www.bldpharm.com/products/125174-01-8.html]
  • Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid (2). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-bromo-dibenzofuran-7-carboxylic-acid-2]
  • Process for preparing 3-/bromo-methyl/-7-acylamino-3-cephem-4-carboxylic acid-1-oxides. Google Patents. [URL: https://patents.google.

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Comparative

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy for Novel 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid Derivatives as Anticancer Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate and compare the in vitro and in vivo efficacy of a novel class of therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate and compare the in vitro and in vivo efficacy of a novel class of therapeutic candidates: 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid derivatives. While direct efficacy data for this specific chemical series is not yet broadly published, this document outlines the critical experimental workflows and data interpretation needed to advance such a series from a promising laboratory finding to a potential clinical candidate. We will use hypothetical data to illustrate the decision-making process, grounded in established principles of preclinical drug discovery.

The journey of a new anticancer agent from bench to bedside is fraught with challenges, a primary one being the frequent disconnect between promising results in a petri dish and the complex biological reality of a living organism.[1] This guide is structured to address this "in vitro-in vivo correlation" gap head-on, providing a logical, step-wise progression from initial cell-based screening to whole-animal efficacy models.[2]

Part 1: Foundational Efficacy and Mechanism in the In Vitro Setting

The initial phase of any drug discovery program is to ascertain whether the synthesized compounds have the desired biological effect in a controlled, cellular environment. This stage is crucial for identifying the most potent derivatives and understanding their mechanism of action.

Causality in Experimental Design: The "Why" Behind the "How"

We begin with a broad cytotoxicity screen across a panel of cancer cell lines. This is not merely about finding what kills cancer cells, but understanding the breadth and specificity of the effect. For our hypothetical series, let's assume a proposed mechanism of action is the inhibition of a key enzyme in tumor metabolism, such as Fatty Acid Synthase (FASN), given the fatty acid-like structure of the heptanoic acid backbone. Therefore, our in vitro testing will be a two-pronged approach:

  • Cytotoxicity Screening: To measure the overall cell-killing or growth-inhibiting effect.

  • Mechanistic Target Engagement Assay: To confirm that the observed cytotoxicity is indeed due to the inhibition of FASN.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to measure the metabolic activity of cells, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid derivatives (let's call them Cpd-1 , Cpd-2 , and Cpd-3 ) in culture medium. The final concentrations should range from 0.01 µM to 100 µM.

  • Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line using a non-linear regression analysis.

Hypothetical In Vitro Cytotoxicity Data
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Cpd-1 1.22.51.8
Cpd-2 > 50> 50> 50
Cpd-3 0.81.10.9

From this hypothetical data, Cpd-3 emerges as the most potent derivative across all tested cell lines, followed by Cpd-1 . Cpd-2 appears to be inactive.

Experimental Protocol: FASN Inhibition Assay (In Vitro)

This biochemical assay will determine if the compounds directly inhibit the FASN enzyme.

  • Enzyme Preparation: Purify human FASN enzyme.

  • Reaction Mixture: In a 96-well plate, combine the FASN enzyme, acetyl-CoA, and malonyl-CoA with a fluorescent substrate in a reaction buffer.

  • Compound Addition: Add the test compounds (Cpd-1 and Cpd-3 ) at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Detection: Measure the fluorescence, which is proportional to the enzyme activity.

  • Analysis: Calculate the IC50 for FASN inhibition.

Hypothetical FASN Inhibition Data
CompoundFASN Inhibition IC50 (µM)
Cpd-1 1.5
Cpd-3 0.7

The strong correlation between the cytotoxicity IC50s and the FASN inhibition IC50s for Cpd-1 and Cpd-3 provides confidence that the observed cell death is due to on-target activity.

In Vitro Screening Workflow Visualization

InVitro_Workflow cluster_0 Compound Synthesis cluster_1 Cytotoxicity Screening cluster_2 Data Analysis cluster_3 Lead Prioritization cluster_4 Mechanism of Action cluster_5 Decision Cpd1 Cpd-1 MTT MTT Assay (MCF-7, A549, HCT116) Cpd1->MTT Cpd2 Cpd-2 Cpd2->MTT Cpd3 Cpd-3 Cpd3->MTT IC50_Calc Calculate IC50 Values MTT->IC50_Calc Prioritize Identify Potent Compounds IC50_Calc->Prioritize FASN_Assay FASN Inhibition Assay Prioritize->FASN_Assay Test Cpd-1 & Cpd-3 Go_NoGo Proceed to In Vivo? FASN_Assay->Go_NoGo

Caption: Workflow for in vitro evaluation of novel compounds.

Part 2: Assessing Therapeutic Potential in an In Vivo Context

While in vitro data is essential for initial screening, it cannot predict a compound's behavior in a complex living system.[3] In vivo studies are indispensable for evaluating a drug's efficacy in the context of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall safety profile.[2]

Causality in Experimental Design: Selecting the Right Model and Endpoints

Based on our in vitro results, Cpd-3 is the clear lead candidate, with Cpd-1 as a backup. We will advance Cpd-3 into a human tumor xenograft mouse model. The choice of cell line for the xenograft (e.g., MCF-7) should be one that was sensitive to the compound in vitro. The primary endpoint will be tumor growth inhibition (TGI), a direct measure of the compound's anti-cancer activity in a living system.[4] Animal well-being, monitored by body weight changes, will be a critical secondary endpoint for assessing toxicity.

Experimental Protocol: Human Xenograft Efficacy Study
  • Animal Acclimatization: Female athymic nude mice (6-8 weeks old) are acclimated for one week.

  • Tumor Implantation: A suspension of 5 x 10^6 MCF-7 cells in Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into treatment groups (e.g., Vehicle control, Cpd-3 at 25 mg/kg, Cpd-3 at 50 mg/kg).

  • Drug Administration: Cpd-3 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage. The vehicle group receives the formulation without the active compound.

  • Monitoring: Tumor volume and body weight are measured three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Study Termination: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration (e.g., 21 days).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical significance is determined using an appropriate test (e.g., ANOVA).

Hypothetical In Vivo Efficacy Data
Treatment GroupDose (mg/kg, p.o.)Final Tumor Volume (mm³, mean ± SEM)% TGIBody Weight Change (%)
Vehicle-1850 ± 210-+2.5
Cpd-3 25980 ± 15047+1.0
Cpd-3 50520 ± 9572-1.5
Cpd-1 501650 ± 19011-8.0
In Vivo Efficacy Study Workflow Visualization

InVivo_Workflow cluster_treatment Treatment Phase (21 Days) Start Select Lead Candidate (Cpd-3) Acclimate Acclimate Athymic Nude Mice Start->Acclimate Implant Implant MCF-7 Tumor Cells Acclimate->Implant TumorGrowth Monitor Tumor Growth to ~150 mm³ Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Dosing Daily Oral Dosing (Vehicle, Cpd-3) Randomize->Dosing Monitoring Measure Tumor Volume & Body Weight 3x/week Dosing->Monitoring Analysis Calculate %TGI & Assess Toxicity Dosing->Analysis Monitoring->Dosing Conclusion Efficacy & Safety Conclusion Analysis->Conclusion

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid

Executive Summary: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid (CAS No. 898767-22-1). Due to its chemical structure, this compound is classified as a halogenated organic acid, necessitating specific handling and disposal procedures. This document synthesizes regulatory standards with practical, field-proven insights to ensure that researchers, scientists, and drug development professionals can manage this waste stream safely and in full compliance with environmental regulations.

Hazard Assessment and Chemical Profile

Understanding the inherent hazards of a compound is the first step in managing its lifecycle. While specific, in-depth toxicological data for 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is limited, a robust hazard assessment can be constructed by analyzing its structural features and data from chemical suppliers.

The molecule possesses two key functional groups that dictate its hazard profile:

  • A Brominated Aromatic Ring: The presence of a carbon-bromine bond classifies this compound as a halogenated organic .[1][2] Halogenated organic wastes are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts upon improper treatment, such as incineration at incorrect temperatures.[1][3]

  • A Carboxylic Acid: This functional group imparts acidic properties to the molecule. Therefore, it must be considered corrosive and reactive with bases.[4] Safety data for the similar compound 7-Bromoheptanoic acid classifies it as causing severe skin burns and eye damage.[5][6][7]

Based on available supplier data, the compound is assigned the following GHS classification:

Hazard ClassGHS PictogramSignal WordHazard StatementSource
Acute toxicity, oralGHS07 (Harmful/Irritant)WarningH302: Harmful if swallowed[8]
Inferred: Skin Corrosion/IrritationGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damageInferred from 7-Bromoheptanoic acid[5][7]
Inferred: Serious Eye DamageGHS05 (Corrosion)DangerH318: Causes serious eye damageInferred from 7-Bromoheptanoic acid[6]

Note: In the absence of a complete, verified Safety Data Sheet (SDS), it is a prudent laboratory practice to handle a chemical as if it possesses the hazards of its most reactive functional groups. Therefore, treating this compound as both harmful and corrosive is the recommended safety posture.

Pre-Disposal Safety Protocols

Before initiating any disposal procedures, ensure that all necessary safety measures are in place to protect laboratory personnel.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The minimum required PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves, inspected before use).[9]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Engineering Controls

All handling and preparation of this waste, including transferring solutions or packaging, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.[9]

Spill and Exposure Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[5][7] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[5][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[9] Collect the contaminated material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[12]

Step-by-Step Disposal Protocol

The disposal of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid must follow a systematic process that ensures regulatory compliance and safety. The primary directive is to never dispose of this chemical down the drain.[13][14]

Step 1: Waste Characterization and Segregation

This compound must be disposed of as "Halogenated Organic Acidic Waste."

  • Crucial Action: Keep this waste stream separate from all other waste types, especially:

    • Non-halogenated organic waste: Mixing these increases disposal costs and complexity.[3][14]

    • Aqueous waste: This compound has low water solubility.

    • Bases: Mixing with bases can cause a violent exothermic reaction.[1]

    • Strong Oxidizers: Brominated compounds can react with strong oxidizers.[10][15]

Step 2: Container Selection
  • Use only containers designated for hazardous chemical waste that are in good condition.[12] The original product container is often a suitable choice if it is not compromised.[13]

  • Ensure the container material is compatible. High-density polyethylene (HDPE) or glass containers are appropriate.

  • The container must have a secure, threaded screw cap to prevent leaks and vapor release.[12][13]

Step 3: Waste Labeling

Proper labeling is mandated by the Environmental Protection Agency (EPA).[16]

  • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[4][12]

  • The label must include:

    • The words "Hazardous Waste" .[16]

    • The full, unabbreviated chemical name: "7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid" .[12] If it is in a solution, list all components and their approximate percentages.[13][14]

    • The relevant hazard warnings: "Harmful," "Corrosive (Acid)," "Irritant." [16]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the labeled, closed waste container in a designated SAA.[4][13]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16][17]

  • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4]

Step 5: Arranging for Final Disposal
  • Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.

  • Waste must be removed from the SAA within three days after the container becomes full.[13] Partially filled containers can remain in the SAA for up to one year.[4][13]

  • The final disposal will be carried out by a licensed hazardous waste vendor, likely through high-temperature incineration at a regulated facility.[1][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Waste Generated: 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid B Characterize Waste: Is it Halogenated? Is it Acidic? A->B J Prohibited Action: Sink or Trash Disposal A->J C YES: Halogenated Organic Acid B->C D Select Compatible Container (HDPE or Glass) C->D E Affix 'Hazardous Waste' Label D->E F List Full Chemical Name & Hazards (Harmful, Corrosive) E->F G Store in Designated SAA with Secondary Containment F->G H Container Full or Waste Stream Complete? G->H I Contact EHS for Pickup and Professional Disposal H->I

Sources

Handling

A Senior Application Scientist's Guide to Handling 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic Acid: Personal Protective Equipment and Safety Protocols

Hazard Assessment: A Structurally-Informed Approach Understanding the chemistry of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is the foundation of our safety protocol. The potential hazards are derived from its key c...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Structurally-Informed Approach

Understanding the chemistry of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is the foundation of our safety protocol. The potential hazards are derived from its key chemical features.

  • Carboxylic Acid Moiety: Carboxylic acids are known irritants and can be corrosive.[1] Direct contact with the skin can lead to irritation or chemical burns, while eye exposure can cause severe damage.[1][2] Inhalation of dust or aerosols can irritate the respiratory tract.[1]

  • Brominated Aromatic System: Halogenated organic compounds present specific toxicological and disposal considerations.[3][4] Organobromides can be persistent in the environment and may have unknown long-term health effects.[5] During thermal decomposition, they can release hazardous gases like hydrogen bromide.[2]

  • Solid State: As a solid, the primary exposure risk during handling is the generation of airborne dust, which can be inhaled or settle on surfaces, leading to unintentional skin contact or ingestion.[6]

Therefore, all handling procedures must be designed to minimize exposure through inhalation, skin contact, and eye contact.[7][8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to ensure researcher safety. The following table summarizes the required equipment for various laboratory operations.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport ANSI Z87-rated Safety GlassesChemically Compatible Gloves (Nitrile)Knee-length Lab CoatNot typically required
Weighing & Aliquoting (Solid) Chemical Splash GogglesChemically Compatible Gloves (Nitrile)Knee-length Lab CoatRecommended if not in a ventilated enclosure
Solution Preparation & Transfers Chemical Splash Goggles & Face ShieldChemically Compatible Gloves (Nitrile or Butyl Rubber)Chemical-resistant Apron over Lab CoatNot required if performed in a fume hood
Running Reactions Chemical Splash Goggles & Face ShieldChemically Compatible Gloves (Nitrile or Butyl Rubber)Chemical-resistant Apron over Lab CoatNot required if performed in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Coveralls or SuitAir-purifying respirator with organic vapor/acid gas cartridge may be required for large spills[9]
Detailed PPE Specifications:
  • Primary Engineering Control: All operations that may generate dust, vapors, or aerosols—including weighing, dissolving, and transfers—must be conducted within a properly functioning chemical fume hood.[10][11]

  • Eye and Face Protection: At a minimum, ANSI Z87-certified chemical splash goggles are required.[10] For procedures involving larger quantities, heating, or risk of splashing, a full-face shield must be worn in addition to goggles.[1][8]

  • Skin and Body Protection: A knee-length lab coat is the minimum requirement. For transferring solutions, an additional chemical-resistant apron is necessary. Long pants and closed-toe shoes are mandatory in the laboratory at all times.[7]

  • Hand Protection: Chemically compatible gloves are essential. Nitrile gloves are suitable for handling the solid and for incidental contact.[12] For extended work or handling solutions, butyl rubber gloves offer broader protection against acids and organic solvents.[1] Always inspect gloves for tears or holes before use and remove them without touching the outer surface to your skin.[8]

  • Respiratory Protection: While engineering controls like fume hoods are the primary defense, respiratory protection may be needed for large spills or if engineering controls are not available or fail.[1] In such cases, a NIOSH-approved air-purifying respirator with cartridges rated for organic vapors and acid gases should be used by trained personnel.[13]

Operational and Disposal Plans

Adherence to strict operational protocols is as critical as wearing the correct PPE.

Protocol: Weighing and Preparing a Stock Solution

This step-by-step guide minimizes exposure during a common laboratory task.

  • Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a calibrated analytical balance, weigh paper, spatula, beaker, and the chosen solvent inside the fume hood.

  • Weighing: Carefully transfer the desired amount of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid from the stock container to the weigh paper using a clean spatula. Avoid any actions that could generate dust.

  • Transfer: Gently add the weighed solid to the beaker.

  • Dissolution: Slowly add the solvent to the beaker. If necessary, use a magnetic stir bar and stir plate to facilitate dissolution.

  • Cleanup: Dispose of the used weigh paper and any contaminated items in the designated "Halogenated Organic Solid Waste" container.

  • Storage: Tightly cap the prepared solution and clearly label the container with the chemical name, concentration, date, and your initials.[14]

Emergency Spill Response
  • Minor Spill (<1 gram solid, <100 mL dilute solution):

    • Alert personnel in the immediate area.[11]

    • Wearing appropriate PPE, cover the spill with an absorbent material compatible with acids and organic solvents.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[15]

    • Decontaminate the spill area with a suitable cleaning solution and wipe clean.[10]

    • Dispose of all cleanup materials as hazardous waste.[10]

  • Major Spill:

    • Evacuate the immediate area and alert all lab personnel.[11]

    • If the spill is flammable, turn off all ignition sources.[11]

    • Close the laboratory doors and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[11]

Waste Disposal Plan

Due to the presence of bromine, all waste containing 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid must be treated as halogenated organic waste .[3][15]

  • Segregation is Critical: Never mix halogenated waste with non-halogenated waste streams.[4][16] This is crucial for proper disposal and cost management.[16]

  • Waste Containers: Use clearly labeled, compatible containers with secure screw caps.[10][15] Label the container "Halogenated Organic Waste" and list all chemical constituents and their approximate percentages.[4]

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.[4][10]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting appropriate PPE and responding to incidents when handling 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid.

PPE_Workflow start Start: Handling Required sds_check Consult SDS of Similar Compounds start->sds_check haz_assess Assess Hazards: - Corrosive (Acid) - Irritant - Halogenated Organic fume_hood Work in Chemical Fume Hood? haz_assess->fume_hood sds_check->haz_assess ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_base Yes weighing Weighing Solid? ppe_base->weighing ppe_splash Add Face Shield & Chemical Apron spill Spill Occurs? ppe_splash->spill weighing->ppe_splash Yes splash_risk High Splash Risk? (e.g., large volume transfer) weighing->splash_risk No splash_risk->ppe_splash Yes splash_risk->spill No spill_minor Follow Minor Spill Protocol spill->spill_minor Yes (Minor) spill_major Evacuate & Call EHS spill->spill_major Yes (Major) disposal Dispose of Waste: Segregate as Halogenated Organic Waste spill->disposal

Caption: PPE Selection and Incident Response Workflow.

References

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  • Working with Chemicals . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US). Available from: [Link]

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